molecular formula C7H6N2O6 B1582858 5-Methoxy-2,4-dinitrophenol CAS No. 51652-35-8

5-Methoxy-2,4-dinitrophenol

Cat. No.: B1582858
CAS No.: 51652-35-8
M. Wt: 214.13 g/mol
InChI Key: IASWEPJOUWXONE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2,4-dinitrophenol is a useful research compound. Its molecular formula is C7H6N2O6 and its molecular weight is 214.13 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Methoxy-2,4-dinitrophenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Methoxy-2,4-dinitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-2,4-dinitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2,4-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O6/c1-15-7-3-6(10)4(8(11)12)2-5(7)9(13)14/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASWEPJOUWXONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295799
Record name 5-Methoxy-2,4-dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51652-35-8
Record name 51652-35-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105592
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methoxy-2,4-dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Methoxy-2,4-dinitrophenol synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-2,4-dinitrophenol

Introduction

5-Methoxy-2,4-dinitrophenol is a substituted aromatic compound belonging to the dinitrophenol family. These compounds are characterized by a phenol ring substituted with two nitro groups. The presence of the electron-withdrawing nitro groups significantly increases the acidity of the phenolic proton and influences the molecule's chemical reactivity. While specific applications for 5-methoxy-2,4-dinitrophenol are not widely documented in mainstream literature, its structural analogues, such as 2,4-dinitrophenol (DNP), are known for their high biological activity, though they are also associated with significant toxicity and explosive hazards.[1]

The synthesis of nitrated phenols requires careful control over reaction conditions to ensure regioselectivity and prevent runaway reactions, which can be highly exothermic.[1] This guide provides a detailed exploration of a primary, high-yield synthesis pathway for 5-Methoxy-2,4-dinitrophenol and discusses the theoretical underpinnings of an alternative electrophilic substitution route. The content is intended for researchers and professionals with a strong background in synthetic organic chemistry.

Retrosynthetic Analysis

A logical approach to designing a synthesis begins with retrosynthesis. For 5-Methoxy-2,4-dinitrophenol, two primary pathways can be envisioned. Pathway A involves a Nucleophilic Aromatic Substitution (SNAr) on a pre-functionalized, electron-deficient ring. Pathway B follows a more traditional Electrophilic Aromatic Substitution (EAS) route, introducing the nitro groups onto a precursor phenol.

Retrosynthesis cluster_A Pathway A: Nucleophilic Aromatic Substitution (SNAr) cluster_B Pathway B: Electrophilic Aromatic Substitution (EAS) Target 5-Methoxy-2,4-dinitrophenol Disconnect_A C-O Bond (Phenol) C-O Bond (Ether) Target->Disconnect_A Disconnect_B C-N Bonds (Nitro) Target->Disconnect_B Precursor_A 1,3-Dichloro-4,6-dinitrobenzene Disconnect_A->Precursor_A Reagents_A NaOH (for -OH) Methanol (for -OCH3) Disconnect_A->Reagents_A Precursor_B 3-Methoxyphenol Disconnect_B->Precursor_B Reagents_B Nitrating Agent (e.g., HNO3/H2SO4) Disconnect_B->Reagents_B

Caption: Retrosynthetic analysis of 5-Methoxy-2,4-dinitrophenol.

Synthesis Pathway A: Nucleophilic Aromatic Substitution

This pathway represents a robust and high-yield method starting from 1,3-Dichloro-4,6-dinitrobenzene. The strategy relies on the powerful electron-withdrawing nature of the two nitro groups, which activate the aromatic ring for nucleophilic attack.

Principle and Rationale

The SNAr mechanism is operative here. The nitro groups at the ortho and para positions relative to the chlorine atoms stabilize the negative charge in the Meisenheimer complex—the intermediate formed upon nucleophilic attack. This stabilization dramatically lowers the activation energy for the substitution. In this synthesis, sodium hydroxide in water acts as the source for the hydroxyl group (via hydrolysis of one C-Cl bond), while methanol provides the methoxy group that displaces the second chlorine atom.

SNAr_Mechanism Start 1,3-Dichloro-4,6-dinitrobenzene Step1 + CH3O- / OH- Start->Step1 Intermediate Meisenheimer Complex (Stabilized by NO2 groups) Step1->Intermediate Step2 - Cl- Intermediate->Step2 Product 5-Methoxy-2,4-dinitrophenol Step2->Product

Caption: Simplified workflow for the SNAr synthesis pathway.

Detailed Experimental Protocol

The following protocol is adapted from a documented procedure with a reported yield of 95%.[2]

Step 1: Reaction Setup

  • Equip a 1-liter round-bottom flask with a mechanical stirrer and a reflux condenser.

  • Charge the flask with 23.7 grams (0.1 mol) of 1,3-dichloro-4,6-dinitrobenzene.

  • Add 100 mL of methanol and 200 mL of water to the flask.

  • Add 15 grams (0.375 mol) of sodium hydroxide.

Step 2: Reaction Execution

  • Begin stirring the mixture.

  • Heat the flask to approximately 65°C.

  • Maintain the temperature and continue stirring for about 8 hours.

Step 3: Product Isolation and Purification

  • After 8 hours, cool the reaction mixture to room temperature.

  • Prepare a beaker with aqueous hydrochloric acid and cool it to 0°C in an ice bath.

  • Pour the reaction mixture into the cold hydrochloric acid solution to precipitate the product.

  • Isolate the resulting solid by filtration.

  • Air-dry the product. The expected dry weight is approximately 20.5 g.[2]

Data Presentation
ReagentMolecular Wt. ( g/mol )Mass (g)Moles (mol)Molar Eq.
1,3-Dichloro-4,6-dinitrobenzene237.0123.70.11.0
Sodium Hydroxide40.0015.00.3753.75
Methanol32.04--Solvent
Water18.02--Solvent
Product Molecular Wt. ( g/mol ) Theoretical Yield (g) Actual Yield (g) % Yield
5-Methoxy-2,4-dinitrophenol214.1321.420.5[2]95%[2]

Synthesis Pathway B: Electrophilic Nitration (Conceptual)

This pathway involves the direct dinitration of 3-methoxyphenol. While conceptually straightforward, this approach presents significant challenges in controlling the reaction's selectivity and safety.

Principle and Rationale

The hydroxyl (-OH) and methoxy (-OCH₃) groups are both strongly activating ortho-, para-directors in electrophilic aromatic substitution. In 3-methoxyphenol, both groups activate positions 2, 4, and 6. Therefore, introducing nitro groups at the 2 and 4 positions is electronically favored.

However, the high activation of the ring makes it susceptible to over-nitration, potentially leading to the formation of trinitrated byproducts, which are often potent explosives.[1] The nitration reaction is also highly exothermic, and rigorous temperature control is essential to prevent a runaway reaction.[1]

EAS_Directing_Effects Start 3-Methoxyphenol Nitration Nitrating Agent (HNO3/H2SO4) Start->Nitration Activation Positions 2, 4, 6 are strongly activated by both -OH and -OCH3 groups Start->Activation Product 5-Methoxy-2,4-dinitrophenol Nitration->Product SideProduct Other Isomers & Trinitrated Byproducts Nitration->SideProduct

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2,4-dinitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methoxy-2,4-dinitrophenol is a nitroaromatic compound of significant interest in various fields of chemical and pharmaceutical research. As a derivative of the well-known uncoupling agent 2,4-dinitrophenol (DNP), its physicochemical properties are crucial for understanding its potential applications, from a building block in organic synthesis to a probe in biochemical studies.[1][2] The introduction of a methoxy group to the dinitrophenol scaffold can modulate its electronic and steric properties, thereby influencing its reactivity, solubility, and biological activity.

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methoxy-2,4-dinitrophenol, offering insights for researchers, scientists, and professionals in drug development. The information presented herein is a synthesis of available data, contextualized with expert analysis to facilitate a deeper understanding of this molecule's behavior.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and three-dimensional structure. 5-Methoxy-2,4-dinitrophenol, with the IUPAC name 5-methoxy-2,4-dinitrophenol, is a substituted phenol bearing two nitro groups and a methoxy group on the benzene ring.[3]

Caption: Chemical structure of 5-Methoxy-2,4-dinitrophenol.

Core Physicochemical Properties

A quantitative understanding of a molecule's physicochemical properties is paramount for predicting its behavior in various systems. The following table summarizes the key properties of 5-Methoxy-2,4-dinitrophenol. For context and comparison, the properties of the parent compound, 2,4-dinitrophenol, are also included where available.

Property5-Methoxy-2,4-dinitrophenol2,4-Dinitrophenol
Molecular Formula C₇H₆N₂O₆[4]C₆H₄N₂O₅[1]
Molecular Weight 214.13 g/mol [3][4]184.11 g/mol [1]
Melting Point 107-109 °C[4]112-114 °C[2]
Boiling Point 397.5 °C at 760 mmHg[4]Decomposes (sublimes when carefully heated)[2]
Density 1.579 g/cm³[4]1.683 g/cm³[2]
LogP (Octanol-Water Partition Coefficient) 1.7[3]1.54[5]
pKa (Acid Dissociation Constant) Not experimentally determined (estimated to be slightly higher than 2,4-DNP due to the electron-donating methoxy group)4.09[1]

Solubility Profile

2,4-Dinitrophenol is described as slightly soluble in water but soluble in most organic solvents and aqueous alkaline solutions.[2] Given the increased lipophilicity suggested by the slightly higher LogP value of 5-Methoxy-2,4-dinitrophenol, it is expected to exhibit even lower solubility in water and enhanced solubility in nonpolar organic solvents compared to its parent compound. The presence of the phenolic hydroxyl group, however, will still allow for solubility in polar organic solvents and aqueous bases through salt formation.

Expected Solubility:

  • Water: Sparingly soluble

  • Alcohols (Methanol, Ethanol): Soluble

  • Ethers (Diethyl ether): Soluble

  • Chlorinated Solvents (Dichloromethane, Chloroform): Soluble

  • Aqueous Alkaline Solutions (e.g., NaOH, NaHCO₃): Soluble due to deprotonation of the phenolic hydroxyl group.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 5-Methoxy-2,4-dinitrophenol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts will be influenced by the electron-withdrawing nitro groups and the electron-donating methoxy and hydroxyl groups.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Two singlets or doublets in the downfield region (typically δ 7.0-9.0 ppm), with their exact chemical shifts and coupling patterns depending on the specific substitution pattern.

  • Methoxy Protons: A singlet in the upfield region (typically δ 3.8-4.2 ppm).

  • Hydroxyl Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Multiple signals in the downfield region (typically δ 110-160 ppm). Carbons attached to the nitro groups and the oxygen atoms will be significantly deshielded.

  • Methoxy Carbon: A signal in the upfield region (typically δ 55-65 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Methoxy-2,4-dinitrophenol will be characterized by absorption bands corresponding to the O-H, C-H, C=C (aromatic), NO₂, and C-O bonds.

Key Expected IR Absorption Bands:

  • O-H stretch (phenolic): A broad band around 3200-3600 cm⁻¹

  • C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹

  • C-H stretch (aliphatic, methoxy): Peaks around 2850-3000 cm⁻¹

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

  • NO₂ stretch (asymmetric and symmetric): Strong absorptions around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹

  • C-O stretch (aryl ether and phenol): Bands in the 1000-1300 cm⁻¹ region

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Nitroaromatic compounds typically exhibit strong absorption in the UV region. For 2,4-dinitrophenol, a λmax has been reported around 316 nm.[6] The introduction of the methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in the λmax of 5-Methoxy-2,4-dinitrophenol.

Synthesis and Experimental Protocols

The synthesis of 5-Methoxy-2,4-dinitrophenol can be achieved through various synthetic routes, often starting from commercially available precursors. A common approach involves the nitration of a substituted phenol or anisole derivative.

Illustrative Synthesis Workflow

Start Starting Material (e.g., 3-Methoxyphenol) Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Reaction Reaction Mixture Nitration->Reaction Workup Aqueous Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Product 5-Methoxy-2,4-dinitrophenol Purification->Product

Caption: A generalized workflow for the synthesis of 5-Methoxy-2,4-dinitrophenol.

Experimental Protocol: Determination of pKa by UV-Vis Spectrophotometry

The following is a generalized protocol for determining the pKa of a phenolic compound like 5-Methoxy-2,4-dinitrophenol using UV-Vis spectrophotometry. This method relies on the principle that the ionized (phenolate) and non-ionized (phenolic) forms of the compound have different UV-Vis absorption spectra.

Materials:

  • 5-Methoxy-2,4-dinitrophenol

  • A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 2 to 8)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 5-Methoxy-2,4-dinitrophenol of known concentration in a suitable solvent (e.g., methanol or ethanol).

  • Preparation of Sample Solutions: For each buffer solution, prepare a sample by diluting a known volume of the stock solution to a final, constant concentration.

  • Spectral Acquisition:

    • Record the UV-Vis spectrum of each sample solution over a relevant wavelength range (e.g., 200-500 nm).

    • Identify the wavelength of maximum absorbance (λmax) for both the fully protonated (at low pH) and fully deprotonated (at high pH) forms of the compound.

  • Data Analysis:

    • At a selected wavelength where the absorbance difference between the acidic and basic forms is significant, plot the absorbance versus the pH of the buffer solutions.

    • The resulting plot should be a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]) where [A⁻] and [HA] are the concentrations of the deprotonated and protonated forms, respectively, which can be determined from the absorbance values.

Conclusion

The physicochemical properties of 5-Methoxy-2,4-dinitrophenol, as detailed in this guide, provide a foundational understanding for its application in scientific research. The presence of the methoxy group subtly modulates the properties of the dinitrophenol core, influencing its electronic character, lipophilicity, and, consequently, its potential biological interactions and reactivity. While further experimental data, particularly for its pKa and detailed spectral analyses, would be beneficial for a more complete characterization, the information presented here offers a robust starting point for researchers and drug development professionals. The provided experimental protocols serve as a practical guide for the in-house determination of these crucial parameters, ensuring scientific integrity and reproducibility.

References

  • PubChem. (n.d.). 2,5-Dinitrophenol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Dinitrophenol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (2023, December 29). 2,4-Dinitrophenol. Retrieved January 26, 2026, from [Link]

  • National Council of Educational Research and Training. (n.d.). Alcohols, Phenols and Ethers. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of the 2,4-DNP derivative of product. Retrieved January 26, 2026, from [Link]

  • LookChem. (n.d.). 5-Methoxy-2,4-dinitrophenol. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved January 26, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2,4-dinitro-. NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services.
  • PubChem. (n.d.). 5-Methoxy-2,4-dinitrophenol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). UV-vis spectra of different concentrations of 2,4-dinitrophenol and.... Retrieved January 26, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Core Mechanism of Action of 5-Methoxy-2,4-dinitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Note on the Available Data

This technical guide provides a comprehensive overview of the mechanism of action of 5-Methoxy-2,4-dinitrophenol. It is important to note that while the core mechanism is understood based on its structural similarity to the extensively studied 2,4-dinitrophenol (DNP), specific experimental data on the 5-methoxy derivative is limited in the public domain. Therefore, this guide will establish the foundational mechanism of action based on the robust data available for DNP and then extrapolate the likely influences of the 5-methoxy functional group. This approach is grounded in established principles of medicinal chemistry and pharmacology to provide a scientifically sound, albeit partially theoretical, analysis for researchers, scientists, and drug development professionals.

Introduction: The Legacy of Dinitrophenols as Mitochondrial Uncouplers

Substituted dinitrophenols, most notably 2,4-dinitrophenol (DNP), hold a significant place in the history of biochemistry and pharmacology.[1][2] Initially used in the manufacturing of munitions, their profound metabolic effects were discovered in the early 20th century, leading to their brief and controversial use as weight-loss drugs.[1][2][3] The core mechanism of these compounds lies in their ability to act as protonophores, effectively uncoupling mitochondrial oxidative phosphorylation.[1][3][4] This process, central to cellular energy production, is disrupted, leading to a dissipation of the proton motive force as heat rather than the synthesis of adenosine triphosphate (ATP).[1][3][4]

5-Methoxy-2,4-dinitrophenol, a structural analogue of DNP, is presumed to share this fundamental mechanism of action. This guide will delve into the intricacies of this mechanism, explore the potential modulatory role of the 5-methoxy group, and provide a framework for its experimental validation.

Physicochemical Properties of 5-Methoxy-2,4-dinitrophenol

A thorough understanding of the physicochemical properties of a compound is paramount to elucidating its mechanism of action. These properties govern its absorption, distribution, metabolism, excretion, and ultimately, its interaction with biological targets.

PropertyValueSource
Molecular FormulaC₇H₆N₂O₆[5][6]
Molecular Weight214.13 g/mol [5][6]
Melting Point107-109 °C[6]
Boiling Point397.5 °C at 760 mmHg[6]
XLogP31.7[5][6]
Hydrogen Bond Donor Count1[5][6]
Hydrogen Bond Acceptor Count6[5][6]

The XLogP3 value suggests a moderate lipophilicity, which is a critical factor for its ability to traverse the inner mitochondrial membrane.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action of 5-Methoxy-2,4-dinitrophenol is predicated on its function as a protonophore, a lipid-soluble molecule that can transport protons across a lipid bilayer. This action directly interferes with the chemiosmotic coupling that links the electron transport chain (ETC) to ATP synthesis.

The Proton Motive Force: The Engine of ATP Synthesis

In healthy mitochondria, the ETC pumps protons (H⁺) from the mitochondrial matrix into the intermembrane space, creating an electrochemical gradient known as the proton motive force. This force is the potential energy that drives protons back into the matrix through the ATP synthase complex, powering the phosphorylation of ADP to ATP.

The Role of 5-Methoxy-2,4-dinitrophenol as a Protonophore

5-Methoxy-2,4-dinitrophenol, in its protonated (phenolic) form, is sufficiently lipophilic to diffuse across the inner mitochondrial membrane into the more alkaline matrix. Once in the matrix, the higher pH causes the phenolic proton to dissociate. The resulting anionic form is then able to diffuse back across the inner mitochondrial membrane to the more acidic intermembrane space, where it can pick up another proton. This cyclical process effectively creates a "short-circuit" for protons, allowing them to re-enter the matrix without passing through ATP synthase.

The energy stored in the proton gradient is consequently dissipated as heat, leading to an increase in body temperature, a hallmark of dinitrophenol toxicity.[1][4] The cell attempts to compensate for the reduced ATP production by increasing the rate of substrate oxidation, leading to an elevated metabolic rate.[1][3]

Uncoupling_Mechanism Figure 1: Mechanism of Mitochondrial Uncoupling by 5-Methoxy-2,4-dinitrophenol cluster_0 Intermembrane Space (High [H+]) cluster_1 Inner Mitochondrial Membrane cluster_2 Mitochondrial Matrix (Low [H+]) IMS ATP_Synthase ATP Synthase IMS->ATP_Synthase H+ 5MDNP_anion 5-MDNP- IMS->5MDNP_anion + H+ IMM Matrix 5MDNP_H 5-MDNP-H ETC Electron Transport Chain ETC->IMS H+ ATP_Synthase->Matrix ATP ATP ATP_Synthase->ATP 5MDNP_H->Matrix Diffusion 5MDNP_H->5MDNP_anion - H+ Heat Heat 5MDNP_H->Heat 5MDNP_anion->IMS Diffusion ADP ADP + Pi ADP->ATP_Synthase Experimental_Workflow Figure 2: Experimental Workflow for In Vitro Characterization Start Start: Isolate Mitochondria Respirometry High-Resolution Respirometry Start->Respirometry ATP_Assay ATP Synthesis Assay Start->ATP_Assay Measure_Basal Measure Basal Respiration (State 2) Respirometry->Measure_Basal Incubate_5MDNP Incubate Mitochondria with Substrates, ADP, and 5-MDNP ATP_Assay->Incubate_5MDNP Add_ADP Add ADP (Induce State 3) Measure_Basal->Add_ADP Measure_Active Measure Active Respiration (State 3) Add_ADP->Measure_Active Measure_Resting Measure Resting Respiration (State 4) Measure_Active->Measure_Resting Titrate_5MDNP Titrate with 5-MDNP Measure_Resting->Titrate_5MDNP Measure_Uncoupled Measure Uncoupled Respiration Titrate_5MDNP->Measure_Uncoupled Data_Analysis Data Analysis: - Respiratory Control Ratio (RCR) - P/O Ratio - EC50 for Uncoupling Measure_Uncoupled->Data_Analysis Measure_ATP Measure ATP Production (Luminometry) Incubate_5MDNP->Measure_ATP Data_Analysis_ATP Data Analysis: - ATP Synthesis Rate - IC50 for ATP Synthesis Inhibition Measure_ATP->Data_Analysis_ATP

Sources

An In-depth Technical Guide to the Predicted Biological Activity of 5-Methoxy-2,4-dinitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of 5-Methoxy-2,4-dinitrophenol, a derivative of the well-characterized mitochondrial uncoupler, 2,4-dinitrophenol (DNP). In the absence of extensive direct research on this specific analog, this document synthesizes the vast body of knowledge on DNP with fundamental principles of medicinal chemistry to project the pharmacological and toxicological profile of 5-Methoxy-2,4-dinitrophenol. It is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel dinitrophenol derivatives. The guide outlines the predicted mechanism of action, potential therapeutic applications, and a proposed framework for the experimental validation of its biological activities.

Introduction: The Legacy of 2,4-Dinitrophenol and the Rationale for a Methoxy Derivative

2,4-Dinitrophenol (DNP) is a small molecule with a storied history in biochemistry and pharmacology. Initially used in the manufacturing of explosives and dyes, its potent effect on metabolic rate was discovered in the early 20th century, leading to its brief and controversial use as a weight-loss drug.[1][2] The primary mechanism of DNP is the uncoupling of oxidative phosphorylation in mitochondria.[1][3] By transporting protons across the inner mitochondrial membrane, it dissipates the proton gradient necessary for ATP synthesis, causing the energy from cellular respiration to be released as heat.[3][4] This dramatic increase in metabolic rate and thermogenesis, while effective for weight loss, is also the source of DNP's severe toxicity, including hyperthermia, tachycardia, and a narrow therapeutic window that has led to numerous fatalities.[2][5]

Despite its dangers, the fundamental mechanism of mitochondrial uncoupling remains a tantalizing target for the treatment of metabolic diseases, such as obesity and non-alcoholic fatty liver disease (NAFLD), as well as certain neurodegenerative disorders.[1][6] This has spurred interest in developing safer analogs of DNP that might retain therapeutic efficacy with an improved safety profile. The introduction of a methoxy group at the 5-position of the dinitrophenol scaffold to create 5-Methoxy-2,4-dinitrophenol is a rational design strategy aimed at modulating the physicochemical and pharmacokinetic properties of the parent molecule. The methoxy group, with its electron-donating and lipophilic characteristics, could potentially alter the compound's acidity, membrane permeability, and metabolic stability, thereby influencing its potency, tissue distribution, and clearance.

This guide will, therefore, construct a predictive profile of 5-Methoxy-2,4-dinitrophenol, offering a scientifically grounded hypothesis for its biological activity and a roadmap for its investigation.

Predicted Mechanism of Action: Modulating Mitochondrial Uncoupling

The biological activity of 5-Methoxy-2,4-dinitrophenol is predicted to be centered around the uncoupling of mitochondrial oxidative phosphorylation, a mechanism inherited from its parent compound, DNP.

The Protonophore Hypothesis

It is hypothesized that 5-Methoxy-2,4-dinitrophenol will act as a protonophore, a lipophilic molecule that can bind and transport protons across the inner mitochondrial membrane. The presence of the acidic phenolic hydroxyl group and the delocalization of the negative charge by the two nitro groups are critical for this function. The addition of the methoxy group at the 5-position is expected to influence the acidity (pKa) of the hydroxyl group through its electronic effects. This modulation may, in turn, affect the efficiency of proton transport and, consequently, the uncoupling potency.

Signaling Pathway: Mitochondrial Uncoupling by a Dinitrophenol Derivative

Mitochondrial Uncoupling cluster_Mitochondrion Mitochondrion cluster_ETC Electron Transport Chain Matrix Mitochondrial Matrix ComplexI Complex I Protons_Uncoupler H+ IMS Intermembrane Space ATP_Synthase ATP Synthase IMS->ATP_Synthase Proton Flow 5-M-DNP 5-Methoxy-2,4-dinitrophenol IMS->5-M-DNP H+ Binding ComplexIII Complex III ComplexI->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV Protons_ETC H+ ComplexIV->Protons_ETC ATP ATP ATP_Synthase->ATP Synthesis Protons_ETC->IMS Pumping 5-M-DNP->Matrix Proton Transport Heat Heat 5-M-DNP->Heat Energy Dissipation

Caption: Predicted mechanism of mitochondrial uncoupling by 5-Methoxy-2,4-dinitrophenol.

Potential Therapeutic Applications and Associated Risks

Based on the predicted mechanism of action, 5-Methoxy-2,4-dinitrophenol could be investigated for therapeutic applications where controlled mitochondrial uncoupling is desirable.

Potential Therapeutic Area Rationale for Investigation Anticipated Risks and Challenges
Metabolic Diseases (Obesity, NAFLD) Increased energy expenditure and fat oxidation.Narrow therapeutic index, hyperthermia, cardiovascular stress.[2]
Neurodegenerative Diseases Mild uncoupling may reduce mitochondrial oxidative stress and improve neuronal resilience.[6]Potential for neurotoxicity at higher doses, disruption of essential ATP-dependent neuronal processes.
Ischemia-Reperfusion Injury Partial uncoupling has been shown to reduce mitochondrial calcium overload and reactive oxygen species (ROS) production.Systemic toxicity, difficulty in achieving localized delivery to the site of injury.

Proposed Experimental Workflows for Biological Characterization

A rigorous and systematic experimental approach is necessary to validate the predicted biological activities of 5-Methoxy-2,4-dinitrophenol and assess its therapeutic potential.

In Vitro Characterization

Objective: To determine the mitochondrial uncoupling activity and cellular toxicity of 5-Methoxy-2,4-dinitrophenol.

Methodology:

  • Mitochondrial Respiration Assays:

    • Isolate mitochondria from a relevant cell line or animal tissue (e.g., liver, muscle).

    • Use a Seahorse XF Analyzer or a similar instrument to measure the oxygen consumption rate (OCR).

    • Titrate 5-Methoxy-2,4-dinitrophenol and measure the increase in basal respiration and the decrease in ATP-linked respiration.

    • Compare the potency and efficacy to that of 2,4-dinitrophenol.

  • Cell Viability and Cytotoxicity Assays:

    • Treat various cell lines (e.g., HepG2, C2C12) with a range of concentrations of 5-Methoxy-2,4-dinitrophenol.

    • Perform MTT or similar assays to determine the IC50 for cytotoxicity.

    • Assess markers of apoptosis (e.g., caspase-3/7 activity) and necrosis (e.g., LDH release).

Experimental Workflow: In Vitro Characterization

In_Vitro_Workflow Start 5-Methoxy-2,4-dinitrophenol Synthesis & Purification Mito_Isolation Isolate Mitochondria Start->Mito_Isolation Cell_Culture Culture Relevant Cell Lines Start->Cell_Culture OCR_Assay Measure Oxygen Consumption Rate (OCR) Mito_Isolation->OCR_Assay Cytotoxicity_Assay Assess Cell Viability and Cytotoxicity Cell_Culture->Cytotoxicity_Assay Data_Analysis Determine Uncoupling Potency and IC50 OCR_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Endpoint Proceed to In Vivo Studies Data_Analysis->Endpoint

Caption: A streamlined workflow for the initial in vitro evaluation.

In Vivo Evaluation

Objective: To assess the pharmacokinetic profile, efficacy, and toxicity of 5-Methoxy-2,4-dinitrophenol in an animal model.

Methodology:

  • Pharmacokinetic Studies:

    • Administer a single dose of 5-Methoxy-2,4-dinitrophenol to rodents (e.g., mice or rats) via relevant routes (e.g., oral, intravenous).

    • Collect blood samples at various time points and analyze the plasma concentration of the compound and its potential metabolites using LC-MS/MS.

    • Determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

  • Efficacy Studies in a Disease Model:

    • For metabolic studies, use a diet-induced obesity mouse model.

    • Treat animals with 5-Methoxy-2,4-dinitrophenol for a defined period.

    • Monitor body weight, food intake, and energy expenditure.

    • At the end of the study, collect tissues for histological and biochemical analysis (e.g., liver fat content).

  • Toxicology Studies:

    • Conduct acute and sub-chronic toxicity studies in rodents.

    • Monitor for clinical signs of toxicity, including changes in body temperature, behavior, and body weight.

    • Perform comprehensive blood chemistry and histopathological analysis of major organs.

Synthesis of 5-Methoxy-2,4-dinitrophenol

The synthesis of 5-Methoxy-2,4-dinitrophenol can be achieved through various synthetic routes. One reported method involves the reaction of 1,3-Dichloro-4,6-dinitrobenzene with a methoxide source. The reaction mixture is then acidified to yield the final product. A high yield of 95% has been reported for this transformation.

Conclusion and Future Directions

5-Methoxy-2,4-dinitrophenol represents a rationally designed analog of 2,4-dinitrophenol with the potential for a modified biological activity profile. While its primary mechanism of action is predicted to be mitochondrial uncoupling, the influence of the methoxy group on its potency, pharmacokinetics, and safety remains to be elucidated. The experimental workflows outlined in this guide provide a clear path for the comprehensive characterization of this compound. Further research is warranted to determine if 5-Methoxy-2,4-dinitrophenol, or other novel dinitrophenol derivatives, can harness the therapeutic potential of mitochondrial uncoupling while mitigating the severe risks associated with the parent compound. The development of safer uncouplers could have a significant impact on the treatment of a range of debilitating diseases.

References

  • Wikipedia. 2,4-Dinitrophenol. [Link]

  • Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology, 7(3), 205–212. [Link]

  • Geisler, J. G. (2019). 2,4 Dinitrophenol as Medicine. Cells, 8(3), 280. [Link]

  • da Silva, W. F., de Cássia dos Santos, V., & de Souza, J. M. (2022). The Risks of Using 2,4‑Dinitrophenol (2,4‑DNP) as a Weight Loss Agent: A Literature Review. Annals of Clinical and Medical Case Reports, 9(14). [Link]

  • Kevan Science. (2021, February 7). This is Why 2,4-Dinitrophenol (2,4 DNP) is Bad For You [Video]. YouTube. [Link]

  • Geisler, J. G. (2019). 2,4 Dinitrophenol as Medicine. PubMed. [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. [Link]

  • Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Dinitrophenols. NCBI Bookshelf. [Link]

  • Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Dinitrophenols. [Link]

  • Petroff, D., Stober, S., & Scherbaum, W. A. (2017). 2,4-Dinitrophenol, the inferno drug: a netnographic study of user experiences in the quest for leanness. Semantic Scholar. [Link]

  • Sullivan, P. G., Pandya, J. D., & Sebastian, A. H. (2011). Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury. Journal of Neuroscience Research, 89(12), 1968–1978. [Link]

  • ResearchGate. Effect of MitoDNP on mitochondrial respiration. [Link]

  • Google Patents. CN103396318A - Synthetic process for 2,4-dinitroanisole.
  • U.S. Environmental Protection Agency. 2,4-Dinitrophenol. [Link]

  • Academia.edu. (PDF) Synthesis of 2-Methoxy-5-nitrophenylglycine; 2, 4-dinitrophenoxyacetic Acid and Pyridylglycine as Precursors for Indigo Dyes. [Link]

  • University of Technology Sydney. (2025, December 24). Researchers develop mild mitochondrial uncouplers for obesity treatment. [Link]

  • ResearchGate. (PDF) Synthesis of 2,4-dinitrophenol. [Link]

  • Jung, M., Lee, S. J., Yoo, S. H., & Kim, H. S. (2020). Death from 2,4-Dinitrophenol Poisoning: An Autopsy Case. Korean Journal of Legal Medicine, 44(3), 140–142. [Link]

  • MDPI. Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. [Link]

  • Vione, D., Maurino, V., Minero, C., & Pelizzetti, E. (2005). Aqueous atmospheric chemistry: formation of 2,4-dinitrophenol upon nitration of 2-nitrophenol and 4-nitrophenol in solution. Environmental Science & Technology, 39(21), 8289–8296. [Link]

Sources

An In-depth Technical Guide on 5-Methoxy-2,4-dinitrophenol (CAS Number: 51652-35-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Methoxy-2,4-dinitrophenol, a derivative of the well-known metabolic agent 2,4-dinitrophenol (DNP). Due to the limited specific research on this methoxylated analogue, this document synthesizes the available chemical data for 5-Methoxy-2,4-dinitrophenol with the extensive body of knowledge surrounding the parent compound, DNP. This approach allows for a scientifically grounded, albeit partially inferential, understanding of its potential biological activities, mechanism of action, and safety considerations.

Introduction: The Dinitrophenol Class and the Significance of the 5-Methoxy Moiety

The dinitrophenols are a class of synthetic organic compounds with a history of use as industrial chemicals, including in the manufacturing of dyes, wood preservatives, and explosives.[1] The most notable member of this class, 2,4-dinitrophenol (DNP), gained significant attention in the 1930s for its potent ability to induce weight loss.[2] This effect is a direct consequence of its function as a mitochondrial uncoupling agent.[3]

5-Methoxy-2,4-dinitrophenol is a structural analogue of DNP, featuring a methoxy group at the 5-position of the phenol ring. The introduction of this functional group can be expected to alter the physicochemical properties of the parent molecule, potentially influencing its lipophilicity, metabolic stability, and interaction with biological targets. Understanding these potential modifications is critical for any research or development involving this compound.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of 5-Methoxy-2,4-dinitrophenol is fundamental for its handling, formulation, and analysis.

PropertyValueSource
CAS Number 51652-35-8[4]
Molecular Formula C₇H₆N₂O₆[4]
Molecular Weight 214.13 g/mol [4]
Melting Point 107-109 °C[4]
Boiling Point 397.5 °C at 760 mmHg[4]
Flash Point 194.2 °C[4]

Synthesis of 5-Methoxy-2,4-dinitrophenol

A documented laboratory-scale synthesis of 5-Methoxy-2,4-dinitrophenol involves the reaction of 1,3-Dichloro-4,6-dinitrobenzene with sodium hydroxide in a mixture of methanol and water.

Experimental Protocol: Synthesis from 1,3-Dichloro-4,6-dinitrobenzene
  • Reaction Setup: In a 1-liter round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 23.7 grams of 1,3-Dichloro-4,6-dinitrobenzene, 100 mL of methanol, and 200 mL of water.

  • Addition of Base: Add 15 grams of sodium hydroxide to the mixture.

  • Reaction Conditions: Heat the reaction mixture to approximately 65°C for about 8 hours.

  • Work-up and Isolation: After the reaction is complete, pour the mixture into ice-cold aqueous hydrochloric acid.

  • Purification: Isolate the resulting precipitate by filtration and air-dry the product.

This procedure is reported to yield approximately 20.5 grams of 5-Methoxy-2,4-dinitrophenol, corresponding to a 95% yield.

Synthesis_Workflow A 1,3-Dichloro-4,6-dinitrobenzene C Reaction Mixture (65°C, 8 hours) A->C B Methanol, Water, NaOH B->C D Quench with cold HCl(aq) C->D E Filtration and Drying D->E F 5-Methoxy-2,4-dinitrophenol E->F

Caption: Synthesis workflow for 5-Methoxy-2,4-dinitrophenol.

Inferred Biological Activity and Mechanism of Action: Extrapolation from 2,4-Dinitrophenol

The Protonophore Mechanism of Dinitrophenols

The primary mechanism of action for DNP is the uncoupling of oxidative phosphorylation.[5] In cellular respiration, a proton gradient is established across the inner mitochondrial membrane, which drives the synthesis of ATP by ATP synthase. DNP acts as a protonophore, a lipid-soluble molecule that can transport protons across the membrane, dissipating this gradient.[3] This uncoupling leads to the energy from the electron transport chain being released as heat rather than being used for ATP synthesis.[3]

Mitochondrial_Uncoupling cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space (High H+) cluster_Matrix Mitochondrial Matrix (Low H+) proton_high H+ ATP_Synthase ATP Synthase proton_high->ATP_Synthase H+ flows through DNP_derivative 5-Methoxy-2,4-dinitrophenol (Protonophore) proton_high->DNP_derivative Binds H+ proton_low H+ ETC Electron Transport Chain ETC->proton_high Pumps H+ out ATP_Synthase->proton_low ATP ATP ATP_Synthase->ATP Produces ATP DNP_derivative->proton_low Transports H+ across membrane Heat Heat DNP_derivative->Heat Energy released as Heat

Caption: Inferred mechanism of mitochondrial uncoupling by 5-Methoxy-2,4-dinitrophenol.

Expected Physiological Effects

Based on the known effects of DNP, exposure to its 5-methoxy derivative could lead to:

  • Increased Basal Metabolic Rate: The inefficiency in ATP production would compel the body to increase its metabolic rate to meet energy demands.[6]

  • Hyperthermia: The dissipation of the proton gradient as heat can lead to a significant increase in body temperature.[5]

  • Weight Loss: The increased metabolic rate and burning of fat reserves would likely result in weight loss.[2]

Structure-Activity Relationship Considerations

The addition of a methoxy group at the 5-position may modulate the activity of the dinitrophenol core. The methoxy group is electron-donating and can increase the lipophilicity of the molecule. This could potentially enhance its ability to cross the mitochondrial membrane, possibly affecting its potency as an uncoupling agent. However, without experimental data, this remains a hypothesis.

Inferred Toxicological Profile and Safety Precautions

The high toxicity of DNP is well-documented, and it is crucial to assume that 5-Methoxy-2,4-dinitrophenol possesses a similar, if not identical, toxicological profile.

Acute Toxicity

Acute exposure to DNP can cause a rapid onset of symptoms including:

  • Nausea, vomiting, and abdominal pain[3]

  • Hyperthermia, tachycardia (rapid heart rate), diaphoresis (excessive sweating), and tachypnea (rapid breathing)[5]

  • In severe cases, cardiovascular collapse and death can occur.[5]

The lowest published lethal human oral dose of DNP is 4.3 mg/kg.[5]

Chronic Toxicity

Long-term exposure to DNP has been associated with adverse effects such as:

  • Skin rashes[7]

  • Cataract formation[6]

  • Peripheral neuritis and agranulocytosis[6]

Handling and Safety

Given the presumed high toxicity, strict safety protocols must be followed when handling 5-Methoxy-2,4-dinitrophenol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.

  • Containment: Handle the compound in a designated area to prevent contamination.

  • Waste Disposal: Dispose of all waste materials in accordance with institutional and local regulations for hazardous chemicals.

Analytical Characterization

While specific, publicly available analytical data for 5-Methoxy-2,4-dinitrophenol is scarce, standard analytical techniques would be employed for its characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, including the positions of the methoxy and nitro groups on the aromatic ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the hydroxyl, methoxy, and nitro groups.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be the method of choice for assessing the purity of the compound and for quantitative analysis in biological matrices.

Potential Research Applications

Given its probable mechanism of action, 5-Methoxy-2,4-dinitrophenol could be a tool for researchers in several areas:

  • Metabolic Research: As a potential mitochondrial uncoupler, it could be used to study cellular metabolism, energy homeostasis, and thermogenesis.

  • Structure-Activity Relationship Studies: It can serve as a valuable compound in studies aimed at understanding how modifications to the DNP scaffold affect uncoupling activity and toxicity.

  • Development of Novel Therapeutics: While highly toxic in its current form, the dinitrophenol scaffold continues to be explored for therapeutic applications, such as in the treatment of obesity and non-alcoholic fatty liver disease, through the development of targeted delivery systems or safer analogues.[3]

Conclusion

5-Methoxy-2,4-dinitrophenol is a dinitrophenol derivative with limited specific research data. However, based on the extensive knowledge of its parent compound, 2,4-dinitrophenol, it is reasonable to infer that it acts as a potent mitochondrial uncoupling agent with a high potential for toxicity. Researchers and drug development professionals must exercise extreme caution when handling this compound and should consider its properties to be analogous to those of DNP. Further research is warranted to fully characterize the biological activity, pharmacokinetic profile, and toxicology of 5-Methoxy-2,4-dinitrophenol to determine if the 5-methoxy substitution offers any therapeutic advantages or altered safety profile compared to the well-studied 2,4-dinitrophenol.

References

  • 2,4-Dinitrophenol. In: Wikipedia. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Dinitrophenols. [Link]

  • A Case of Fatal Poisoning: Use of 2-4 Dinitrophenol for Weight Loss. (2024). Anatolian Journal of Emergency Medicine. [Link]

  • Miranda, E. J., McIntyre, I. M., Parker, D. R., Gary, R. D., & Logan, B. K. (2006). Two deaths attributed to the use of 2,4-dinitrophenol. Journal of Analytical Toxicology, 30(3), 219–222.
  • National Center for Biotechnology Information. (1995). Toxicological Profile for Dinitrophenols - TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. In NCBI Bookshelf. [Link]

  • LookChem. (n.d.). 5-Methoxy-2,4-dinitrophenol. [Link]

  • Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-dinitrophenol (DNP): a weight loss agent with significant acute toxicity and risk of death. Journal of medical toxicology : official journal of the American College of Medical Toxicology, 7(3), 205–212.
  • Campos, V. P. A., de Oliveira, G. A. R., & de Almeida, R. M. (2022). The Risks of Using 2,4-Dinitrophenol (2,4-DNP) as a Weight Loss Agent: A Literature Review. Acta Scientific Medical Sciences, 6(10), 96-102.
  • Khabarov, A. A., Syroeshkin, A. V., & Uspenskaya, E. V. (2012). Synthesis of 2,4-dinitrophenol. Russian Journal of Applied Chemistry, 85(10), 1577–1580.
  • National Center for Biotechnology Information. (1995). Toxicological Profile for Dinitrophenols - HEALTH EFFECTS. In NCBI Bookshelf. [Link]

  • National Center for Biotechnology Information. (1995). Toxicological Profile for Dinitrophenols - RELEVANCE TO PUBLIC HEALTH. In NCBI Bookshelf. [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Methoxy-2,4-dinitrophenol in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility of 5-Methoxy-2,4-dinitrophenol in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and professionals in drug development who utilize this compound and solvent system in their workflows. The document delves into the theoretical underpinnings of solubility based on molecular structure, offers practical, field-proven protocols for experimental determination, and discusses critical considerations for laboratory applications.

Foundational Principles: Understanding the Solute and Solvent

A robust understanding of solubility begins with a thorough characterization of the individual components. The principle of "like dissolves like" is a fundamental concept in chemistry, and in this context, we must examine the physicochemical properties of both 5-Methoxy-2,4-dinitrophenol and DMSO to predict their interaction.

The Solute: 5-Methoxy-2,4-dinitrophenol

5-Methoxy-2,4-dinitrophenol is a substituted aromatic compound. Its structure is characterized by a phenol backbone modified with two strongly electron-withdrawing nitro groups (-NO₂) and an electron-donating methoxy group (-OCH₃). The presence of the phenolic hydroxyl group (-OH) is particularly significant as it can act as a hydrogen bond donor.

PropertyValueSource
Molecular Formula C₇H₆N₂O₆[1]
Molecular Weight 214.13 g/mol [1]
Melting Point 107-109 °C[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 6[2]
XLogP3 1.7[1]
The Solvent: Dimethyl Sulfoxide (DMSO)

Dimethyl Sulfoxide (DMSO) is a powerful and versatile polar aprotic solvent.[3][4] Its utility in scientific research, particularly in drug discovery and cell-based assays, is unparalleled due to its ability to dissolve a wide array of both polar and nonpolar compounds.[4][5] The term "aprotic" signifies that the molecule does not have a hydroxyl group and cannot act as a hydrogen bond donor. However, the highly polarized sulfoxide bond (S=O) makes the oxygen atom an excellent hydrogen bond acceptor.

PropertyValueSource
Molecular Formula C₂H₆SO[3]
Molecular Weight 78.13 g/mol [3]
Boiling Point 189 °C[6]
Density 1.10 g/mL[7]
Polarity Index (P') 7.2[7]
Dielectric Constant 46.68[7]

Mechanistic Insight: The "Why" of Solubility

The high solubility of many organic compounds in DMSO is not arbitrary; it is governed by specific intermolecular forces.[8] For 5-Methoxy-2,4-dinitrophenol, several favorable interactions with DMSO molecules are anticipated, leading to a high theoretical solubility.

  • Hydrogen Bonding: The primary interaction is the formation of a strong hydrogen bond between the phenolic hydroxyl group (-OH) of the solute and the electronegative oxygen atom of the DMSO sulfoxide group (S=O). This is a dominant force in the solvation process.

  • Dipole-Dipole Interactions: The two nitro groups (-NO₂) are potent electron-withdrawing groups, creating significant partial positive charges on the aromatic ring and strong dipoles within the molecule. These dipoles can interact favorably with the large dipole moment of the DMSO molecule.

  • London Dispersion Forces: The aromatic ring of the solute and the methyl groups of DMSO will also exhibit weaker van der Waals forces, contributing to the overall solvation.

These interactions effectively overcome the crystal lattice energy of solid 5-Methoxy-2,4-dinitrophenol, allowing individual molecules to be surrounded and stabilized by the DMSO solvent shell.

G Predicted Molecular Interactions cluster_solute 5-Methoxy-2,4-dinitrophenol cluster_solvent DMSO Molecules Solute Aromatic Ring (with -NO2, -OCH3) DMSO2 S=O Solute->DMSO2 Dipole-Dipole Interactions OH_group -OH Group DMSO1 S=O OH_group->DMSO1 Strong Hydrogen Bond

Caption: Key intermolecular forces driving solubility.

Quantitative Assessment: From Theory to Practice

While theoretical analysis predicts good solubility, quantitative data is essential for practical applications such as preparing stock solutions for biological screening. Specific, publicly available data for the solubility of 5-Methoxy-2,4-dinitrophenol in DMSO is limited. However, data for the parent compound, 2,4-Dinitrophenol, indicates it is moderately soluble in DMSO.[9] Given the addition of a methoxy group, which can slightly increase polarity and potential for dipole interactions, the solubility of the 5-methoxy derivative is expected to be comparable or slightly enhanced.

For drug discovery and screening campaigns, solubility is a critical parameter.[8] It is often determined experimentally using high-throughput methods to assess large compound libraries.[10]

Experimental Protocol: A Self-Validating Workflow for Kinetic Solubility Determination

For most research applications, particularly in early-stage drug discovery, the kinetic solubility is the most relevant and practical measure. This refers to the concentration of a compound that remains in solution after a DMSO stock is diluted into an aqueous buffer under a specific set of conditions.[11] The following protocol provides a robust, self-validating method for determining the kinetic solubility of 5-Methoxy-2,4-dinitrophenol.

Rationale and Causality

The goal of this protocol is to identify the highest concentration of the test compound that can be prepared from a DMSO stock and remain soluble in an aqueous environment, mimicking assay conditions. Preparing a high-concentration stock in 100% DMSO is standard practice to minimize the final solvent concentration in an experiment, as high percentages of DMSO can be toxic to cells or interfere with assay components.[12][13] Serial dilutions are performed in 100% DMSO before addition to the aqueous buffer to prevent the compound from crashing out of a partially aqueous solution during the dilution process itself.[12]

Step-by-Step Methodology

Materials:

  • 5-Methoxy-2,4-dinitrophenol

  • Anhydrous, high-purity DMSO (e.g., cell culture grade)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or 96-well plate

  • Calibrated pipettes

  • Vortex mixer

  • Plate reader or nephelometer (for quantitative measurement) or visual inspection

Procedure:

  • Prepare High-Concentration Stock Solution (e.g., 50 mM):

    • Accurately weigh the required mass of 5-Methoxy-2,4-dinitrophenol (MW: 214.13 g/mol ). For 1 mL of a 50 mM stock, weigh 10.71 mg.

    • Transfer the compound to a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO to achieve the target concentration.[12]

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (30-37°C) may be used if necessary. This is your Master Stock .

  • Perform Serial Dilutions in 100% DMSO:

    • Label a series of sterile tubes or wells in a 96-well plate.

    • To create a 2-fold dilution series (50, 25, 12.5, 6.25 mM, etc.), add 50 µL of 100% DMSO to all tubes except the first.

    • Transfer 100 µL of the Master Stock (50 mM) to the first tube.

    • Transfer 50 µL from the first tube to the second, mix well, and repeat this process down the series. This creates a range of concentrations in 100% DMSO.

  • Dilution into Aqueous Buffer:

    • Prepare a separate 96-well plate (the "Assay Plate").

    • Add 98 µL of your chosen aqueous buffer (e.g., PBS) to each well.

    • Transfer 2 µL from each concentration of your DMSO serial dilution into the corresponding well of the Assay Plate. This results in a final DMSO concentration of 2%. This percentage should be adjusted based on the tolerance of your specific downstream application.

    • Crucial Control: Include a "vehicle control" well containing 98 µL of buffer and 2 µL of 100% DMSO (with no compound).

  • Incubation and Measurement:

    • Seal the Assay Plate and incubate at room temperature for a defined period (e.g., 1-2 hours), protected from light.

    • Qualitative Assessment: Visually inspect the wells against a dark background for any signs of precipitation or cloudiness. The highest concentration that remains clear is the approximate kinetic solubility.

    • Quantitative Assessment: Measure the turbidity or light scattering of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 600-650 nm). The kinetic solubility is the highest concentration that does not show a significant increase in signal compared to the vehicle control.

Caption: A standardized workflow for experimental solubility.

Safety and Handling: A Mandate for Due Diligence

Professional laboratory practice requires strict adherence to safety protocols for all chemicals involved.

  • 5-Methoxy-2,4-dinitrophenol: Dinitrophenols as a class are hazardous. 2,4-Dinitrophenol is known to be flammable, acutely toxic if swallowed, inhaled, or in contact with skin, and can cause organ damage through prolonged exposure.[14][15][16][17] It must be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, within a chemical fume hood.

  • Dimethyl Sulfoxide (DMSO): While having low intrinsic toxicity, DMSO's ability to penetrate the skin is a primary safety concern.[3] It can act as a carrier, transporting other dissolved, potentially toxic, substances through the skin and into the bloodstream.[3] Therefore, wearing nitrile gloves is mandatory when handling DMSO and its solutions.

Conclusion and Best Practices

Based on a comprehensive analysis of its molecular structure and the properties of DMSO, 5-Methoxy-2,4-dinitrophenol is predicted to have high solubility in this polar aprotic solvent . This is primarily attributed to strong hydrogen bonding and dipole-dipole interactions. For all practical purposes, this solubility must be confirmed experimentally, and the provided kinetic solubility protocol offers a reliable and self-validating method for this determination.

For researchers and drug development professionals, the key takeaways are:

  • Always use high-purity, anhydrous DMSO and store it under dry conditions to prevent water absorption.[12]

  • Validate the solubility of each new batch of compound.

  • Maintain a final DMSO concentration in aqueous assays that is as low as possible (typically well below 1%) and always include a vehicle control to account for any solvent effects.[13]

  • Adhere to strict safety protocols when handling both the dinitrophenol compound and DMSO solutions.

By integrating theoretical understanding with rigorous experimental validation, researchers can confidently prepare and utilize solutions of 5-Methoxy-2,4-dinitrophenol in DMSO, ensuring the accuracy and reproducibility of their scientific outcomes.

References

  • Vertex AI Search. (2024). What is the solubility of 2,4-Dinitrophenol?
  • PubChem. (n.d.). 2,4-Dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl Sulfoxide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-2,4-dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Lagunin, A., et al. (2003). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Chemical Information and Computer Sciences, 43(4), 1045-1051. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dinitrophenol. Retrieved from [Link]

  • New Jersey Department of Health. (1999). Hazard Summary: 2,4-Dinitrophenol. Retrieved from [Link]

  • Reddit. (2023). Is it ok to dissolve 2,4 dinitrophenol (DNP) in DMSO for In vitro experiments?. Retrieved from [Link]

  • LookChem. (n.d.). 5-Methoxy-2,4-dinitrophenol. Retrieved from [Link]

  • ResearchGate. (2022). 2,4-Dinitrophenol (DNP) water/DMSO/ethanol solution?. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide Solvent Properties. Retrieved from [Link]

  • Kumar, S., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. Retrieved from [Link]

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safety and Handling of 5-Methoxy-2,4-dinitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Scope and Analogy: Data specifically for 5-Methoxy-2,4-dinitrophenol is limited in publicly accessible literature. Therefore, this guide is constructed with a primary reliance on the extensive safety, handling, and toxicological data available for its parent compound, 2,4-dinitrophenol (DNP). This approach, using a well-characterized structural analog for hazard assessment, is a standard and necessary practice in chemical safety management. All recommendations should be treated with the gravity appropriate for the highly hazardous nature of dinitrophenols.

Introduction

5-Methoxy-2,4-dinitrophenol is a substituted nitrophenolic compound. While its specific applications may be niche, its structural similarity to 2,4-dinitrophenol (DNP)—a compound with a long history as an industrial chemical, a banned weight-loss agent, and a potent metabolic toxin—necessitates a rigorous and cautious approach to its handling.[1][2][3] This guide provides drug development professionals, researchers, and scientists with a technical framework for the safe handling, storage, and disposal of 5-Methoxy-2,4-dinitrophenol, grounded in the established principles of chemical safety and the known hazards of the dinitrophenol class.

Chemical and Physical Properties

Understanding the fundamental properties of a compound is the first step in a robust safety assessment. The data below is primarily based on the parent compound, 2,4-dinitrophenol, and should be considered representative for risk evaluation purposes.

PropertyValue (for 2,4-Dinitrophenol)Significance for Handling
Chemical Formula C₆H₄N₂O₅ (DNP)Indicates a highly nitrated aromatic compound, suggesting potential energetic properties.
Molar Mass 184.11 g/mol (DNP)Relevant for stoichiometric calculations in experimental design.
Appearance Yellow crystalline solid[2][4]The colored nature can aid in identifying contamination, but dust is a major hazard.
Odor Sweet, musty[4]Odor is not a reliable indicator of exposure, as olfactory fatigue can occur.
Melting Point 112–114 °C[2]Heating the solid can lead to sublimation and increased explosion risk.
Explosive Hazard HIGHLY EXPLOSIVE when dry.[4] Can detonate from heat, friction, or shock.[4]This is the most critical physical hazard. The compound must be kept wetted at all times.[4][5][6]
Solubility Sparingly soluble in water; soluble in ethanol, acetone, and other organic solvents.[2]Informs choices for spill cleanup, decontamination, and formulation.

Figure 1: Chemical Structure of 5-Methoxy-2,4-dinitrophenol compound

Caption: Figure 1: Chemical Structure of 5-Methoxy-2,4-dinitrophenol.

Hazard Identification and Toxicology

The toxicity of dinitrophenols is acute and severe. The primary mechanism of action is the uncoupling of mitochondrial oxidative phosphorylation, which disrupts cellular energy production.[3][7][8]

GHS Classification (Based on 2,4-Dinitrophenol)
Hazard ClassCategoryHazard Statement
ExplosivesDivision 1.1H201: Explosive; mass explosion hazard (when dry)[6]
Acute Toxicity, OralCategory 2H300: Fatal if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[6]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[6]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life
Mechanism of Toxicity: Uncoupling of Oxidative Phosphorylation

In healthy mitochondria, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient. This gradient drives ATP synthase to produce ATP, the cell's primary energy currency. Dinitrophenols are proton ionophores; they shuttle protons back across the membrane, dissipating the gradient.[3][7] This uncouples electron transport from ATP synthesis. The energy from metabolism is no longer captured as ATP but is instead released as heat, leading to severe hyperthermia.[3][7] This rapid depletion of cellular energy and extreme fever are the hallmarks of DNP poisoning and are often fatal.[7][8][9]

Figure 2: Mechanism of DNP-Induced Toxicity cluster_Mitochondrion Mitochondrion cluster_DNP DNP Intervention ETC Electron Transport Chain (ETC) H_gradient Proton Gradient (H+) ETC->H_gradient Pumps H+ ATP_Synthase ATP Synthase H_gradient->ATP_Synthase Drives Heat MASSIVE HEAT RELEASE (Hyperthermia) H_gradient->Heat Energy Released as Heat ATP ATP Production Fails ATP_Synthase->ATP DNP DNP DNP->H_gradient Dissipates Gradient

Caption: Figure 2: DNP uncouples the proton gradient from ATP synthesis.

Signs and Symptoms of Exposure

Exposure to dinitrophenols can lead to a rapid onset of symptoms.[7][9] These include:

  • Profound sweating and thirst

  • Increased basal metabolic rate, heart rate, and respiratory rate[7][9]

  • Hyperthermia (dangerously high fever)[7][9]

  • Headache, nausea, and weight loss[4][7]

  • Yellow discoloration of skin, eyes, and urine[2]

  • Chronic exposure can lead to cataracts, skin rashes, and damage to the heart, liver, and central nervous system.[4][7][10]

The lowest published lethal human oral dose of DNP is 4.3 mg/kg.[8] There is no specific antidote, and treatment is primarily supportive, focusing on aggressive cooling measures.[11]

Comprehensive Safety and Handling Protocol

A multi-layered approach to safety, incorporating engineering controls, administrative policies, and personal protective equipment (PPE), is mandatory.

Figure 3: Hazard Mitigation Workflow A Hazard Identified (5-Methoxy-2,4-dinitrophenol) B Engineering Controls A->B C Administrative Controls B->C B_details • Certified Chemical Fume Hood • Explosion-proof Equipment • Designated Work Area B->B_details D Personal Protective Equipment (PPE) C->D C_details • Standard Operating Procedures (SOPs) • Mandatory Training Records • Restricted Access to Authorized Personnel C->C_details E Safe Work Practice D->E D_details • Full PPE Required (Details in Section 3.2) D->D_details

Caption: Figure 3: A hierarchical approach to managing chemical hazards.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to physically isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All work involving 5-Methoxy-2,4-dinitrophenol, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood. This contains toxic dusts and vapors.

  • Ventilation: The laboratory must have adequate general ventilation to handle any fugitive emissions.

  • Explosion-Proof Equipment: Given the explosive nature of the dry compound, all electrical equipment (stirrers, heaters, lights) in the immediate vicinity must be rated as explosion-proof.[10]

  • Designated Area: A specific area of the lab or a dedicated fume hood should be designated for work with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for robust engineering controls but is essential to protect against accidental exposure.

  • Hand Protection: Use double-gloving with chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination is suspected.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield worn over the goggles is required when there is a significant splash or dust hazard.[10]

  • Body Protection: A flame-retardant lab coat is required.[11] For larger quantities or spill response, a full chemical-resistant suit may be necessary.[10]

  • Respiratory Protection: A NIOSH-approved respirator with P100 (particulate) cartridges is required for handling the solid.[10] The choice of respirator must be based on a formal risk assessment.

Step-by-Step Protocol for Weighing and Handling Solid Compound
  • Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly. Designate a waste container for contaminated materials inside the hood.

  • Verification: Check the compound's container to ensure it is still wetted. Dinitrophenols are often supplied stabilized with 15-35% water.[6][11] If the material appears dry, do not handle it. Evacuate the area and contact Environmental Health & Safety (EHS). The dry material is a severe explosion hazard.[4][5][6]

  • Transfer: Use non-sparking tools (e.g., plastic or bronze spatulas). Do not use metal spatulas that can cause friction sparks.[5] Carefully transfer the approximate amount needed to a tared weigh boat.

  • Weighing: Close the primary container immediately. Weigh the material. Perform all subsequent dilutions or additions within the fume hood.

  • Cleanup: Decontaminate the spatula and work surface with a suitable solvent (e.g., 70% ethanol), wiping with a disposable towel. Place all contaminated disposable items (gloves, weigh boat, towels) into the designated hazardous waste container.

  • Doffing: Remove PPE in the correct order (gloves first) to avoid self-contamination. Wash hands and arms thoroughly with soap and water.

Storage and Waste Disposal

Storage
  • Location: Store in a cool, well-ventilated, locked cabinet or area away from heat, sunlight, and all possible sources of ignition.[4][10]

  • Container: Keep the container tightly closed and properly labeled with all GHS hazard pictograms.[10]

  • Incompatibilities: Segregate from oxidizing agents, reducing agents, combustible materials, strong bases, and metals.[4][10] Reaction with bases can form shock-sensitive salts.[4]

  • Hydration: Regularly check the material to ensure it remains wetted. Re-hydrate as needed following a specific, approved SOP.

Waste Disposal

5-Methoxy-2,4-dinitrophenol and all materials contaminated with it are considered hazardous waste.

  • Segregation: Collect all solid waste (gloves, paper towels, etc.) and liquid waste in separate, clearly labeled, sealed hazardous waste containers.

  • Labeling: The waste container must be labeled "Hazardous Waste" and list the full chemical name and approximate concentration.

  • Disposal: Arrange for pickup and disposal through your institution's certified EHS department or a licensed hazardous waste contractor. Do not pour this chemical down the drain. [12]

Synthesis Protocol Example

A documented synthesis of 5-Methoxy-2,4-dinitrophenol involves the reaction of 1,3-Dichloro-4,6-dinitrobenzene with sodium hydroxide in a methanol/water solvent system.[13]

Reaction Scheme

Figure 4: Synthesis Workflow Reactants 1. Combine Reactants: • 1,3-Dichloro-4,6-dinitrobenzene • Methanol • Water • Sodium Hydroxide Heat 2. Heat to ~65°C (approx. 8 hours) Reactants->Heat Quench 3. Quench in cold HCl (aq) Heat->Quench Filter 4. Isolate by Filtration Quench->Filter Dry 5. Air Dry Product Filter->Dry Product 5-Methoxy-2,4-dinitrophenol Dry->Product

Caption: Figure 4: General workflow for the synthesis of 5-Methoxy-2,4-dinitrophenol.[13]

Experimental Protocol

This is an illustrative protocol and must be subjected to a full risk assessment before execution.

  • Setup: In a 1 L round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge 23.7 g of 1,3-dichloro-4,6-dinitrobenzene, 100 mL of methanol, 200 mL of water, and 15 g of sodium hydroxide.[13]

  • Reaction: Heat the mixture to approximately 65°C with stirring for about 8 hours.[13]

  • Workup: Pour the cooled reaction mixture into cold aqueous hydrochloric acid (to pH ~1) to precipitate the product.[13][14]

  • Isolation: Isolate the solid product by filtration and air-dry.[13] Recrystallization from a suitable solvent like ethanol may be performed for further purification.[14]

Emergency Procedures

Immediate and correct action during an emergency is critical to mitigating harm.

Exposure TypeFirst Aid Response
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[10] Seek immediate medical attention.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.[10]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[10] Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.
Spill Evacuate the area. For small spills, absorb with a non-combustible material like sand or vermiculite and place in a sealed container for disposal. For large spills, contact EHS immediately. Do not allow the spilled material to dry out.
Fire Fight fire remotely due to the risk of explosion.[6] Use water spray, dry chemical, or alcohol-resistant foam. Containers may explode when heated.

Conclusion

5-Methoxy-2,4-dinitrophenol, by virtue of its structural class, must be regarded as a highly hazardous material. Its acute toxicity, coupled with a significant explosion hazard when dry, demands the most stringent safety protocols. All personnel must be thoroughly trained on its specific hazards and the detailed procedures for its safe use. By adhering to the principles of the hierarchy of controls—prioritizing engineering solutions, supported by rigorous administrative procedures and mandatory PPE—researchers can mitigate the substantial risks associated with this compound and ensure a safe laboratory environment.

References

  • material safety data sheet - 2,4-dinitrophenol indicator 99% ar. (n.d.).
  • SAFETY DATA SHEET - Spectrum Chemical. (2018).
  • SAFETY DATA SHEET - Fisher Scientific. (2024).
  • Toxicological Profile for Dinitrophenols. (2021). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dinitrophenols. (n.d.). NCBI.
  • 5-METHOXY-2,4-DINITROPHENOL synthesis - ChemicalBook. (n.d.).
  • 2, 4-dinitrophenol poisoning caused by non-oral exposure. (2025). ResearchGate.
  • Common Name: 2,4-DINITROPHENOL HAZARD SUMMARY. (1999). NJ.gov. Retrieved from [Link]

  • Hazard Communication Standard - 2,4-Dinitrophenol. (n.d.). NJ.gov. Retrieved from [Link]

  • SAFETY DATA SHEET - Sigma-Aldrich. (n.d.).
  • 2,4-Dinitrophenol - Wikipedia. (n.d.). Retrieved from [Link]

  • 2,4-Dinitrophenol - Safety Data Sheet - ChemicalBook. (2026).
  • Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology, 7(3), 205–212. Retrieved from [Link]

  • Khabarov, Y. G., Lakhmanov, D. E., Kosyakov, D. S., & Ul'yanovskii, N. V. (2012). Synthesis of 2,4-dinitrophenol. Russian Journal of Applied Chemistry, 85(10), 1577–1580. Retrieved from [Link]

  • de Souza, B. S., et al. (2022). The Risks of Using 2,4-Dinitrophenol (2,4-DNP) as a Weight Loss Agent: A Literature Review. ACM Case Reports. Retrieved from [Link]

  • 2,4-DINITROPHENOL 97% - SD Fine-Chem. (n.d.).
  • CN104045565A - Preparation method of 2,4-dinitrophenol - Google Patents. (2014).
  • Hazardous Waste Disposal Guide - Dartmouth. (n.d.). Retrieved from [Link]

  • Common household products...are considered household hazardous waste (HHW). (n.d.). Recyclemore. Retrieved from [Link]

Sources

A Technical Guide to 5-Methoxy-2,4-dinitrophenol: A Potential Mitochondrial Uncoupling Agent

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondrial uncoupling, the process of dissociating fuel oxidation from ATP synthesis, represents a compelling therapeutic target for a range of metabolic and neurodegenerative disorders. The archetypal chemical uncoupler, 2,4-dinitrophenol (DNP), demonstrated potent metabolic effects but was withdrawn from clinical use due to a narrow therapeutic index and severe toxicity.[1][2] This has spurred the investigation of DNP analogues with potentially improved safety profiles. This technical guide provides a comprehensive framework for the investigation of 5-Methoxy-2,4-dinitrophenol, a derivative of DNP. We present its physicochemical properties, a detailed synthesis protocol, and the established mechanism of action for dinitrophenol compounds. The core of this document is a series of detailed, self-validating experimental protocols for the rigorous in-vitro characterization of its activity as a mitochondrial uncoupler, including the assessment of oxygen consumption rate, mitochondrial membrane potential, and cellular ATP levels. This guide is designed to equip researchers with the necessary scientific rationale and practical methodologies to evaluate 5-Methoxy-2,4-dinitrophenol and similar novel compounds in the field of mitochondrial bioenergetics.

Introduction to Mitochondrial Uncoupling

Mitochondria are the primary sites of cellular energy conversion, where the oxidation of substrates drives the pumping of protons across the inner mitochondrial membrane (IMM), establishing an electrochemical proton motive force (PMF). This PMF consists of both a pH gradient and a membrane potential (ΔΨm). The controlled influx of protons back into the mitochondrial matrix through ATP synthase drives the phosphorylation of ADP to ATP.[3]

Mitochondrial uncoupling is the process whereby this tight coupling of respiration and ATP synthesis is deliberately disrupted.[1] Chemical uncouplers act as protonophores, shuttling protons across the IMM and dissipating the PMF. This forces the electron transport chain (ETC) to operate at a higher rate to try and maintain the proton gradient, leading to an increased oxygen consumption rate (OCR) and the release of stored energy as heat instead of being captured in ATP.[1][2] This induced bioenergetic inefficiency has significant therapeutic potential for conditions like obesity and metabolic-associated fatty liver disease (MAFLD) by increasing the basal metabolic rate.[4][5] Furthermore, mild uncoupling has been shown to have neuroprotective effects, potentially by reducing mitochondrial reactive oxygen species (ROS) production.[3]

The historical prototype, 2,4-dinitrophenol (DNP), was effective for weight loss but proved dangerously toxic.[2] The investigation of analogues such as 5-Methoxy-2,4-dinitrophenol is predicated on the hypothesis that modifications to the chemical structure can alter properties like lipophilicity and proton-shuttling kinetics, potentially widening the therapeutic window.

Physicochemical Properties and Synthesis of 5-Methoxy-2,4-dinitrophenol

A thorough understanding of a compound's physical and chemical properties is fundamental to its study. The methoxy- group on the phenol ring is expected to alter the compound's polarity and pKa compared to DNP, which could influence its membrane permeability and protonophore activity.

Compound Properties
PropertyValueSource
IUPAC Name 5-Methoxy-2,4-dinitrophenolN/A
CAS Number 51652-35-8[6][7][8]
Molecular Formula C₇H₆N₂O₆[6][8]
Molecular Weight 214.13 g/mol [6][8]
Melting Point 107-109 °C[8]
XLogP3 (Lipophilicity) 1.7[8]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 6[8]
Synthesis Protocol

A viable synthesis route for 5-Methoxy-2,4-dinitrophenol has been described starting from 1,3-dichloro-4,6-dinitrobenzene.[6]

Reaction:

  • Starting Material: 1,3-dichloro-4,6-dinitrobenzene (23.7 g)

  • Reagents: Sodium hydroxide (15 g), Methanol (100 mL), Water (200 mL)

  • Procedure:

    • Charge a 1 L round-bottom flask equipped with a mechanical stirrer and reflux condenser with 1,3-dichloro-4,6-dinitrobenzene, methanol, water, and sodium hydroxide.

    • Heat the reaction mixture to approximately 65°C and maintain for about 8 hours.

    • After the reaction period, pour the mixture into 0°C aqueous hydrochloric acid to precipitate the product.

    • Isolate the solid product by filtration.

    • Air-dry the isolated product to yield 5-Methoxy-2,4-dinitrophenol.

  • Yield: This method reports a yield of approximately 95% (20.5 g).[6]

Mechanism of Action: Protonophore Activity

The primary mechanism of action for dinitrophenol-based uncouplers is their function as protonophores. This process involves a cyclical transport of protons from the high-concentration intermembrane space (IMS) to the low-concentration mitochondrial matrix, bypassing the ATP synthase complex.

The process occurs in two steps:

  • Protonation in the IMS: In the acidic IMS, the anionic form of the dinitrophenol molecule picks up a proton, becoming a neutral, lipophilic molecule.

  • Translocation and Deprotonation: This neutral form readily diffuses across the hydrophobic inner mitochondrial membrane. Upon reaching the alkaline matrix, it releases the proton, reverting to its anionic form. This anionic form is then electrophoretically driven back across the membrane toward the positively charged IMS, ready to repeat the cycle.

This futile cycling of protons dissipates the proton motive force, meaning the energy from substrate oxidation is lost as heat rather than being converted into ATP.[3]

G cluster_membrane Inner Mitochondrial Membrane (IMM) cluster_pathway cluster_atp ATP Synthase (Bypassed) IMS Intermembrane Space (IMS) (High [H+]) A_H 5M-DNP-H (Neutral) dummy_ims MATRIX Mitochondrial Matrix (Low [H+]) A_neg 5M-DNP- (Anionic) A_H->A_neg - H+ dummy_matrix note1 1. Protonation in acidic IMS A_H->note1 note2 2. Diffusion across IMM A_H->note2 A_neg->A_H + H+ note3 3. Deprotonation in alkaline Matrix A_neg->note3 note4 4. Electrophoretic return to IMS A_neg->note4 ATP_Synthase H+ Channel

Caption: Mechanism of 5-Methoxy-2,4-dinitrophenol as a protonophore.

Experimental Evaluation of Uncoupling Activity

To rigorously characterize 5-Methoxy-2,4-dinitrophenol, a series of validated in-vitro assays must be performed. These assays, when conducted with appropriate controls, form a self-validating system to confirm mitochondrial uncoupling activity.

Protocol 1: Measuring Oxygen Consumption Rate (OCR)

Causality: The most direct functional consequence of mitochondrial uncoupling is an increase in the rate of oxygen consumption as the electron transport chain attempts to compensate for the dissipated proton gradient. The Seahorse XF Analyzer is the gold standard for measuring real-time cellular respiration. The "Mito Stress Test" dissects key parameters of mitochondrial function.

G prep 1. Cell Seeding & Culture Seed cells in Seahorse XF plate. Culture overnight. wash 4. Cell Plate Prep Wash cells with assay medium. Incubate 45-60 min at 37°C in non-CO2 incubator. prep->wash media_prep 2. Assay Medium Prep Supplement XF base medium with glucose, pyruvate, glutamine. Warm to 37°C. media_prep->wash hydrate 3. Hydrate Sensor Cartridge Hydrate with XF Calibrant. Incubate overnight at 37°C. load 5. Load Cartridge Load ports with: A: Test Compound (5M-DNP) / Controls B: Oligomycin C: FCCP (Maximal Uncoupler) D: Rotenone/Antimycin A hydrate->load run 6. Run Assay Calibrate and run the Mito Stress Test protocol. wash->run load->run analyze 7. Data Analysis Normalize OCR to cell number/protein. Calculate Basal Respiration, ATP-linked respiration, Maximal Respiration, and Spare Respiratory Capacity. run->analyze

Caption: Workflow for the Seahorse XF Mito Stress Test.

Detailed Methodology:

  • Cell Culture: Seed an appropriate cell line (e.g., C2C12 myoblasts, HepG2 hepatocytes) in a Seahorse XF96 or XF24 cell culture microplate and allow cells to adhere overnight.

  • Sensor Cartridge Hydration: A day prior to the assay, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.[9]

  • Assay Medium Preparation: Prepare Seahorse XF DMEM or similar assay medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Warm to 37°C and adjust pH to 7.4.[10]

  • Cell Plate Preparation: On the day of the assay, remove growth medium from the cells, wash twice with warmed assay medium, and add the final volume of assay medium to each well. Incubate the plate in a 37°C non-CO2 incubator for 45-60 minutes.[11]

  • Compound Loading: Prepare stock solutions of the test compounds. For a titration experiment, load the injection ports of the hydrated sensor cartridge as follows:

    • Port A: Vehicle (e.g., DMSO), 5-Methoxy-2,4-dinitrophenol (at various concentrations), and a positive control like DNP or FCCP.

    • Port B: Oligomycin (ATP synthase inhibitor, typically 1.0-2.0 µM).

    • Port C: FCCP (to induce maximal respiration, concentration must be optimized, e.g., 0.5-2.0 µM).[10]

    • Port D: Rotenone & Antimycin A (Complex I & III inhibitors, typically 0.5 µM each).[12]

  • Run and Analyze: Place the loaded cartridge and the cell plate into the Seahorse XF Analyzer and begin the assay. After the run, normalize OCR data to cell count or protein content per well.

Data Interpretation:

  • A true uncoupler will cause a dose-dependent increase in Basal Respiration (OCR before injections).

  • It will decrease the apparent "ATP-linked Respiration" (the drop in OCR after Oligomycin injection) because respiration is already uncoupled from ATP synthesis.

  • It will lead to a lower "Spare Respiratory Capacity" (the difference between maximal and basal respiration), as the basal rate is already elevated.

Protocol 2: Assessing Mitochondrial Membrane Potential (ΔΨm)

Causality: Since the proton motive force is largely composed of the electrical potential across the IMM, a direct consequence of uncoupling is the depolarization (decrease) of ΔΨm. This can be measured using fluorescent probes that accumulate in the mitochondria in a potential-dependent manner.

Detailed Methodology (using TMRM):

  • Cell Culture: Seed cells on a glass-bottom imaging dish suitable for fluorescence microscopy.

  • Stock Solution: Prepare a 10 mM stock solution of Tetramethylrhodamine, Methyl Ester (TMRM) in anhydrous DMSO.[13]

  • Staining: Wash cells with a suitable buffer (e.g., Tyrode's buffer). Prepare a working solution of 20 nM TMRM in the same buffer. Incubate the cells with the TMRM solution for 30-45 minutes at 37°C, protected from light.[13][14]

  • Imaging: Mount the dish on a fluorescence microscope equipped for live-cell imaging. Acquire a stable baseline fluorescence reading.

  • Compound Addition: Add 5-Methoxy-2,4-dinitrophenol (and controls) directly to the dish while continuously acquiring images. A positive control, such as FCCP (e.g., 2 µM), should be used to induce complete depolarization.[13]

  • Analysis: Quantify the fluorescence intensity in the mitochondrial regions of interest over time.

Alternative Probe - JC-1: JC-1 is a ratiometric dye that forms red aggregates in healthy, polarized mitochondria and exists as green monomers in the cytoplasm and in depolarized mitochondria.[15][16] A decrease in the red/green fluorescence ratio indicates depolarization. While useful for endpoint analysis, TMRM is often preferred for sensitive, time-dependent measurements.[17]

Data Interpretation:

  • A mitochondrial uncoupler will cause a rapid, dose-dependent decrease in TMRM fluorescence, indicating depolarization of the ΔΨm.

  • The rate and magnitude of this decrease can be compared to that of a known uncoupler like FCCP to determine relative potency.

Protocol 3: Quantifying Cellular ATP Levels

Causality: By diverting the energy from the proton gradient away from ATP synthase, uncouplers should lead to a decrease in the rate of ATP production, resulting in lower steady-state cellular ATP levels. This is a critical downstream confirmation of the uncoupling effect.

Detailed Methodology (Luciferase-Based Assay):

  • Principle: The assay utilizes firefly luciferase, which catalyzes the oxidation of D-luciferin in an ATP-dependent reaction that produces light. The light output is directly proportional to the ATP concentration.[18][19]

  • Cell Culture: Seed cells in an opaque-walled 96-well plate (to prevent signal bleed-through) at a desired density and perform experimental treatments (e.g., incubation with various concentrations of 5-Methoxy-2,4-dinitrophenol for a set time).

  • Assay Procedure: a. Allow the plate to equilibrate to room temperature. b. Prepare the ATP detection cocktail (containing luciferase, luciferin, and a cell lysis agent) according to the manufacturer's instructions (e.g., from suppliers like Sigma-Aldrich or Promega).[18] c. Add an equal volume of the detection cocktail to each well (e.g., 100 µL). d. Place the plate on a shaker for 2 minutes to induce lysis and mix. e. After a 10-minute incubation at room temperature to stabilize the luminescent signal, measure the luminescence using a plate-reading luminometer.

  • Analysis: Compare the luminescence signal from treated cells to that of vehicle-treated control cells.

Data Interpretation:

  • An effective uncoupler will cause a dose-dependent decrease in luminescence, reflecting a drop in cellular ATP levels.

  • This assay confirms that the observed increase in OCR and decrease in ΔΨm functionally impact the cell's energy currency.

Potential Applications and Future Directions

The primary rationale for developing novel mitochondrial uncouplers is to achieve a wider therapeutic index than DNP.[13][20] By systematically characterizing 5-Methoxy-2,4-dinitrophenol using the protocols outlined above, researchers can determine its potency and, crucially, its cytotoxicity. The therapeutic potential of "mild" uncoupling is being explored in several areas:

  • Metabolic Diseases: By increasing energy expenditure, uncouplers could help treat obesity, type 2 diabetes, and MAFLD.[5][21]

  • Neuroprotection: Mild uncoupling may reduce mitochondrial ROS production and has shown promise in preclinical models of Alzheimer's, Parkinson's, and stroke.[3]

  • Oncology: Some studies suggest that the metabolic stress induced by uncouplers can be selectively toxic to cancer cells.

The path forward for 5-Methoxy-2,4-dinitrophenol, or any novel uncoupler, depends entirely on establishing a significant separation between the effective dose for mild uncoupling and the dose that induces toxicity (e.g., severe ATP depletion, hyperthermia, or off-target effects). The in-vitro characterization described herein is the essential first step in this critical evaluation.

Conclusion

5-Methoxy-2,4-dinitrophenol represents a logical next step in the exploration of chemical uncouplers, building upon the well-understood but hazardous legacy of DNP. While published data on its specific biological activity is sparse, a clear path for its comprehensive evaluation exists. This guide provides the essential scientific context and a suite of robust, validated experimental protocols to meticulously characterize its function as a mitochondrial uncoupler. By employing these methods for measuring oxygen consumption, membrane potential, and cellular ATP, researchers can determine the compound's potency and begin to assess its potential therapeutic window, contributing valuable data to the ongoing search for safe and effective modulators of cellular metabolism.

References

  • Current time information in Fremont County, US. (n.d.). Google.
  • The Risks of Using 2,4‑Dinitrophenol (2,4‑DNP) as a Weight Loss Agent: A Literature Review. (2022). ACM Case Reports. Retrieved from [Link]

  • Toxicological Profile for Dinitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dinitrophenols. (n.d.). NCBI. Retrieved from [Link]

  • 2,4 Dinitrophenol as Medicine. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at. (n.d.). Amanote. Retrieved from [Link]

  • 2,4-Dinitrophenol | C6H4N2O5 | CID 1493. (n.d.). PubChem. Retrieved from [Link]

  • Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons. (n.d.). PMC - NIH. Retrieved from [Link]

  • Seahorse XF Cell Mito Stress Test Kit User Guide. (n.d.). Agilent. Retrieved from [Link]

  • Synthesis of 3-methoxy-5-methylphenol. (n.d.). PrepChem.com. Retrieved from [Link]

  • Use of luciferase probes to measure ATP in living cells and animals. (2017). Nature Protocols. Retrieved from [Link]

  • (PDF) Mitochondrial Stress Tests Using Seahorse Respirometry on Intact Dictyostelium discoideum Cells. (2025). ResearchGate. Retrieved from [Link]

  • Toxicological Profile for Dinitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • (PDF) Synthesis of 2,4-dinitrophenol. (n.d.). ResearchGate. Retrieved from [Link]

  • FCCP optimization using the Agilent Seahorse XF Cell Mito Stress Test with XF Pro Analyzer. (n.d.). Agilent. Retrieved from [Link]

  • ATP bioluminescence assay for cell cytotoxicity. (n.d.). BMG LABTECH. Retrieved from [Link]

  • 5-Methoxy-2,4-dinitrophenol. (n.d.). LookChem. Retrieved from [Link]

  • Use of luciferase probes to measure ATP in living cells and animals. (2017). Unife. Retrieved from [Link]

  • US3376351A - Process for producing methoxyphenol or ethoxyphenol. (n.d.). Google Patents.
  • What is the best probe to evaluate change in membrane potential? JC1 or TMRE? (2013). ResearchGate. Retrieved from [Link]

  • MitoPT® TMRE & TMRM Assays. (n.d.). ImmunoChemistry Technologies. Retrieved from [Link]

  • Seahorse XF Cell Mito Stress Test. (n.d.). Protocols.io. Retrieved from [Link]

  • Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. (n.d.). Neliti. Retrieved from [Link]

  • Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase. (n.d.). MDPI. Retrieved from [Link]

  • JC-1 Mitochondrial Membrane Potential Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Potential Therapeutic Applications of 5-Methoxy-2,4-dinitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 5-Methoxy-2,4-dinitrophenol, a derivative of the classical mitochondrial uncoupler 2,4-dinitrophenol (DNP). Given the historical therapeutic applications and significant toxicity of DNP, this document explores the potential of the 5-methoxy analogue as a novel therapeutic agent with an improved safety profile. By examining the well-established mechanism of action of DNP and considering the physicochemical and metabolic implications of the methoxy substitution, this guide offers a scientific rationale for its investigation in metabolic and neurodegenerative disorders. Detailed experimental protocols are provided to facilitate the preclinical evaluation of 5-Methoxy-2,4-dinitrophenol, from in vitro characterization to in vivo efficacy and safety studies. This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology, neuroscience, and metabolic diseases.

Introduction: The Legacy of 2,4-Dinitrophenol and the Rationale for a Methoxy Derivative

The parent compound, 2,4-dinitrophenol (DNP), is a well-documented protonophore that acts as a potent mitochondrial uncoupler.[1] By shuttling protons across the inner mitochondrial membrane, DNP dissipates the proton motive force, leading to a decrease in ATP synthesis and a concomitant increase in metabolic rate as the body attempts to compensate for the energy deficit.[1] This mechanism led to its use as a weight-loss drug in the 1930s.[1] However, its narrow therapeutic window and severe toxicity, including hyperthermia, cataract formation, and death, resulted in its withdrawal from clinical use.[2][3]

Despite its toxicity, the therapeutic potential of mitochondrial uncoupling remains an area of active research, particularly for metabolic diseases and, more recently, neurodegenerative disorders.[1][4] The central hypothesis of this guide is that the addition of a methoxy group at the 5-position of the dinitrophenol scaffold could modulate the compound's physicochemical and pharmacokinetic properties, potentially leading to a more favorable therapeutic index.

The introduction of a methoxy group can influence a molecule's lipophilicity, pKa, and susceptibility to metabolic enzymes.[5] These alterations may affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological membranes and off-target proteins. This guide will explore these potential modifications and propose a structured research plan to evaluate 5-Methoxy-2,4-dinitrophenol as a candidate for therapeutic development.

Physicochemical Properties and Synthesis

Physicochemical Profile

A summary of the known and predicted physicochemical properties of 5-Methoxy-2,4-dinitrophenol and its parent compound, 2,4-dinitrophenol, is presented in Table 1.

Property2,4-Dinitrophenol (DNP)5-Methoxy-2,4-dinitrophenolReference(s)
CAS Number 51-28-551652-35-8[1],[6]
Molecular Formula C₆H₄N₂O₅C₇H₆N₂O₆[1],[6]
Molecular Weight 184.11 g/mol 214.13 g/mol [1],[6]
Melting Point 112-114 °C107-109 °C[1],[6]
LogP ~1.7~1.7-2.26[7],[6]
pKa ~4.1Predicted to be slightly higher than DNP[7],[8]

Table 1. Physicochemical Properties of 2,4-Dinitrophenol and 5-Methoxy-2,4-dinitrophenol.

The methoxy group is generally considered to be electron-donating by resonance and weakly electron-withdrawing by induction.[8] In the meta-position relative to the hydroxyl group, the inductive effect is expected to dominate, which may slightly increase the pKa of the phenolic hydroxyl group compared to DNP.[8] This could influence the compound's protonophoric activity and its distribution across biological membranes. The LogP values suggest that both compounds are moderately lipophilic.

Synthesis

Synthesis_Workflow Start 3-Methoxyphenol Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Purification Purification (Crystallization/Chromatography) Nitration->Purification FinalProduct 5-Methoxy-2,4-dinitrophenol Purification->FinalProduct Mitochondrial_Uncoupling cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix (Low [H⁺]) cluster_ims Intermembrane Space (High [H⁺]) Protonated DNP-O-CH₃-H⁺ (Lipophilic) Deprotonated DNP-O-CH₃⁻ (Anionic) Protonated->Deprotonated Translocates across membrane Heat Heat Dissipation Protonated->Heat Energy lost as heat ProtonRelease H⁺ Release Deprotonated->ProtonRelease Deprotonation ProtonUptake H⁺ Uptake Deprotonated->ProtonUptake Returns to IMS ATPSynthase ATP Synthase (Uses H⁺ gradient) ProtonRelease->ATPSynthase Drives ATP synthesis ProtonUptake->Protonated Protonation ETC Electron Transport Chain (Pumps H⁺ out) ETC->ProtonUptake Pumps H⁺ Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo_pktox In Vivo PK/Tox cluster_invivo_efficacy In Vivo Efficacy Respiration Mitochondrial Respiration (EC₅₀) Decision1 Favorable in vitro profile? Respiration->Decision1 Viability Cellular Viability (IC₅₀) Viability->Decision1 PK Pharmacokinetics (ADME) Tox Acute Toxicity (MTD, LD₅₀) PK->Tox Decision2 Acceptable PK/Tox? Tox->Decision2 Obesity Diet-Induced Obesity Model Go Proceed to Clinical Development Obesity->Go PD Parkinson's Disease Model PD->Go Start 5-Methoxy-2,4-dinitrophenol Start->Respiration Start->Viability Decision1->PK Yes NoGo Terminate Development Decision1->NoGo No Decision2->Obesity Yes Decision2->PD Yes Decision2->NoGo No

Sources

Foreword: A Modern Perspective on a Classic Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Methoxy-2,4-dinitrophenol for Metabolic Research

The study of cellular metabolism is a cornerstone of biomedical research, with mitochondrial function at its epicenter. For decades, chemical tools that modulate mitochondrial activity have been indispensable for dissecting the intricate processes of energy conversion. The dinitrophenol family of molecules, notoriously represented by 2,4-dinitrophenol (DNP), are canonical mitochondrial uncouplers. They effectively short-circuit the mitochondrial proton gradient, forcing the cell into a high-metabolic, thermogenic state.[1][2] While DNP's toxicity has rightfully precluded its therapeutic use, its analogues remain powerful tools for laboratory research.[3][4]

This guide focuses on a specific analogue, 5-Methoxy-2,4-dinitrophenol . The introduction of a methoxy group to the phenyl ring presents intriguing possibilities for altered physicochemical and pharmacological properties compared to its parent compound. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a blend of foundational principles, practical methodologies, and critical safety considerations for employing this compound in metabolic research. We will explore its mechanism, detail robust experimental protocols for its characterization, and provide the authoritative grounding necessary for its responsible and effective use.

Section 1: Physicochemical Profile and Synthesis

A thorough understanding of a compound's physical and chemical properties is the foundation of sound experimental design. 5-Methoxy-2,4-dinitrophenol is a distinct chemical entity whose properties dictate its handling, solubility, and biological interactions.

1.1: Core Chemical Properties

The key physicochemical data for 5-Methoxy-2,4-dinitrophenol are summarized below. These parameters are crucial for calculating solution concentrations, predicting membrane permeability, and ensuring safe handling.

PropertyValueSource
CAS Number 51652-35-8[5]
Molecular Formula C₇H₆N₂O₆[5]
Molecular Weight 214.134 g/mol [5]
Melting Point 107-109 °C[5]
Boiling Point 397.5 °C at 760 mmHg[5]
Density 1.579 g/cm³[5]
LogP 2.26[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 6[5]
1.2: A Representative Synthetic Pathway

While typically procured from commercial suppliers, understanding the synthesis of 5-Methoxy-2,4-dinitrophenol provides insight into potential impurities. A common laboratory-scale synthesis involves the reaction of 1,3-dichloro-4,6-dinitrobenzene with sodium hydroxide in a methanol-water solvent system.[6]

The reaction mixture is heated, then poured into hydrochloric acid to precipitate the product, which is subsequently isolated by filtration.[6] This process yields the monoether of dinitroresorcinol, 5-methoxy-2,4-dinitrophenol, with high efficiency.[6]

Section 2: The Protonophore Mechanism of Action

The defining characteristic of dinitrophenols is their ability to uncouple oxidative phosphorylation. This is achieved by compromising the electrochemical potential gradient of protons across the inner mitochondrial membrane, which is normally harnessed by ATP synthase to produce ATP.

The mechanism is elegant in its simplicity:

  • Protonation: In the acidic intermembrane space (high H⁺ concentration), the weakly acidic phenolic hydroxyl group of 5-Methoxy-2,4-dinitrophenol becomes protonated.

  • Membrane Diffusion: The now-neutral, lipophilic molecule freely diffuses across the inner mitochondrial membrane into the alkaline matrix.[7]

  • Deprotonation: Upon entering the low H⁺ environment of the matrix, the molecule deprotonates, releasing a proton and reverting to its anionic form.

  • Return Cycle: The anion is then able to diffuse back across the membrane to the intermembrane space, driven by the membrane potential, to repeat the cycle.

This process creates a futile cycle, effectively a proton leak, that dissipates the stored energy of the proton gradient as heat.[1][2] The electron transport chain (ETC) accelerates its activity in a compensatory effort to re-establish the gradient, leading to a marked increase in oxygen consumption.[3]

Mitochondrial_Uncoupling_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane cluster_IMS Intermembrane Space (High [H+]) cluster_Matrix Mitochondrial Matrix (Low [H+]) cluster_Key Legend IMS_Proton H+ DNP_IMS 5-MeO-DNP⁻ IMS_Proton->DNP_IMS 1. Protonation Matrix_Proton Membrane DNP_Key 5-MeO-DNP (Anion) DNPH_Key 5-MeO-DNPH (Protonated) DNPH_IMS 5-MeO-DNPH DNPH_Matrix 5-MeO-DNPH DNPH_IMS->DNPH_Matrix 2. Diffusion Across Membrane DNP_Matrix 5-MeO-DNP⁻ DNPH_Matrix->DNP_Matrix 3. Deprotonation DNP_Matrix->DNP_IMS 4. Return to IMS Released_Proton H+

Caption: Protonophore action of 5-Methoxy-2,4-dinitrophenol.

Section 3: Core Experimental Workflow: Assessing Uncoupling Potency

A self-validating system is essential for any protocol. To characterize the uncoupling activity of 5-Methoxy-2,4-dinitrophenol, high-resolution respirometry is the gold standard. The following protocol is designed for use with an extracellular flux analyzer (e.g., Seahorse XF) or a similar oxygen-sensing platform.

3.1: Protocol: Cellular Respiration Assay for Uncoupling

This workflow quantifies the effect of the compound on the key parameters of mitochondrial function.

Objective: To determine the concentration-dependent effect of 5-Methoxy-2,4-dinitrophenol on cellular oxygen consumption rate (OCR) and to establish its potency as a mitochondrial uncoupler.

Materials:

  • Adherent cells cultured in an appropriate microplate (e.g., Seahorse XF plate)

  • Cell culture medium, Seahorse XF Base Medium, supplemented with glucose, pyruvate, and glutamine

  • 5-Methoxy-2,4-dinitrophenol stock solution (e.g., 10 mM in DMSO)

  • Mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP or DNP (positive control uncoupler), Rotenone/Antimycin A (Complex I/III inhibitors)

  • Extracellular flux analyzer and associated cartridges and consumables

Methodology:

  • Cell Seeding: Seed cells in the microplate at a pre-determined optimal density and allow them to adhere and grow overnight to form a consistent monolayer. Causality: A consistent cell number is critical for reproducible OCR measurements.

  • Compound Preparation: Prepare a serial dilution of 5-Methoxy-2,4-dinitrophenol in assay medium to achieve the desired final concentrations. Also prepare solutions of the mitochondrial inhibitors. Causality: A wide concentration range is necessary to capture the full dose-response curve.

  • Assay Medium Exchange: One hour prior to the assay, remove the culture medium and replace it with pre-warmed assay medium. Incubate the plate at 37°C in a non-CO₂ incubator. Causality: This step removes buffering components from standard media (like bicarbonate) that interfere with pH measurements and allows cells to equilibrate.

  • Instrument Calibration: Calibrate the analyzer sensor cartridge according to the manufacturer's instructions.

  • Baseline Measurement: Place the cell plate in the analyzer and measure the basal OCR and extracellular acidification rate (ECAR) for a minimum of 3 cycles. Causality: This establishes the baseline metabolic state of the cells before any perturbation.

  • Sequential Injections: Program the instrument to perform the following sequential injections:

    • Port A: 5-Methoxy-2,4-dinitrophenol at various concentrations (or vehicle control). Measure OCR for 3-6 cycles. Causality: This is the primary experimental step. An uncoupler will cause a dose-dependent increase in OCR.

    • Port B: Oligomycin (e.g., 1.0 µM). Measure OCR for 3 cycles. Causality: Oligomycin inhibits ATP synthase, so any remaining OCR is due to proton leak. In the presence of an uncoupler, this OCR will be high, representing maximal uncoupled respiration.

    • Port C: FCCP (e.g., 1.0 µM, a concentration known to induce maximal OCR). Measure OCR for 3 cycles. Causality: This injection serves as a positive control and helps determine the maximal respiratory capacity of the cells. It validates that the cellular machinery is capable of higher respiration.

    • Port D: Rotenone/Antimycin A (e.g., 0.5 µM). Measure OCR for 3 cycles. Causality: These compounds shut down the ETC, and the remaining OCR is considered non-mitochondrial, allowing for proper data normalization.

  • Data Analysis: Normalize OCR data to cell number or protein content. Calculate basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity. Plot the dose-response curve for 5-Methoxy-2,4-dinitrophenol's effect on OCR to determine its EC₅₀.

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase (Instrument Run) cluster_analysis Data Analysis Phase A 1. Seed Cells in Microplate B 2. Prepare Compound and Inhibitor Stocks A->B C 3. Medium Exchange & Pre-incubation B->C D 4. Measure Basal OCR C->D E 5. Inject 5-MeO-DNP (Dose Response) D->E Perturbation F 6. Inject Oligomycin (Proton Leak) E->F Sequential Injections G 7. Inject FCCP (Maximal Respiration) F->G Sequential Injections H 8. Inject Rot/AA (Non-Mitochondrial OCR) G->H Sequential Injections I 9. Normalize Data H->I J 10. Calculate Key Metabolic Parameters I->J K 11. Plot Dose-Response & Determine EC50 J->K

Caption: Workflow for assessing mitochondrial uncoupling activity.

Section 4: Safety, Handling, and Toxicity Considerations

Authoritative Grounding: The dinitrophenol class of compounds is acutely toxic, and 5-Methoxy-2,4-dinitrophenol must be handled with extreme caution. The parent compound, DNP, is banned for human consumption by the FDA and is on the World Anti-Doping Agency's (WADA) prohibited list.[2][4][8] Its toxicity stems from its narrow therapeutic index; the dose required for a metabolic effect is dangerously close to the dose that causes fatal hyperthermia.[9]

The classic symptom complex of DNP toxicity includes hyperthermia, tachycardia (increased heart rate), diaphoresis (profuse sweating), and tachypnoea (rapid breathing), which can rapidly progress to multi-organ failure and death.[3][10]

Laboratory Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Handle the compound only in a certified chemical fume hood to prevent inhalation of the powder.[11] Avoid all skin contact.[12]

  • Storage: Store in a cool, dry, well-ventilated area, away from heat or sources of ignition. DNP itself can be explosive when dry.[13][14]

  • Disposal: Dispose of all waste (solid compound, contaminated solutions, and consumables) as hazardous chemical waste according to institutional and local regulations. Do not allow the chemical to enter the environment, as it is very toxic to aquatic organisms.[11]

Hazard ClassDescriptionPrecaution
Acute Toxicity May be fatal if swallowed, inhaled, or absorbed through the skin.[14][15]Use fume hood, wear gloves and full PPE.
Metabolic Hazard Uncontrolled increase in metabolic rate and body temperature.[2]Meticulous dose control in experiments.
Organ Toxicity May cause damage to the liver, kidneys, and nervous system through prolonged exposure.[11][12]Minimize exposure duration and quantity.
Explosive Risk The dry solid can be explosive and sensitive to shock, friction, or heat.[13][14]Often supplied moistened with water to reduce risk. Handle with care.

Section 5: Conclusion and Future Directions

5-Methoxy-2,4-dinitrophenol is a valuable research tool for the precise manipulation of cellular bioenergetics. As an analogue of DNP, it operates via the well-understood mechanism of protonophoric mitochondrial uncoupling. This guide provides the foundational knowledge and a robust, self-validating experimental framework for its application in metabolic research.

The key scientific value lies in comparing its potency, specificity, and toxicity profile to that of DNP and other uncouplers. The methoxy substitution may alter its lipophilicity and electronic properties, potentially leading to a different therapeutic window or off-target effect profile. Future research should focus on comprehensive dose-response studies, direct comparison with other uncouplers like FCCP and niclosamide, and investigation into its effects in various cell and animal models of metabolic disease.[16][17]

Ultimately, the utility of 5-Methoxy-2,4-dinitrophenol is defined by the rigor and caution of the investigator. By adhering to the principles of sound experimental design and stringent safety protocols, researchers can effectively leverage this potent molecule to unravel the complexities of mitochondrial function and dysfunction.

References

  • Dr.Oracle. (2025, May 25). What is the mechanism by which Dinitrophenol (2,4-Dinitrophenol) acts as an uncoupler of oxidative phosphorylation, specifically in relation to proton transport across the inner mitochondrial membrane?
  • ResearchGate. (n.d.). 2,4-dinitrophenol acts as an uncoupler of oxidative phosphorylation...
  • LookChem. (n.d.). 5-Methoxy-2,4-dinitrophenol.
  • International Programme on Chemical Safety. (n.d.). ICSC 0464 - 2,4-DINITROPHENOL.
  • Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology, 7(3), 205–212.
  • CymitQuimica. (n.d.). CAS 20294-52-4: 4-Methyl-2,5-dinitrophenol.
  • Sousa, A. C. S., de Oliveira, A. C. S., do Nascimento, R. J. B., de Oliveira, L. C., & da Silva, J. A. (2022). The Risks of Using 2,4‑Dinitrophenol (2,4‑DNP) as a Weight Loss Agent: A Literature Review. Archives of Clinical and Medical Case Reports, 6(1).
  • World Anti Doping Agency. (2019, June 1). The Prohibited List.
  • University of Technology Sydney. (2025, December 24). Researchers develop mild mitochondrial uncouplers for obesity treatment.
  • ResearchGate. (n.d.). Metabolic pathways of 2,4-dinitrophenol (2,4-DNP) in humans.
  • Wikipedia. (n.d.). 2,4-Dinitrophenol.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Dinitrophenols.
  • Goldgof, M., Xiao, C., Chanturiya, T., Jou, W., Gavrilova, O., & Reitman, M. L. (2014). The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality. The Journal of Biological Chemistry, 289(28), 19341–19350.
  • ChemicalBook. (n.d.). 5-METHOXY-2,4-DINITROPHENOL synthesis.
  • Demine, S., Renard, P., & Arnould, T. (2019). Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. Cells, 8(8), 795.
  • New Jersey Department of Health. (1999, March). Hazard Summary: 2,4-DINITROPHENOL.
  • Tyszczuk-Rotko, K., & Błach, M. (2013). Determination of 2-Nitrophenol, 4-Nitrophenol, 2-Methoxy-5-nitrophenol, and 2,4-Dinitrophenol by Differential Pulse Voltammetry. International Journal of Electrochemistry.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dinitrophenol, moistened with up to 35% water.
  • Giraudel, J. L., Galliot-Guilley, M., & Meaux, P. F. (2005). LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. Journal of analytical toxicology, 29(5), 393–398.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - 2,4-Dinitrophenol.
  • Son, T. G., & Mattson, M. P. (2016). DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. Expert review of neurotherapeutics, 16(9), 985–987.
  • Lee, J., & Kim, Y. (2022). Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH. Metabolism, 137, 155314.

Sources

discovery and history of nitrophenol compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Nitrophenol Compounds

Abstract

Nitrophenols, a class of aromatic organic compounds, hold a significant, albeit complex, position in the annals of chemical history. From their initial synthesis in the burgeoning field of 19th-century organic chemistry to their widespread use as industrial intermediates and their concurrent recognition as environmental pollutants, the story of nitrophenols is one of utility and caution. This guide provides a comprehensive exploration of the discovery, synthesis, and evolving applications of nitrophenol compounds. It traces their journey from laboratory curiosities to key precursors in the manufacturing of dyes, pharmaceuticals, and pesticides. Furthermore, this document delves into the scientific community's growing understanding of their toxicological profiles and environmental impact, reflecting the dual nature of these pivotal chemicals. Designed for researchers, scientists, and professionals in drug development, this paper synthesizes historical context with modern technical insights, offering a detailed narrative of the causality behind experimental choices and the self-validating systems of described protocols.

The Genesis: Precursors in Aromatic Chemistry

The story of nitrophenols is inextricably linked to the foundational discoveries in aromatic chemistry. The journey began with the isolation of phenol in 1834 by Friedlieb Ferdinand Runge, who extracted it in an impure form from coal tar, naming it "Karbolsäure" (coal-oil-acid).[1] This discovery was a critical stepping stone, as coal tar remained the primary source of phenol until the rise of the petrochemical industry.[1] The pure form of the compound was later extracted by the French chemist Auguste Laurent in 1841.[1] Laurent's work was seminal; in 1836, he had coined the name "phène" for benzene, which provides the etymological root for "phenol" and "phenyl."[1] Subsequently, in 1843, French chemist Charles Gerhardt officially coined the term "phénol."[1] These pioneering efforts in isolating and naming the fundamental building block, phenol, set the stage for the synthesis and exploration of its derivatives, including the nitrophenols.

The Emergence of Nitrophenols: Early Synthesis and Isomer Separation

The synthesis of nitrophenols followed the development of nitration techniques for aromatic compounds. The most common historical and contemporary method for producing nitrophenols is the direct nitration of phenol.

Electrophilic Nitration of Phenol

The primary route to synthesizing nitrophenols involves the electrophilic aromatic substitution of phenol using nitric acid. This reaction typically yields a mixture of the ortho (2-nitrophenol) and para (4-nitrophenol) isomers.[2] The hydroxyl (-OH) group of phenol is a strongly activating, ortho, para-directing group, which facilitates the electrophilic attack of the nitronium ion (NO₂⁺) at these positions.

Historically, controlling the reaction conditions was a significant challenge. The use of concentrated nitric acid, especially at higher temperatures, often led to the formation of undesired by-products, including 2,4-dinitrophenol and 2,4,6-trinitrophenol (picric acid).[3] Early procedures for phenolic nitration were often plagued by low selectivity and difficulties in handling the vigorous reaction.[3]

Nitration_of_Phenol Phenol Phenol (C₆H₅OH) Reagents + HNO₃ / H₂SO₄ Phenol->Reagents Intermediates Electrophilic Aromatic Substitution Reagents->Intermediates Generates NO₂⁺ o_Nitrophenol ortho-Nitrophenol Intermediates->o_Nitrophenol Attack at C2 p_Nitrophenol para-Nitrophenol Intermediates->p_Nitrophenol Attack at C4

Caption: General synthesis pathway for ortho- and para-nitrophenol via electrophilic nitration of phenol.

Separation of Ortho and Para Isomers

A significant hurdle in early nitrophenol chemistry was the separation of the resulting ortho and para isomers. The distinct physical properties of the two isomers, stemming from differences in hydrogen bonding, provided the solution. Ortho-nitrophenol exhibits strong intramolecular hydrogen bonding between the hydroxyl and nitro groups, which reduces its boiling point and increases its volatility. In contrast, para-nitrophenol engages in intermolecular hydrogen bonding, leading to a higher boiling point and lower volatility. This difference was exploited through steam distillation, a technique that effectively separates the more volatile o-nitrophenol from the less volatile p-nitrophenol.[2]

Synthesis of Meta-Nitrophenol

The synthesis of meta-nitrophenol (3-nitrophenol) requires a different strategic approach, as direct nitration of phenol does not yield the meta isomer in significant quantities. One established method involves the diazotization of m-nitroaniline, followed by heating in a large volume of water to replace the diazonium group with a hydroxyl group.[4] This indirect route highlights the importance of substituent effects in directing aromatic substitution reactions.

Physicochemical Properties of Nitrophenol Isomers

The position of the nitro group on the phenol ring profoundly influences the physical and chemical properties of the three isomers. These differences are critical for their industrial applications, separation, and toxicological profiles.

Property2-Nitrophenol3-Nitrophenol4-Nitrophenol
CAS Number 88-75-5[5]554-84-7100-02-7[5]
Appearance Light yellow solid[5]Pale yellow solidColorless to light yellow solid[5]
Molar Mass 139.11 g/mol 139.11 g/mol 139.11 g/mol
Melting Point 43-45 °C97 °C113-114 °C
Boiling Point 216 °C194 °C (at 70 mmHg)279 °C (decomposes)
Acidity (pKa) 7.238.357.15
Odor Peculiar sweet smell[5]Very little odor[5]

Industrial Ascendance and Diverse Applications

Nitrophenols are foundational chemicals used as intermediates in a wide array of industries.[6][7] Their versatility has cemented their role in the synthesis of numerous commercial products.

Pharmaceuticals

4-Nitrophenol is a crucial precursor in the pharmaceutical industry.[6] Its most notable application is in the synthesis of paracetamol (acetaminophen).[8] The process involves the reduction of 4-nitrophenol to 4-aminophenol, which is then acetylated to yield the final analgesic and antipyretic drug.[8] It is also a precursor for other drugs like phenetidine and acetophenetidine.[8][9]

Paracetamol_Synthesis pNP 4-Nitrophenol Reduction Reduction (e.g., NaBH₄) pNP->Reduction pAP 4-Aminophenol Reduction->pAP Acetylation Acetylation (Acetic Anhydride) pAP->Acetylation Paracetamol Paracetamol Acetylation->Paracetamol

Caption: Synthetic pathway from 4-nitrophenol to paracetamol.

Agrochemicals

Nitrophenols are used to manufacture a range of agricultural chemicals, including insecticides, fungicides, and herbicides.[5][6][7] For instance, 4-nitrophenol is a precursor to the insecticides methyl and ethyl parathion.[7] However, it's important to note that nitrophenols themselves can be breakdown products of other pesticides like parathion and fluoridifen.[5]

Dyes, Indicators, and Other Industries

The chemical reactivity of nitrophenols makes them valuable intermediates in the dye industry.[5][7] 2-Nitrophenol, for example, is primarily used to make dyes and paint colorings.[5] 4-Nitrophenol serves as a pH indicator, appearing colorless at a pH below 5.4 and yellow at a pH above 7.5.[9] Additionally, nitrophenols find applications in the production of rubber chemicals and as agents for darkening leather.[5][6]

Industrial_Applications cluster_isomers Nitrophenol Isomers cluster_applications Primary Applications 2-Nitrophenol 2-Nitrophenol Dyes Dyes 2-Nitrophenol->Dyes Rubber & Leather Rubber & Leather 2-Nitrophenol->Rubber & Leather 4-Nitrophenol 4-Nitrophenol Pharmaceuticals Pharmaceuticals 4-Nitrophenol->Pharmaceuticals e.g., Paracetamol Agrochemicals Agrochemicals 4-Nitrophenol->Agrochemicals e.g., Parathion 4-Nitrophenol->Dyes Indicators Indicators 4-Nitrophenol->Indicators 4-Nitrophenol->Rubber & Leather

Caption: Major industrial applications stemming from nitrophenol isomers.

The Other Side of the Coin: Toxicological and Environmental Profile

The widespread industrial use of nitrophenols has led to their release into the environment, raising significant health and ecological concerns.[6] The U.S. Environmental Protection Agency (EPA) has classified nitrophenolic compounds as priority toxic pollutants due to their high toxicity and weak biodegradability.[6]

Health Effects

While no comprehensive studies on the effects of nitrophenols in humans exist, animal studies have provided valuable toxicological data.[5] Exposure to 4-nitrophenol, in particular, has been shown to cause a blood disorder in rats that impairs the ability of blood to carry oxygen.[5] These compounds are generally considered hazardous and can cause skin irritation, dermatitis, and damage to the liver and cornea upon high or prolonged exposure.[6][9] The toxicity of phenols tends to increase with increasing acid strength, making nitrophenols among the most toxic in this class.[6]

Environmental Fate

Nitrophenols primarily enter the environment through manufacturing and processing activities, as well as from vehicle exhaust and the breakdown of certain pesticides.[5][7] They are found in air, water, and soil.[5] The presence of the electron-withdrawing nitro group (–NO₂) enhances the stability of the aromatic ring, making these compounds relatively resistant to biodegradation.[6] Consequently, they can persist in deep soil and groundwater for extended periods.[5] Nitrophenols have been identified in at least 135 of the 1,867 hazardous waste sites on the EPA National Priorities List.[7]

Modern Methodologies: Synthesis, Detection, and Remediation

Contemporary research focuses on developing more efficient and environmentally benign methods for synthesizing, detecting, and degrading nitrophenols.

  • Synthesis: Modern synthetic routes aim to improve the regioselectivity of nitration to maximize the yield of the desired isomer and minimize waste.[3] Research into "green" chemistry approaches, using less hazardous reagents and solvents, is ongoing.[3]

  • Detection: Advanced analytical techniques have been developed for the sensitive detection of nitrophenols in environmental samples. These include electrochemical methods and optical fiber-based surface plasmon resonance.[9] Surface-Enhanced Raman Scattering (SERS) has also emerged as a powerful tool for detecting low concentrations of 4-nitrophenol.[10]

  • Remediation: Various strategies are being explored for the removal of nitrophenols from contaminated water. These include homogeneous catalysis, electrocatalysis, and photocatalysis, often employing nanomaterials to enhance efficiency.[9]

Experimental Protocols

Protocol: Economical Synthesis of Ortho- and Para-Nitrophenol

This protocol is adapted from a method designed for the economical and selective nitration of phenol by controlling physical parameters.[3]

Objective: To synthesize a mixture of o- and p-nitrophenols via direct nitration of phenol using dilute nitric acid.

Materials:

  • Phenol (98%)

  • Nitric Acid (32.5% w/v, prepared by diluting concentrated nitric acid with distilled water)

  • Dichloromethane

  • Batch reactor equipped with a stirrer, temperature controller, and a cooling water circulation system

  • Controlled burette or addition funnel

  • Separatory funnel

Procedure:

  • Reactor Setup: Place 5.0 g of phenol into the batch reactor. Ensure the reactor's cooling system is active to maintain the desired temperature.

  • Reagent Preparation: Prepare the 32.5% (w/v) nitric acid solution. For this experiment, 8.21 g of this solution will be required.[3]

  • Nitration Reaction: Set the reaction temperature to 20°C (±2°C) and the stirrer speed to a moderate rate (e.g., 500 rpm).

  • Slowly add the 8.21 g of 32.5% nitric acid solution to the phenol in the reactor dropwise using the controlled burette. The formation of reddish-brown vapors indicates the start of the reaction.[3]

  • Reaction Monitoring: Maintain the temperature at 20°C throughout the addition. The reaction is exothermic, so careful control via the cooling system is critical for safety and selectivity.[3]

  • Continue stirring the mixture for a total reaction time of 1 hour to achieve optimal yield.[3] A thick, viscous nitrophenol product will precipitate.[3]

  • Product Isolation: Once the reaction is complete, transfer the entire mixture to a separatory funnel.

  • Extraction: Perform an extraction using dichloromethane to separate the organic nitrophenol products from the aqueous phase. Collect the organic layer.

  • Solvent Evaporation: Evaporate the dichloromethane from the collected organic layer using a rotary evaporator or by gentle heating in an oven at 60°C to obtain the final product mixture.[3]

Expected Outcome: This procedure is reported to yield approximately 91% conversion to nitrophenols, with a selectivity of about 77% for the ortho isomer and 14% for the para isomer.[3]

Protocol: Characterization by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines the characterization of the synthesized nitrophenol isomers.[3]

Objective: To separate and quantify the o- and p-nitrophenol isomers in the product mixture.

Materials & Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250mm x 4.6mm, 5.0µm particle size)

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Analytical standards of o-nitrophenol and p-nitrophenol

  • Synthesized nitrophenol product

  • Appropriate solvent for sample dilution (e.g., mobile phase)

Procedure:

  • Standard Preparation: Prepare stock solutions of pure o-nitrophenol and p-nitrophenol standards at a known concentration. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh a small amount of the synthesized nitrophenol product and dissolve it in a known volume of the dilution solvent to prepare a sample solution.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30°C).

    • Equilibrate the C18 column with the mobile phase.

    • Set the UV detector to a wavelength appropriate for nitrophenols (e.g., 270-280 nm).

  • Analysis:

    • Inject the standard solutions one by one to determine their retention times and to construct a calibration curve (peak area vs. concentration).

    • Inject the prepared sample solution.

  • Data Interpretation:

    • Identify the peaks in the sample chromatogram by comparing their retention times to those of the analytical standards. Typically, p-nitrophenol elutes before o-nitrophenol under standard RP-HPLC conditions.[3]

    • Quantify the amount of each isomer in the sample by using the peak areas and the calibration curve. This will allow for the calculation of the product yield and isomer selectivity.

Conclusion

The history of nitrophenol compounds is a compelling narrative of scientific advancement, industrial innovation, and growing environmental awareness. From their discovery as simple derivatives of phenol, they have become indispensable building blocks in numerous sectors, most notably in the production of life-saving pharmaceuticals and essential agricultural chemicals. However, their journey is also a cautionary tale, highlighting the critical need to balance industrial utility with environmental stewardship and public health. The persistent and toxic nature of nitrophenols has rightfully placed them under regulatory scrutiny, driving research towards safer synthetic pathways, more sensitive detection methods, and effective remediation technologies. For the modern scientist, the legacy of nitrophenols serves as a powerful reminder of the multifaceted impact of chemical compounds and the continuous responsibility to innovate with foresight and care.

References

  • Taylor & Francis. (2019). Nitrophenol – Knowledge and References. Retrieved from [Link]

  • Juarez, A. O. C., et al. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). ToxFAQs for Nitrophenols. Retrieved from [Link]

  • Hussain, S., et al. (2022). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: Part A, 59(2), 31-42. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Google Patents. (1974). Ortho-nitrophenol manufacture. (US Patent No. 3,804,907).
  • Royal Society of Chemistry. (2021). SERS detection and comprehensive study of p-nitrophenol: towards pesticide sensing. New Journal of Chemistry. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representing the history of 4-nitrophenol acquired during the production of paracetamol from phenol as an intermediate product. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Toxicological Profile for Nitrophenols - Health Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

Sources

Methodological & Application

5-Methoxy-2,4-dinitrophenol: A Technical Guide to Synthesis, Characterization, and In Vitro Application

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on 5-Methoxy-2,4-dinitrophenol, a niche nitroaromatic compound of interest in cellular metabolism research. By leveraging established principles from its well-studied analog, 2,4-dinitrophenol (DNP), this guide outlines the compound's core properties, a detailed laboratory-scale synthesis protocol, its proposed mechanism of action as a mitochondrial uncoupler, and robust protocols for its application and analysis in a research setting. Emphasis is placed on safety, experimental causality, and methodological integrity to support researchers in drug development and metabolic studies.

Introduction and Scientific Context

5-Methoxy-2,4-dinitrophenol is a derivative of the highly researched compound, 2,4-dinitrophenol (DNP). DNP is a canonical proton ionophore and a potent uncoupling agent of mitochondrial oxidative phosphorylation.[1][2] It functions by dissipating the proton motive force across the inner mitochondrial membrane, which the cell uses to generate ATP.[1][3] Instead of producing ATP, the energy from the proton gradient is lost as heat, leading to an increase in metabolic rate.[1][4]

The addition of a methoxy group at the 5-position, creating 5-Methoxy-2,4-dinitrophenol, modifies the molecule's lipophilicity and electronic properties. While direct research on this specific derivative is limited, its structural similarity to DNP strongly suggests a conserved mechanism of action. Therefore, it presents an opportunity for researchers to investigate nuanced effects on mitochondrial activity, potentially altering cellular uptake, potency, or off-target effects compared to the parent compound. This guide provides the foundational protocols to enable such investigations.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is critical for its correct handling, storage, and application in experimental protocols.

PropertyValueSource
Molecular Formula C₇H₆N₂O₆[5][6]
Molecular Weight 214.13 g/mol [5][6]
Appearance Yellow crystalline solidInferred from DNP[1]
Melting Point 107-109 °C[5]
Boiling Point 397.5 °C at 760 mmHg[5]
Density 1.579 g/cm³[5]
LogP (Octanol/Water) 1.7 - 2.26[5][6]
Hydrogen Bond Donors 1[5][6]
Hydrogen Bond Acceptors 6[5][6]
CAS Number 51652-35-8[5]

Proposed Mechanism of Action: Mitochondrial Uncoupling

Based on its structural homology to DNP, 5-Methoxy-2,4-dinitrophenol is predicted to function as a protonophore. The phenolic hydroxyl group can be deprotonated in the mitochondrial intermembrane space (which has a lower pH due to proton pumping). The lipophilic, anionic phenolate can then diffuse across the inner mitochondrial membrane. In the higher pH environment of the mitochondrial matrix, it becomes protonated again, releasing a proton and thereby short-circuiting the electrochemical gradient established by the electron transport chain.

This uncoupling of proton transport from ATP synthesis forces the cell to increase its metabolic rate (e.g., glycolysis and β-oxidation) to compensate for the inefficiency in energy production.[3] This leads to increased oxygen consumption without a corresponding increase in ATP, with the energy being dissipated as heat.

G cluster_Mitochondrion Mitochondrion cluster_Matrix Matrix (High pH) cluster_IMS Intermembrane Space (Low pH) cluster_Membrane Inner Mitochondrial Membrane ATP ATP Synthesis H_Matrix H+ H_Matrix->ATP H_IMS H+ Compound_H R-OH (Protonated) H_IMS->Compound_H Compound_Anion R-O⁻ (Anion) H_IMS->Compound_Anion ETC Electron Transport Chain (ETC) ETC->H_IMS Compound_H->H_Matrix Compound_H->Compound_Anion Compound_Anion->H_IMS

Caption: Proposed protonophore mechanism of 5-Methoxy-2,4-dinitrophenol.

Synthesis Protocol

The following protocol describes the synthesis of 5-Methoxy-2,4-dinitrophenol from 1,3-dichloro-4,6-dinitrobenzene, adapted from established methodologies.[7] This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
  • 1,3-dichloro-4,6-dinitrobenzene (23.7 g)

  • Methanol (100 mL)

  • Deionized Water (200 mL)

  • Sodium Hydroxide (15 g)

  • Hydrochloric Acid (aqueous solution, for acidification)

  • 1 L Round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

Synthesis Workflow

G A Seed cells in assay microplate B Incubate overnight (37°C, 5% CO2) A->B D Wash cells and add assay medium B->D C Prepare compound plate: - Vehicle Control - Test Compound - Positive Control (DNP) H Inject Compound & Measure OCR C->H E Equilibrate plate in non-CO2 incubator D->E F Load plate into OCR Analyzer E->F G Measure Basal OCR F->G G->H I Data Analysis: Compare OCR changes H->I

Caption: Experimental workflow for measuring cellular oxygen consumption rate (OCR).

Detailed Protocol
  • Cell Culture: Seed an appropriate cell line (e.g., HeLa, HepG2) into the wells of a cell culture microplate compatible with your OCR analyzer. Incubate overnight to allow for cell attachment.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 5-Methoxy-2,4-dinitrophenol in a suitable solvent like DMSO. Prepare a similar stock of 2,4-dinitrophenol (DNP) to serve as a positive control.

  • Compound Plate Preparation: Prepare a separate utility plate containing the compounds for injection. This should include:

    • Vehicle control (e.g., DMSO diluted in assay medium).

    • A dilution series of 5-Methoxy-2,4-dinitrophenol (e.g., final concentrations ranging from 1 µM to 200 µM).

    • A concentration of DNP known to induce maximal respiration (e.g., 100 µM) as a positive control.

  • Cell Plate Preparation: On the day of the assay, remove the growth medium from the cells, wash gently with pre-warmed assay medium (typically low-buffer DMEM), and add the final volume of assay medium.

  • Equilibration: Place the cell plate in a non-CO2 incubator at 37°C for 30-60 minutes to allow the temperature and pH to stabilize.

  • OCR Measurement:

    • Load the cell plate into the OCR analyzer and follow the manufacturer's instructions for calibration.

    • Measure the basal oxygen consumption rate for several cycles to establish a stable baseline.

    • Inject the compounds from the utility plate and immediately begin measuring OCR. Monitor for a sharp increase in OCR, which indicates mitochondrial uncoupling.

  • Data Analysis: Normalize OCR data to cell number or protein content. Compare the OCR increase caused by 5-Methoxy-2,4-dinitrophenol to the vehicle control and the DNP positive control. Plot a dose-response curve to determine the EC₅₀.

Analytical Methods for Detection and Quantification

Accurate quantification of the compound in experimental samples is crucial. Several methods are suitable for analyzing dinitrophenols.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method. A C18 reverse-phase column can be used with a mobile phase consisting of an acetonitrile/water gradient. Detection is typically performed at a wavelength corresponding to the absorbance maximum of the compound. [8]* Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, especially in complex biological matrices like plasma or cell lysates, LC-MS/MS is the preferred method. [9][10]The method allows for the determination of the parent compound and its potential metabolites. [9]* Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, often requiring derivatization of the phenolic group to increase volatility. [2]

Critical Safety Precautions and Handling

Dinitrophenols are classified as hazardous substances and must be handled with extreme care. They are toxic upon ingestion, inhalation, and skin contact. [11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields. [12]* Handling: Handle the solid compound only in a certified chemical fume hood to avoid inhaling dust. [11]Avoid creating dust. Use a closed system or local exhaust ventilation.

  • Explosion Risk: Dinitrophenols can be explosive when dry and may decompose explosively upon heating or shock. [1][2]Do not expose to friction, open flames, or sparks. [11]* Storage: Store in a tightly closed container in a cool, dry, well-ventilated, and locked area away from heat and ignition sources. * Spill & Exposure:

    • Skin Contact: Immediately wash the affected area thoroughly with soap and water and remove contaminated clothing. [12][13] * Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

    • Ingestion/Inhalation: Seek immediate medical attention. Symptoms of exposure include sweating, fever, increased heart rate, and nausea. [4][11]* Waste Disposal: Dispose of as hazardous waste according to local, state, and federal regulations. Do not allow it to enter the environment.

References

  • 5-Methoxy-2,4-dinitrophenol. LookChem. Available at: [Link]

  • CN103396318A - Synthetic process for 2,4-dinitroanisole.Google Patents.
  • 2,4-Dinitrophenol. Wikipedia. Available at: [Link]

  • 2,4 Dinitrophenol as Medicine. PubMed Central (PMC). Available at: [Link]

  • ICSC 0464 - 2,4-DINITROPHENOL. International Labour Organization. Available at: [Link]

  • 5-Methoxy-2,4-dinitrophenol. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Toxicological Profile for Dinitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • 2,4-Dinitrophenol. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Synthesis of 2,4-dinitrophenol. ResearchGate. Available at: [Link]

  • HAZARD SUMMARY: 2,4-DINITROPHENOL. New Jersey Department of Health. Available at: [Link]

  • Determination of 2-Nitrophenol, 4-Nitrophenol, 2-Methoxy-5-nitrophenol, and 2,4-Dinitrophenol by Differential Pulse Voltammetry. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • (PDF) Mechanisms of Dinitrophenol toxcity. ResearchGate. Available at: [Link]

  • (PDF) Synthesis of 2-Methoxy-5-nitrophenylglycine; 2, 4-dinitrophenoxyacetic Acid and Pyridylglycine as Precursors for Indigo Dyes. Academia.edu. Available at: [Link]

  • Kinetic Method for the Determination of 2,4-Dinitrophenol. ResearchGate. Available at: [Link]

  • LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. PubMed. Available at: [Link]

  • Aqueous atmospheric chemistry: formation of 2,4-dinitrophenol upon nitration of 2-nitrophenol and 4-nitrophenol in solution. PubMed. Available at: [Link]

  • Fatal 2,4-Dinitrophenol (DNP) Ingestion & Use of a Novel Analytical Methodology Testing Post-Mortem Blood Concentrations. Crimson Publishers. Available at: [Link]

Sources

Application Note & Protocol: Measuring Mitochondrial Respiration with 5-Methoxy-2,4-dinitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Mitochondrial Respiration and its Modulation

Mitochondria are the powerhouses of the cell, responsible for generating the majority of cellular adenosine triphosphate (ATP) through oxidative phosphorylation (OXPHOS). This process involves the transfer of electrons through the electron transport chain (ETC), which creates a proton gradient across the inner mitochondrial membrane. The potential energy stored in this gradient is then used by ATP synthase to produce ATP. The rate of oxygen consumption is a direct measure of mitochondrial respiration and provides a critical readout of cellular metabolic function.

Mitochondrial uncouplers are molecules that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient.[1] This uncoupling of electron transport from ATP synthesis leads to an increase in oxygen consumption as the ETC works to re-establish the gradient, without a corresponding increase in ATP production.[1] The study of mitochondrial uncoupling is vital for understanding cellular bioenergetics, metabolic diseases, and the mechanism of action of certain drugs and toxins.

5-Methoxy-2,4-dinitrophenol is a derivative of the classical uncoupling agent 2,4-dinitrophenol (DNP). Like DNP, it is a lipophilic weak acid that can diffuse across the inner mitochondrial membrane in its protonated form, release a proton in the mitochondrial matrix, and return to the intermembrane space in its anionic form, thus short-circuiting the proton gradient. While specific studies on the uncoupling properties of 5-Methoxy-2,4-dinitrophenol are limited, its structural similarity to DNP suggests a comparable mechanism of action. This application note provides a detailed guide and protocols for utilizing 5-Methoxy-2,4-dinitrophenol to measure and modulate mitochondrial respiration in cultured cells.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The fundamental principle behind the action of 5-Methoxy-2,4-dinitrophenol as a mitochondrial uncoupler is its ability to act as a protonophore. The process can be visualized as follows:

cluster_0 Intermembrane Space (High [H+]) cluster_1 Inner Mitochondrial Membrane cluster_2 Mitochondrial Matrix (Low [H+]) IMS_Proton H+ Uncoupler_H 5-Methoxy-2,4-dinitrophenol-H IMS_Proton->Uncoupler_H Protonation Uncoupler_H->Membrane Diffusion Uncoupler_Anion 5-Methoxy-2,4-dinitrophenol- Membrane->Uncoupler_Anion Deprotonation Matrix_Proton H+ Uncoupler_Anion->Membrane Diffusion Uncoupler_Anion->Matrix_Proton Proton Release

Caption: Mechanism of proton transport by 5-Methoxy-2,4-dinitrophenol.

Safety Precautions and Handling

Substituted dinitrophenols, including 5-Methoxy-2,4-dinitrophenol, should be handled with extreme caution as they are classified as toxic. The safety data for the parent compound, 2,4-dinitrophenol (DNP), indicates that it is flammable, fatal if swallowed, and toxic in contact with skin or if inhaled.[2] It can also cause damage to organs through prolonged or repeated exposure.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat is mandatory to protect from skin contact.

  • Respiratory Protection: When handling the solid compound, use a fume hood to avoid inhalation of dust.[3]

Storage and Handling:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from heat, sparks, and open flames.

  • Ground all equipment when handling to prevent static discharge.[4]

  • Prepare stock solutions in a chemical fume hood.

Experimental Protocols

This section provides detailed protocols for measuring mitochondrial respiration using 5-Methoxy-2,4-dinitrophenol with two common platforms: the Seahorse XF Analyzer and high-resolution respirometry.

Part 1: Preparation of Reagents

1.1. 5-Methoxy-2,4-dinitrophenol Stock Solution

  • Note: The solubility of 5-Methoxy-2,4-dinitrophenol is not extensively documented in aqueous solutions. It is predicted to have limited aqueous solubility.[5] Therefore, a stock solution in an organic solvent like DMSO is recommended.

  • Procedure:

    • Weigh out a precise amount of 5-Methoxy-2,4-dinitrophenol powder in a chemical fume hood.

    • Dissolve the powder in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10-100 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.[2]

1.2. Cell Culture Medium for Respiration Assays

  • For Seahorse XF assays, use the recommended assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) according to the manufacturer's instructions.

  • For high-resolution respirometry, a specific respiration medium such as MiR05 is often used.

Part 2: Determining the Optimal Concentration of 5-Methoxy-2,4-dinitrophenol (Titration Experiment)

It is critical to perform a concentration-response experiment to determine the optimal concentration of 5-Methoxy-2,4-dinitrophenol for maximal uncoupling without inducing toxicity. The optimal concentration will be cell-type dependent. Based on studies with the parent compound DNP, a starting titration range of 10 µM to 500 µM is recommended.[6]

2.1. Seahorse XF Analyzer Protocol for Titration

  • Cell Plating: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate a Seahorse XF sensor cartridge with XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Prepare Assay Medium: Prepare the Seahorse assay medium and warm it to 37°C.

  • Cell Wash: Gently wash the cells with the pre-warmed assay medium.

  • Incubate: Place the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Prepare Injection Ports:

    • Port A: 5-Methoxy-2,4-dinitrophenol at various concentrations (e.g., 10, 25, 50, 100, 250, 500 µM final concentration).

    • Port B: A mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) (e.g., 0.5 µM final concentration each).

  • Run the Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Load the cell plate and run a baseline measurement of the oxygen consumption rate (OCR).

    • Inject 5-Methoxy-2,4-dinitrophenol from Port A and measure the OCR to determine the uncoupled respiration.

    • Inject rotenone and antimycin A from Port B to inhibit mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Analysis: Plot the OCR after the injection of 5-Methoxy-2,4-dinitrophenol against its concentration. The optimal concentration is the one that gives the maximal OCR. Higher concentrations may lead to a decrease in OCR, indicating mitochondrial toxicity.

2.2. High-Resolution Respirometry (e.g., Oroboros O2k) Protocol for Titration

  • Instrument Setup: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.

  • Cell Preparation: Prepare a suspension of intact or permeabilized cells in the appropriate respiration medium.

  • Baseline Respiration: Add the cell suspension to the respirometer chambers and record the routine (basal) respiration rate.

  • Titration:

    • Make sequential injections of a low concentration stock solution of 5-Methoxy-2,4-dinitrophenol into the chambers.

    • Allow the respiration rate to stabilize after each injection before the next addition.

    • Continue the titration until the OCR reaches a maximum and then starts to decline, indicating the optimal concentration and the onset of inhibitory effects.

  • Data Analysis: Plot the OCR against the cumulative concentration of 5-Methoxy-2,4-dinitrophenol to determine the optimal concentration for maximal uncoupled respiration.

Part 3: Standard Mitochondrial Respiration Assay (Mito Stress Test)

Once the optimal concentration of 5-Methoxy-2,4-dinitrophenol is determined, it can be used in a standard mitochondrial stress test to assess key parameters of mitochondrial function.

3.1. Seahorse XF Mito Stress Test Protocol

cluster_0 Experimental Workflow Start Baseline OCR Measurement Inject_Oligo Inject Oligomycin (ATP Synthase Inhibitor) Start->Inject_Oligo Measure ATP-linked Respiration Inject_Uncoupler Inject 5-Methoxy-2,4-dinitrophenol (Optimal Concentration) Inject_Oligo->Inject_Uncoupler Measure Proton Leak Inject_Rot_AA Inject Rotenone/Antimycin A (Complex I/III Inhibitors) Inject_Uncoupler->Inject_Rot_AA Measure Maximal Respiration End Data Analysis Inject_Rot_AA->End Measure Non-Mitochondrial Respiration

Caption: Seahorse XF Mito Stress Test workflow.

  • Prepare Cells and Instrument: Follow steps 1-5 from the titration protocol (Section 2.1).

  • Prepare Injection Ports:

    • Port A: Oligomycin (e.g., 1.0-2.5 µM final concentration).

    • Port B: 5-Methoxy-2,4-dinitrophenol at the predetermined optimal concentration.

    • Port C: A mixture of rotenone and antimycin A (e.g., 0.5 µM final concentration each).

  • Run the Assay and Analyze Data: The Seahorse XF software will automatically calculate the key parameters of mitochondrial respiration.

Table 1: Key Parameters of Mitochondrial Respiration from a Mito Stress Test

ParameterDescriptionHow it is Calculated
Basal Respiration The baseline oxygen consumption of the cells.(Last OCR measurement before oligomycin injection) - (Non-mitochondrial OCR)
ATP-Linked Respiration The portion of basal respiration used for ATP synthesis.(Last OCR measurement before oligomycin injection) - (Minimum OCR after oligomycin injection)
Proton Leak The remaining basal respiration not coupled to ATP synthesis.(Minimum OCR after oligomycin injection) - (Non-mitochondrial OCR)
Maximal Respiration The maximum oxygen consumption rate the cells can achieve.(Maximum OCR after 5-Methoxy-2,4-dinitrophenol injection) - (Non-mitochondrial OCR)
Spare Respiratory Capacity The cell's ability to respond to an energetic demand.(Maximal Respiration) - (Basal Respiration)
Non-Mitochondrial Respiration Oxygen consumption from cellular processes outside of the mitochondria.Minimum OCR after rotenone/antimycin A injection

Data Interpretation and Troubleshooting

  • No response to 5-Methoxy-2,4-dinitrophenol:

    • The concentration may be too low. Re-run the titration with a higher concentration range.

    • The cells may be unhealthy or have compromised mitochondrial function.

    • The stock solution may have degraded. Prepare a fresh stock.

  • Decrease in OCR after 5-Methoxy-2,4-dinitrophenol injection:

    • The concentration is likely too high and causing mitochondrial toxicity. Use a lower concentration.

  • High variability between wells:

    • Inconsistent cell seeding density. Ensure even cell distribution when plating.

    • Edge effects in the microplate. Avoid using the outer wells or fill them with media only.

Conclusion

5-Methoxy-2,4-dinitrophenol is a potent tool for the investigation of mitochondrial respiration. By acting as a protonophore, it allows for the measurement of maximal electron transport chain capacity. Due to the limited specific data available for this compound, it is imperative that researchers perform careful titration experiments to determine the optimal concentration for their specific cell type and experimental conditions. The protocols outlined in this application note provide a robust framework for the safe and effective use of 5-Methoxy-2,4-dinitrophenol in cellular bioenergetic studies, paving the way for a deeper understanding of mitochondrial function in health and disease.

References

  • PubChem. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493. [Link]

  • Pandya, J. D., et al. (2009). Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury. Journal of Neurotrauma, 26(5), 793–805. [Link]

  • Goldgof, M., et al. (2014). The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality. Journal of Biological Chemistry, 289(28), 19341–19350. [Link]

  • Chew, P. (2023). How do I prepare TRF stock solution for cell culture study? ResearchGate. [Link]

  • PubChem. 5-Methoxy-2,4-dinitrophenol | C7H6N2O6 | CID 266795. [Link]

  • Goldgof, M., et al. (2014). The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality. The Journal of Biological Chemistry, 289(28), 19341-19350. [Link]

  • Vaughan, R. A., et al. (2012). Effects of Caffeine on Metabolism and Mitochondria Biogenesis in Rhabdomyosarcoma Cells Compared with 2,4-Dinitrophenol. Nutrition & Metabolism, 9(1), 59. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2,4-Dinitrophenol, moistened with up to 35% water. [Link]

  • Uribe-Alvarez, C., et al. (2023). Incilius alvarius Cell-Based Synthesis of 5-Methoxy-N,N-Dimethyltryptamine. ACS Omega, 8(11), 10850–10859. [Link]

  • Blaikie, F. H., et al. (2006). Effect of MitoDNP on mitochondrial respiration. The respiration rates... ResearchGate. [Link]

  • LookChem. 5-Methoxy-2,4-dinitrophenol. [Link]

  • Hutchinson, L. (2018). How Does 2,4-Dinitrophenol Compare to Triclosan as a Mitochondrial Uncoupler? DigitalCommons@UMaine. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Dinitrophenols. [Link]

  • Gnaiger, E. (2020). Clinical Bioenergetics: Understanding the Interplay Between Energy Metabolism and Human Health. MDPI. [Link]

  • Wikipedia. 2,4-Dinitrophenol. [Link]

  • Vaughan, R. A., et al. (2012). Effects of caffeine on metabolism and mitochondria biogenesis in rhabdomyosarcoma cells compared with 2,4-dinitrophenol. Nutrition & Metabolism, 9, 59. [Link]

  • Larsen, S., et al. (2021). Methodological considerations when assessing mitochondrial respiration and biomarkers for mitochondrial content in human skeletal muscle. bioRxiv. [Link]

  • Mookerjee, S. A., et al. (2017). Comparative bioenergetic assessment of transformed cells using a cell energy budget platform. ResearchGate. [Link]

  • Kalyanaraman, B., et al. (2012). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & Redox Signaling, 16(11), 1271–1280. [Link]

Sources

determining optimal concentration of 5-Methoxy-2,4-dinitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Determining the Optimal Concentration of 5-Methoxy-2,4-dinitrophenol for In Vitro Cellular Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Concentration

5-Methoxy-2,4-dinitrophenol is a derivative of the well-known metabolic agent 2,4-dinitrophenol (DNP). Like its parent compound, it is presumed to function as a protonophore, a class of molecules that can transport protons across biological membranes. This action uncouples mitochondrial oxidative phosphorylation from ATP synthesis, dissipating the proton motive force as heat.[1][2] This potent biological activity makes it a valuable tool for studying cellular metabolism and bioenergetics. However, the margin between its therapeutic or experimental window and significant cytotoxicity is exceptionally narrow.[3][4]

Unlike extensively studied compounds, the specific biological activity and cytotoxic profile of the 5-methoxy derivative are not widely documented. Therefore, empirical determination of its optimal concentration for any given cell type and experimental endpoint is not just recommended—it is essential for generating valid and reproducible data.

This guide provides a comprehensive, phased approach to systematically determine the optimal working concentration of 5-Methoxy-2,4-dinitrophenol. It is designed as a self-validating workflow, moving from broad cytotoxicity screening to precise functional validation, ensuring that the final selected concentration is both effective and minimally toxic.

Part 1: Understanding the Mechanism of Action

The primary mechanism of action for dinitrophenols is the uncoupling of oxidative phosphorylation.[2] In healthy mitochondria, the electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating a steep electrochemical gradient. This gradient, known as the proton-motive force, is the potential energy that ATP synthase harnesses to convert ADP to ATP.

5-Methoxy-2,4-dinitrophenol, as a lipophilic weak acid, disrupts this process. It diffuses across the inner mitochondrial membrane into the matrix, where it releases a proton. The resulting anion then diffuses back to the proton-rich intermembrane space, picks up another proton, and repeats the cycle. This effectively creates a "short circuit," allowing protons to bypass ATP synthase. The energy stored in the gradient is released as heat instead of being captured in ATP.[1][2]

G cluster_0 Mitochondrial Matrix (Low [H+]) cluster_1 cluster_2 Intermembrane Space (High [H+]) ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesis ADP ADP + Pi ADP->ATP_Synthase Substrate H_IMS H+ H_IMS->ATP_Synthase Proton Motive Force (Coupled Respiration) 5MDNP 5-Methoxy-2,4-dinitrophenol H_IMS->5MDNP Protonation ETC Electron Transport Chain ETC->H_IMS H+ Pumping 5MDNP->ATP_Synthase Bypasses Synthase (Uncoupled Respiration) 5MDNP->ATP Deprotonation (Releases H+ in Matrix)

Caption: Mitochondrial uncoupling by 5-Methoxy-2,4-dinitrophenol.

Part 2: Pre-Experimental Preparation

Reagent Handling and Stock Solution Preparation

Safety First: Dinitrophenols are classified as toxic and potentially explosive when dry.[5] Always consult the Safety Data Sheet (SDS) before handling. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Solubility: 5-Methoxy-2,4-dinitrophenol, like its parent compound, has limited solubility in water but is readily soluble in organic solvents like dimethyl sulfoxide (DMSO).[6][7] DMSO is the recommended solvent for creating a high-concentration stock solution for cell culture experiments.

Protocol: Preparing a 100 mM Stock Solution

  • Weighing: Under a chemical fume hood, carefully weigh out 19.81 mg of 5-Methoxy-2,4-dinitrophenol (Molar Mass: 198.13 g/mol ).

  • Dissolving: Add the powder to a sterile microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.

  • Mixing: Vortex thoroughly until the compound is completely dissolved. The solution should be a clear, yellow color.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light.

Cell Culture Considerations

The response to a metabolic inhibitor can vary significantly between cell lines based on their metabolic phenotype (e.g., glycolytic vs. oxidative). It is crucial to use cells that are healthy and in the logarithmic growth phase for all experiments.

Part 3: Phased Experimental Workflow for Concentration Optimization

This workflow is divided into two essential phases: establishing a cytotoxicity profile and then validating the functional effect within the non-toxic range.

G start Start: Prepare 100 mM Stock in DMSO phase1 Phase 1: Cytotoxicity Profiling start->phase1 dose_response Protocol 1: Broad Dose-Response (e.g., 1 µM to 1000 µM) using MTT Assay phase1->dose_response confirm_toxicity Protocol 2 (Optional): Confirm with LDH or other Cytotoxicity Assay dose_response->confirm_toxicity analyze_ic50 Analyze Data: Calculate IC50 and identify sub-toxic concentration range confirm_toxicity->analyze_ic50 phase2 Phase 2: Functional Validation analyze_ic50->phase2 functional_assay Protocol 3: Test sub-toxic range for desired biological effect (e.g., increased Oxygen Consumption) phase2->functional_assay decision Do results show a clear window of functional activity without significant toxicity? functional_assay->decision finish Optimal Concentration Window Defined decision->finish Yes troubleshoot Troubleshoot: - Adjust concentration range - Check cell model - Verify compound activity decision->troubleshoot No troubleshoot->dose_response G input1 Cytotoxicity Data (MTT) process Synthesize Results input1->process input2 Functional Data (TMRE) input2->process criteria1 Criterion 1: Minimal Cytotoxicity (e.g., >90% Viability) process->criteria1 criteria2 Criterion 2: Significant Functional Effect (e.g., >50% drop in MMP) process->criteria2 decision Concentration meets BOTH criteria? criteria1->decision criteria2->decision output_yes Concentration is OPTIMAL for experiments decision->output_yes Yes output_no Concentration is SUB-OPTIMAL (Too toxic or ineffective) decision->output_no No

Caption: Logic for defining the optimal concentration window.

Example Scenario:

  • Cytotoxicity (MTT): The IC50 after 48 hours is determined to be 150 µM. Significant toxicity begins to appear above 25 µM.

  • Functional (TMRE): A dose-dependent decrease in MMP is observed, which plateaus at 10 µM. Concentrations of 5 µM and 10 µM show a strong uncoupling effect.

By following this structured, data-driven approach, researchers can confidently select a concentration of 5-Methoxy-2,4-dinitrophenol that is both biologically active and appropriate for their specific experimental context, ensuring the integrity and reliability of their scientific findings.

References

  • Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

  • de Oliveira, V. P., et al. (2022). The Risks of Using 2,4-Dinitrophenol (2,4-DNP) as a Weight Loss Agent: A Literature Review. Acta Medica, 9(14). Retrieved from [Link]

  • Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology, 7(3), 205–212. Retrieved from [Link]

  • Petróczi, A., et al. (2023). Sublethal toxicities of 2,4-dinitrophenol as inferred from online self-reports. PLOS One, 18(9), e0290027. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Le, P., Wood, B., & Kumarasinghe, S. P. (2015). Cutaneous Drug Toxicity From 2,4-dinitrophenol (DNP): Case Report and Histological Description. Australasian Journal of Dermatology, 56(4), 307-309. Retrieved from [Link]

  • ResearchGate. (2024). What is the solubility of 2,4-Dinitrophenol? Is it better to dissolve it in water or DMSO? Retrieved from [Link]

  • Solubility of Things. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

Sources

Application Notes and Protocols for Investigating the Neuroprotective Potential of 5-Methoxy-2,4-dinitrophenol (NMDNP)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: A Novel Avenue in Neuroprotection

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex pathology and lack of effective treatments. A key pathological feature in many of these diseases is mitochondrial dysfunction, which leads to a cascade of detrimental events including increased oxidative stress and eventual neuronal death.

This document provides a comprehensive guide to investigating the neuroprotective potential of a novel compound, 5-Methoxy-2,4-dinitrophenol (NMDNP). NMDNP is a derivative of 2,4-dinitrophenol (DNP), a well-characterized mitochondrial uncoupler. While DNP itself is notoriously toxic at high concentrations, recent studies have revealed its potent neuroprotective effects at lower, sub-toxic doses. The addition of a methoxy group to the DNP scaffold presents an intriguing possibility for modulating its therapeutic window, potentially reducing toxicity while retaining or even enhancing its neuroprotective properties.

These application notes are designed to provide researchers with the foundational knowledge and detailed protocols necessary to explore the efficacy and mechanisms of NMDNP in neuroprotection studies. We will delve into the hypothesized mechanisms of action, provide step-by-step protocols for crucial in vitro and in vivo experiments, and discuss the potential implications of the methoxy functional group.

Hypothesized Mechanism of Action: Building on the Legacy of DNP

The neuroprotective effects of DNP are thought to arise from its ability to induce mild mitochondrial uncoupling. This process, at low levels, can be beneficial by reducing the mitochondrial membrane potential and, consequently, decreasing the production of reactive oxygen species (ROS), a major contributor to neuronal damage. Furthermore, DNP has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.

We hypothesize that NMDNP will share these neuroprotective mechanisms:

  • Mild Mitochondrial Uncoupling: Like its parent compound, NMDNP is expected to act as a protonophore, facilitating the transport of protons across the inner mitochondrial membrane. At low concentrations, this leads to a slight decrease in the proton motive force, reducing the generation of superoxide by the electron transport chain.

  • Nrf2 Pathway Activation: The mild oxidative stress induced by mitochondrial uncoupling can act as a signal to activate the Nrf2 pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and other antioxidant enzymes.

The presence of the methoxy group on the NMDNP molecule may influence its lipophilicity, potentially affecting its ability to cross the blood-brain barrier and its interaction with mitochondrial membranes. This modification could also alter its metabolic stability and toxicity profile.

Visualizing the Hypothesized Signaling Pathway

Application Notes and Protocols for 5-Methoxy-2,4-dinitrophenol in Obesity and Diabetes Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The global rise of obesity and type 2 diabetes necessitates the exploration of novel therapeutic strategies that target the core of energy metabolism. Mitochondrial uncoupling, a process that dissipates the proton gradient to produce heat rather than ATP, represents a potent mechanism for increasing energy expenditure. The archetypal uncoupling agent, 2,4-dinitrophenol (DNP), demonstrated remarkable efficacy in weight loss in the 1930s but was abandoned due to a narrow therapeutic window and severe toxicity.[1][2] This guide focuses on 5-Methoxy-2,4-dinitrophenol , a chemical derivative of DNP. While direct research on this specific analog is limited, its structural modification presents a compelling rationale for investigation. The addition of a methoxy group may alter the compound's physicochemical properties—such as lipophilicity and metabolic stability—potentially creating a more favorable pharmacokinetic and safety profile. This document provides a comprehensive framework for researchers, outlining the mechanistic basis, and providing detailed protocols for the systematic evaluation of 5-Methoxy-2,4-dinitrophenol as a potential therapeutic agent in preclinical models of obesity and diabetes.

Part 1: Mechanistic Framework and Rationale

The Principle of Mitochondrial Uncoupling

Mitochondrial respiration is the primary engine of cellular energy production. The electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space, creating a potent electrochemical gradient. This proton-motive force drives ATP synthase to produce ATP.[3] Chemical uncouplers are lipophilic weak acids that disrupt this process. They act as protonophores, shuttling protons back across the inner mitochondrial membrane, bypassing ATP synthase.[4] This dissipation of the proton gradient uncouples fuel oxidation from ATP synthesis; the cell compensates by increasing its metabolic rate to meet energy demands, releasing the excess energy as heat.[4][5] This induced inefficiency in energy conversion is the therapeutic basis for treating obesity.[6]

G cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space ATP ATP Synthesis (Reduced) Protons_High High [H+] Protons_High->ATP Drives ATP Synthase Uncoupler 5-Methoxy-2,4-dinitrophenol (Protonophore) Protons_High->Uncoupler ETC Electron Transport Chain (ETC) (Fuel Oxidation) ETC->Protons_High Pumps H+ Uncoupler->ATP Bypasses ATP Synthase Heat Heat Production (Thermogenesis) Uncoupler->Heat Releases Energy

Caption: Mechanism of mitochondrial uncoupling by 5-Methoxy-2,4-dinitrophenol.

The DNP Problem: A Low Therapeutic Index

The clinical failure of DNP was a direct result of its toxicity, which includes hyperthermia, tachycardia, diaphoresis, and potentially death.[2][5] The margin between the effective dose for weight loss and a toxic dose is dangerously narrow. Furthermore, DNP is considered a non-approved substance by regulatory bodies like the World Anti-Doping Agency (WADA).[7]

Rationale for the 5-Methoxy Derivative

The introduction of a methoxy (-OCH₃) group to the DNP scaffold is a standard medicinal chemistry strategy to modulate a molecule's properties. We hypothesize the following potential advantages, which form the basis for the subsequent experimental protocols:

  • Altered Lipophilicity: The methoxy group can change the molecule's oil/water partition coefficient, affecting its absorption, distribution, membrane translocation, and excretion (ADME).

  • Metabolic Handle: The methoxy group can serve as a site for Phase I metabolism (e.g., O-demethylation by cytochrome P450 enzymes), potentially leading to a more controlled release of the active compound or facilitating faster clearance, which could improve the safety profile.

  • Prodrug Potential: It is plausible that 5-Methoxy-2,4-dinitrophenol may be less active itself, requiring metabolic activation to the corresponding phenol. This could lead to a slower onset and a more sustained, controlled uncoupling effect compared to the parent DNP.

Part 2: Preclinical Research Workflow and Protocols

A systematic evaluation is required to characterize the efficacy and safety of 5-Methoxy-2,4-dinitrophenol. The workflow below outlines a logical progression from initial in vitro screening to comprehensive in vivo studies.

G synthesis Compound Synthesis & Purity Analysis invitro Phase 1: In Vitro Characterization synthesis->invitro pk_study Phase 2: Pharmacokinetics (PK/PD) invitro->pk_study sub_invitro Protocol 1: Uncoupling Assay Protocol 2: Cytotoxicity Assay invitro->sub_invitro invivo Phase 3: In Vivo Efficacy & Safety pk_study->invivo sub_pk Protocol 3: PK Study (Dosage, Formulation) pk_study->sub_pk data_analysis Data Analysis & Interpretation invivo->data_analysis sub_invivo Protocol 4: DIO Model Protocol 5: GTT/ITT Protocol 6: Biomarkers Protocol 7: Histology invivo->sub_invivo go_nogo Go/No-Go Decision data_analysis->go_nogo

Caption: A staged workflow for the preclinical evaluation of novel metabolic compounds.

Protocol 1: In Vitro Assessment of Mitochondrial Uncoupling Activity

Objective: To quantify the potency of 5-Methoxy-2,4-dinitrophenol as a mitochondrial uncoupler and compare it to the parent compound, DNP.

Methodology: Seahorse XF Mitocondrial Stress Test. This assay measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in live cells.

Materials:

  • Cell line: C2C12 myoblasts, HepG2 hepatocytes, or 3T3-L1 adipocytes.

  • Seahorse XF Analyzer (Agilent).

  • Seahorse XF Cell Culture Microplates.

  • Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine.

  • Compounds: 5-Methoxy-2,4-dinitrophenol, 2,4-Dinitrophenol (positive control), Oligomycin, FCCP, Rotenone/Antimycin A.

  • Vehicle: DMSO.

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 5-Methoxy-2,4-dinitrophenol and DNP in DMSO. Create a dose-response series (e.g., 1 µM to 100 µM) by serial dilution in the assay medium.

  • Assay Plate Preparation: Hydrate the sensor cartridge overnight. On the day of the assay, replace the growth medium with pre-warmed assay medium and incubate the cells in a CO₂-free incubator for 1 hour. Load the diluted compounds into the appropriate ports of the sensor cartridge.

  • Seahorse XF Assay:

    • Load the plate into the Seahorse XF Analyzer.

    • Equilibrate and measure the basal OCR.

    • Inject the various concentrations of 5-Methoxy-2,4-dinitrophenol or DNP and measure the change in OCR. Uncoupling will be observed as an increase in OCR that is not blocked by the ATP synthase inhibitor, oligomycin.

    • Self-Validation: As a positive control for maximal uncoupling, inject FCCP. As a negative control, inject Rotenone/Antimycin A to shut down mitochondrial respiration.

  • Data Analysis: Plot the OCR against the compound concentration to determine the EC₅₀ (the concentration that elicits 50% of the maximal uncoupling effect).

Expected Outcome: This protocol will establish whether 5-Methoxy-2,4-dinitrophenol retains uncoupling activity and at what potency relative to DNP.

Protocol 2: In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the effect of chronic administration of 5-Methoxy-2,4-dinitrophenol on body weight, adiposity, and glucose homeostasis in an established model of obesity and insulin resistance.

Animal Model: Male C57BL/6J mice, 6-8 weeks old. These mice readily develop obesity, hyperglycemia, and hepatic steatosis when fed a high-fat diet.[1]

Materials:

  • High-Fat Diet (HFD): 60% kcal from fat.

  • 5-Methoxy-2,4-dinitrophenol.

  • Vehicle for administration (e.g., tap water adjusted to pH 7.0 if administered in drinking water, or a formulation for oral gavage like 0.5% carboxymethylcellulose).[1]

  • Metabolic cages for monitoring food/water intake and energy expenditure.

  • Glucometer and insulin ELISA kits.

Procedure:

  • Induction of Obesity: Feed mice an HFD for 8-12 weeks until a significant increase in body weight and impaired glucose tolerance is observed compared to a chow-fed control group.

  • Group Allocation: Randomize mice into groups (n=8-10 per group):

    • Group 1: HFD + Vehicle.

    • Group 2: HFD + 5-Methoxy-2,4-dinitrophenol (Low Dose).

    • Group 3: HFD + 5-Methoxy-2,4-dinitrophenol (High Dose).

    • (Optional) Group 4: HFD + DNP (as a benchmark, use with extreme caution).

  • Compound Administration: Based on PK data, administer the compound daily for 4-8 weeks. A method similar to that used for DNP, via drinking water, can be effective for chronic dosing.[1]

    • Causality Insight: Administering the compound in drinking water can reduce handling stress on the animals compared to daily gavage. However, it requires careful monitoring of water intake to ensure accurate dosing. The dose should be calculated based on average daily water consumption. Protect the water bottles from light.[1]

  • Metabolic Monitoring:

    • Weekly: Measure body weight and food/water intake.

    • Mid- and End-of-Study: Perform an Oral Glucose Tolerance Test (OGTT) (Protocol 5).

    • During Study: Acclimate mice to metabolic cages and measure energy expenditure, respiratory exchange ratio (RER), and physical activity over a 24-hour period.

  • Terminal Procedures:

    • At the end of the study, collect terminal blood samples for biomarker analysis (insulin, lipids, ALT/AST).

    • Harvest tissues (liver, epididymal white adipose tissue, brown adipose tissue, muscle) for weight and subsequent histological or molecular analysis.

Self-Validation and Controls: The HFD + Vehicle group is the critical control to ensure that any observed effects are due to the compound and not the diet or other experimental variables. Including a chow-fed group throughout the study provides a baseline for normal metabolic health.

Protocol 5: Oral Glucose Tolerance Test (OGTT)

Objective: To assess whole-body glucose disposal and insulin sensitivity.

Procedure:

  • Fast mice for 6 hours (with access to water).

  • Record baseline blood glucose (t=0 min) from a tail snip.

  • Administer a 2 g/kg body weight bolus of glucose via oral gavage.

  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-gavage.

  • Data Analysis: Plot blood glucose concentration over time and calculate the Area Under the Curve (AUC). A lower AUC indicates improved glucose tolerance.

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized to allow for clear comparison between treatment groups.

Table 1: Hypothetical In Vitro Characterization Data

CompoundUncoupling EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Therapeutic Index (CC₅₀/EC₅₀)
2,4-Dinitrophenol 10505
5-Methoxy-2,4-dinitrophenol 2550020

This hypothetical data illustrates a desirable outcome: the methoxy derivative is less potent but significantly less toxic, resulting in a superior therapeutic index.

Table 2: Hypothetical In Vivo Efficacy Data in DIO Mice (8-week study)

ParameterHFD + VehicleHFD + 5-Methoxy-DNP (10 mg/kg)
Initial Body Weight (g) 45.2 ± 1.544.9 ± 1.8
Final Body Weight (g) 52.5 ± 2.146.1 ± 1.9
Body Weight Change (%) +16.1%+2.7%
Fat Mass (%) 40.1 ± 3.231.5 ± 2.8
Fasting Glucose (mg/dL) 165 ± 12128 ± 9
OGTT AUC (mg/dLmin) 35,000 ± 2,50024,000 ± 1,800
Liver Weight (g) 2.5 ± 0.31.8 ± 0.2*

Data are presented as Mean ± SEM. Asterisk () indicates a statistically significant difference (p < 0.05) versus the HFD + Vehicle group.

Part 4: Safety and Handling

Given that the parent compound DNP is highly toxic, 5-Methoxy-2,4-dinitrophenol must be handled with extreme caution until its toxicological profile is fully understood.

  • Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses.

  • Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of powder. Avoid all skin contact.[1]

  • Waste Disposal: Dispose of all contaminated materials and unused compound according to institutional guidelines for hazardous chemical waste.

Conclusion

5-Methoxy-2,4-dinitrophenol represents a rational starting point for developing safer mitochondrial uncouplers. Its chemical modification offers the potential to overcome the severe toxicity that halted the therapeutic use of DNP. The protocols outlined in this guide provide a rigorous, hypothesis-driven framework for evaluating its potential in obesity and diabetes research. By systematically characterizing its in vitro activity, in vivo efficacy, and safety profile, researchers can determine if this derivative holds the key to unlocking the therapeutic potential of mitochondrial uncoupling.

References

  • Goldgof, M., Xiao, C., Chanturiya, T., Jou, W., Gavrilova, O., & Reitman, M. L. (2014). The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality. Journal of Biological Chemistry. [Link]

  • Leitão, C., Sousa, M., & de Oliveira, M. (2022). The Risks of Using 2,4-Dinitrophenol (2,4-DNP) as a Weight Loss Agent: A Literature Review. Acta Medica Case Reports. [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. WADA. [Link]

  • Rawling, T. (2023). Researchers develop mild mitochondrial uncouplers for obesity treatment. University of Technology Sydney. [Link]

  • Wikipedia. (n.d.). 2,4-Dinitrophenol. Wikipedia. [Link]

  • Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology. [Link]

  • Gao, Q., He, J., Liao, T., & Zeng, Q. P. (2015). 2,4-dinitrophenol downregulates genes for diabetes and fatty liver in obese mice. PeerJ PrePrints. [Link]

  • Perry, R. J., & Shulman, G. I. (2021). A New Mitochondrial Uncoupler Improves Metabolic Homeostasis in Mice. Diabetes. [Link]

  • Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Dinitrophenols. ATSDR. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrophenols - Health Effects. NCBI Bookshelf. [Link]

  • Jiang, H., & Liu, J. (2020). New Antidiabetes Agent Targeting Both Mitochondrial Uncoupling and Pyruvate Catabolism: Two Birds With One Stone. Diabetes. [Link]

Sources

Demystifying Mitochondrial Uncoupling: A Protocol for Assessing Bioenergetic Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial uncoupling, the dissociation of substrate oxidation in the electron transport chain (ETC) from ATP synthesis, is a critical process in cellular bioenergetics. Once viewed primarily as a hallmark of mitochondrial dysfunction, it is now recognized as a nuanced regulatory mechanism with profound implications for physiology and disease. This guide provides a comprehensive framework for assessing mitochondrial uncoupling efficiency. We will delve into the core principles, present detailed protocols for robust quantification, and offer insights into data interpretation, empowering researchers to confidently investigate this fundamental aspect of mitochondrial biology.

Introduction: The Significance of Mitochondrial Uncoupling

In healthy mitochondria, the flow of electrons through the ETC generates a proton motive force, an electrochemical gradient across the inner mitochondrial membrane. This gradient is harnessed by ATP synthase to produce the cell's primary energy currency, ATP. Mitochondrial uncoupling disrupts this tight linkage, allowing protons to leak back across the inner membrane, bypassing ATP synthase. This "proton leak" dissipates the energy stored in the proton gradient as heat, a process central to thermogenesis.

Beyond its role in heat production, mitochondrial uncoupling influences a range of cellular processes, including:

  • Reduction of Reactive Oxygen Species (ROS) Production: A high proton motive force can lead to the backup of electrons in the ETC, promoting the formation of superoxide and other damaging ROS. Mild uncoupling can alleviate this pressure, thereby mitigating oxidative stress.

  • Metabolic Regulation: Uncoupling can modulate cellular metabolic pathways by altering the ATP/ADP ratio and the redox state (NADH/NAD+).

  • Cell Signaling: Changes in mitochondrial membrane potential and ROS levels resulting from uncoupling can act as signals that influence various cellular functions.

Both endogenous mechanisms, such as the activity of uncoupling proteins (UCPs) and the presence of free fatty acids, and exogenous chemical uncouplers can induce this process. Understanding and accurately measuring the efficiency of mitochondrial uncoupling is therefore paramount for research in areas such as obesity, neurodegenerative diseases, cardiovascular disorders, and cancer.

Foundational Concepts and Key Reagents

A robust assessment of mitochondrial uncoupling relies on the precise manipulation and measurement of mitochondrial respiration. This is typically achieved using a combination of substrates, inhibitors, and uncouplers that target specific components of the oxidative phosphorylation system.

Key Reagents and Their Mechanisms of Action:
ReagentTargetEffect on Mitochondrial Respiration
Oligomycin ATP Synthase (Complex V)Inhibits ATP synthesis, causing a decrease in oxygen consumption. The remaining respiration is attributed to proton leak.
FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) Protonophore (Uncoupler)Transports protons across the inner mitochondrial membrane, dissipating the proton gradient and causing a maximal, uninhibited rate of oxygen consumption.
Rotenone Complex I of the ETCInhibits the transfer of electrons from NADH to ubiquinone, blocking Complex I-linked respiration.
Antimycin A Complex III of the ETCInhibits the transfer of electrons from cytochrome b to cytochrome c1, blocking both Complex I and Complex II-linked respiration.
2,4-Dinitrophenol (DNP) Protonophore (Uncoupler)Similar to FCCP, it shuttles protons across the inner mitochondrial membrane, uncoupling respiration from ATP synthesis.
CCCP (Carbonyl cyanide m-chlorophenylhydrazone) Protonophore (Uncoupler)A potent uncoupler that renders the inner mitochondrial membrane permeable to protons.

Experimental Design: The Mitochondrial Stress Test

The "Mitochondrial Stress Test" is a widely adopted and powerful method for assessing mitochondrial function, including uncoupling efficiency. This assay utilizes sequential injections of the aforementioned reagents to measure key parameters of the oxygen consumption rate (OCR). The most common platform for this assay is the Seahorse XF Analyzer, which allows for real-time, live-cell measurements in a microplate format.

Workflow of the Mitochondrial Stress Test

The following diagram illustrates the sequential injections and the corresponding changes in OCR during a typical mitochondrial stress test.

Mitochondrial_Stress_Test cluster_0 Experimental Phases cluster_1 Calculated Parameters Basal Basal Respiration Oligo Oligomycin Injection (ATP Synthase Inhibition) Basal->Oligo Measure ATP-linked Respiration & Proton Leak ATP_prod ATP Production FCCP FCCP Injection (Maximal Uncoupling) Oligo->FCCP Measure Maximal Respiration & Spare Respiratory Capacity Proton_leak Proton Leak Rot_AA Rotenone/Antimycin A Injection (ETC Shutdown) FCCP->Rot_AA Measure Non-Mitochondrial Respiration Max_resp Maximal Respiration Spare_cap Spare Respiratory Capacity Non_mito Non-Mitochondrial Respiration

Figure 1. Workflow of the Mitochondrial Stress Test. This diagram outlines the sequential injections of mitochondrial modulators and the key respiratory parameters measured at each stage.

Key Parameters of Mitochondrial Respiration

The mitochondrial stress test allows for the calculation of several key parameters that provide a comprehensive view of mitochondrial health:

  • Basal Respiration: The baseline oxygen consumption of the cells, representing the energy demand under normal conditions.

  • ATP-Linked Respiration: The portion of basal respiration dedicated to ATP synthesis. It is calculated as the difference between basal respiration and the OCR after oligomycin injection.

  • Proton Leak: The remaining oxygen consumption after ATP synthase inhibition by oligomycin. This directly reflects the degree of mitochondrial uncoupling.

  • Maximal Respiration: The maximum rate of oxygen consumption achieved after the addition of an uncoupler like FCCP. This indicates the upper limit of the ETC's capacity.

  • Spare Respiratory Capacity: The difference between maximal and basal respiration. This parameter reflects the cell's ability to respond to an increased energy demand.

  • Non-Mitochondrial Respiration: The oxygen consumption that persists after the complete inhibition of the ETC with rotenone and antimycin A. This is attributed to cytosolic enzymes.

Detailed Protocol: Seahorse XF Cell Mito Stress Test

This protocol provides a step-by-step guide for performing a mitochondrial stress test using the Agilent Seahorse XF Analyzer.

Materials
  • Seahorse XF Analyzer (e.g., XFe96 or XF24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone, and Antimycin A)

  • Appropriate cell type cultured to optimal density

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • CO2-free incubator set to 37°C

Experimental Procedure

Day 1: Cell Seeding

  • Cell Culture: Culture cells under standard conditions until they reach the desired confluency.

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density.

    • Expert Insight: Cell density is a critical parameter. Too few cells will result in a low signal, while too many can lead to nutrient depletion and an altered metabolic phenotype. It is essential to perform a cell density titration for each new cell line.

  • Incubation: Incubate the cell plate overnight in a standard CO2 incubator at 37°C.

Day 2: Assay Execution

  • Hydrate Sensor Cartridge: The day before the assay, hydrate the Seahorse XF Sensor Cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO2 incubator at 37°C.

  • Prepare Assay Medium: Warm the Seahorse XF Base Medium supplemented with substrates to 37°C and adjust the pH to 7.4.

  • Prepare Reagent Plate: Reconstitute the oligomycin, FCCP, and rotenone/antimycin A from the Mito Stress Test Kit to their desired stock concentrations. Further dilute these stocks in the prepared assay medium to the final working concentrations for injection.

    • Critical Step: The optimal concentration of FCCP must be determined empirically for each cell type through a titration experiment. Insufficient FCCP will not induce maximal respiration, while excessive concentrations can be toxic and inhibit respiration.

  • Medium Exchange: Remove the growth medium from the cell plate and wash twice with the pre-warmed assay medium. Finally, add the appropriate volume of assay medium to each well.

  • Incubate Cells: Place the cell plate in a non-CO2 incubator at 37°C for at least one hour to allow the cells to equilibrate.

  • Load Sensor Cartridge: Load the injection ports of the hydrated sensor cartridge with the prepared oligomycin, FCCP, and rotenone/antimycin A solutions.

  • Run Assay: Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate to begin the assay. The instrument will measure the OCR before and after the sequential injection of the compounds.

Data Analysis

The Seahorse XF software automatically calculates the OCR at each time point. The key parameters of mitochondrial respiration can then be derived from the OCR profile. The Seahorse XF Cell Mito Stress Test Report Generator can be used for automated calculation and visualization of the results.

The uncoupling efficiency , or more accurately, the proportion of respiration due to proton leak, can be calculated as:

Proton Leak (%) = (OCR after Oligomycin / Basal OCR) x 100

Alternative and Complementary Methodologies

While the Seahorse XF Mito Stress Test is a powerful and high-throughput method, other techniques can provide complementary information on mitochondrial uncoupling.

High-Resolution Respirometry

High-resolution respirometry, using instruments like the Oroboros O2k, offers high sensitivity for measuring oxygen consumption in smaller sample sizes, including permeabilized cells and isolated mitochondria. This technique allows for more precise control over substrate and inhibitor titrations.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Mitochondrial uncoupling leads to a dissipation of the mitochondrial membrane potential. This can be measured using fluorescent dyes that accumulate in the mitochondria in a membrane potential-dependent manner.

  • JC-1: This dye forms red-fluorescent aggregates in mitochondria with high membrane potential and exists as green-fluorescent monomers in the cytoplasm and in mitochondria with low membrane potential. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization and, therefore, uncoupling.

  • TMRM/TMRE (Tetramethylrhodamine, methyl/ethyl ester): These are cell-permeant, cationic fluorescent dyes that accumulate in active mitochondria with intact membrane potentials. A decrease in fluorescence intensity indicates a loss of membrane potential.

Protocol Synopsis: JC-1 Staining for ΔΨm

  • Cell Treatment: Treat cells with the compound of interest. Include a positive control for depolarization, such as FCCP.

  • JC-1 Staining: Prepare a JC-1 staining solution and add it to the cells.

  • Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.

  • Washing: Remove the staining solution and wash the cells.

  • Imaging/Analysis: Analyze the cells using a fluorescence microscope or a plate reader capable of detecting both green and red fluorescence.

ATP Production Assays

Since uncoupling dissociates respiration from ATP synthesis, a direct measurement of ATP levels can provide evidence of uncoupling. A decrease in cellular ATP levels following treatment with a potential uncoupler, while oxygen consumption is maintained or increased, is indicative of uncoupling.

Troubleshooting and Considerations

  • Cell Health: Ensure cells are healthy and in the logarithmic growth phase. Stressed or senescent cells will have altered mitochondrial function.

  • Reagent Quality: Use high-quality reagents and prepare fresh stock solutions.

  • Normalization: Normalize OCR data to cell number or protein concentration to account for variations in cell density between wells.

  • Off-Target Effects: Be aware that some chemical uncouplers can have off-target effects at high concentrations.

Conclusion

The assessment of mitochondrial uncoupling efficiency is a cornerstone of modern bioenergetics research. The protocols and principles outlined in this guide provide a robust framework for obtaining reliable and reproducible data. By carefully designing experiments, utilizing appropriate controls, and thoughtfully interpreting the results, researchers can gain valuable insights into the role of mitochondrial uncoupling in health and disease, paving the way for novel therapeutic strategies.

References

  • Brennan, J. P., et al. (2006). Mitochondrial uncoupling, with low concentration FCCP, induces ROS-dependent cardioprotection independent of KATP channel activation. Cardiovascular Research, 72(2), 313-321. Available at: [Link]

  • Djafarzadeh, S., & Jakob, S. M. (2017). High-Resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells. Journal of Visualized Experiments, (126), e54985. Available at: [Link]

  • Cocheme, H. M., et al. (2007). Mitochondrial uncouplers with an extraordinary dynamic range. Biochemical Journal, 404(2), 271-279. Available at: [Link]

  • Agilent Technologies. (2017). Seahorse XF Cell Mito Stress Test Kit User Guide. Available at: [Link]

  • Agilent Technologies. (n.d.). Mitochondrial Respiration XF Cell Mito Stress Test. Retrieved January 26, 2026, from [Link]

  • Kuznetsov, A. V., et al. (2004).

Troubleshooting & Optimization

Technical Support Center: 5-Methoxy-2,4-dinitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

This guide provides in-depth technical support for researchers encountering solubility issues with 5-Methoxy-2,4-dinitrophenol in experimental media. As a substituted dinitrophenol, its physicochemical properties present specific challenges that can be overcome with a systematic approach. This document offers troubleshooting guides and detailed protocols to ensure successful solution preparation for your research needs.

Compound Profile: 5-Methoxy-2,4-dinitrophenol

A foundational understanding of the physicochemical properties of 5-Methoxy-2,4-dinitrophenol is critical for troubleshooting its solubility. The molecule's structure, characterized by a phenolic hydroxyl group and electron-withdrawing nitro groups, dictates its behavior in different solvent systems.

PropertyValueSource
Molecular Formula C₇H₆N₂O₆[1][2]
Molecular Weight 214.134 g/mol [1][2]
Melting Point 107-109 °C[1]
XLogP3 1.7[1][2]
Hydrogen Bond Donor Count 1[1][2]
Hydrogen Bond Acceptor Count 6[1][2]

The XLogP3 value of 1.7 suggests a moderate lipophilicity, which contributes to its low intrinsic solubility in aqueous media. The single hydrogen bond donor (the hydroxyl group) and multiple acceptors influence its interactions with protic and aprotic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-Methoxy-2,4-dinitrophenol not dissolving in my aqueous buffer or cell culture media?

Answer: The insolubility of 5-Methoxy-2,4-dinitrophenol in neutral aqueous solutions stems from two primary chemical characteristics:

  • Molecular Structure and Lipophilicity: The compound possesses a benzene ring, a methoxy group, and two nitro groups, which collectively create a moderately lipophilic (fat-soluble) character, as indicated by its positive LogP value.[1][2] Lipophilic compounds inherently have poor solubility in water, which is a highly polar solvent.[3]

  • Acidic Nature: Like its parent compound, 2,4-dinitrophenol (DNP), 5-Methoxy-2,4-dinitrophenol is a weak acid.[4][5] The phenolic hydroxyl group can donate a proton. In its protonated (neutral) form, which is predominant at acidic or neutral pH, the molecule is less soluble in water. To achieve significant aqueous solubility, the pH of the solution must be raised above the compound's pKa to deprotonate the hydroxyl group, forming the more soluble phenolate anion.[4][6] The parent compound DNP has a pKa of approximately 4.09.[5][7] The presence of electron-withdrawing nitro groups makes the phenolic proton significantly more acidic than that of phenol itself.[4]

Q2: What is the recommended first step for dissolving this compound for a biological assay?

Answer: The most reliable and common practice for poorly soluble compounds in biological research is to first prepare a high-concentration stock solution in a water-miscible organic solvent.[6]

Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its powerful solubilizing capacity and miscibility with aqueous media.[8]

  • Causality: By dissolving the compound in a small volume of 100% DMSO first, you overcome the initial solubility barrier. This concentrated stock can then be diluted into your final aqueous experimental medium (e.g., cell culture media, buffer) to achieve the desired low micromolar working concentration.[9] The key is that the final concentration of the organic solvent must be kept to a minimum (typically ≤0.5% v/v) to prevent solvent-induced artifacts or cytotoxicity in your assay.[6]

Q3: My compound dissolved perfectly in DMSO, but it precipitated immediately when I added it to my cell culture media. What's happening and how do I fix it?

Answer: This is a classic problem known as "crashing out" and occurs when the final concentration of the compound in the aqueous medium exceeds its thermodynamic solubility limit, even with a small amount of co-solvent present.

Here are several troubleshooting steps, in order of preference:

  • Lower the Final Concentration: The simplest solution is to reduce the working concentration of the compound in your assay if your experimental design permits.[6]

  • Modify the Dilution Method: Instead of pipetting the DMSO stock directly into the bulk medium, add the stock to a small volume of media first while vortexing vigorously. Then, add this intermediate dilution to the rest of your media. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.

  • Increase the Final Co-solvent Percentage (with caution): You can try slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%). However, you must run a parallel "vehicle control" with the exact same DMSO concentration to ensure the solvent itself is not causing an effect.[6]

  • Utilize Serum or Albumin: If you are using cell culture media, the presence of fetal bovine serum (FBS) can significantly enhance the solubility of lipophilic compounds due to the binding affinity of serum albumin.[9] Ensure you are adding your compound to the complete media containing serum.

Q4: Can I use pH to increase the solubility of 5-Methoxy-2,4-dinitrophenol?

Answer: Yes, leveraging the compound's acidic nature is a highly effective strategy.[10] By increasing the pH of the solution above the compound's pKa, you convert the neutral, poorly soluble phenol into its corresponding phenolate anion, which is significantly more water-soluble.[5][11]

  • Practical Steps: You can prepare a stock solution in a slightly alkaline buffer (e.g., 10 mM NaOH or a pH 8.0 buffer) and then dilute this into your final assay medium. Always verify that the final pH of your medium is not significantly altered and remains compatible with your biological system.[6]

Q5: Is heating a good option to dissolve the compound?

Answer: Gentle heating can be used as a last resort, but it comes with significant caveats. For many compounds, solubility increases with temperature.[6]

  • Protocol: You can gently warm the solution in a water bath while stirring to aid dissolution.[6]

  • Critical Considerations:

    • Compound Stability: You must be certain that 5-Methoxy-2,4-dinitrophenol is stable at the temperature used and will not degrade.

    • Assay Component Stability: If you are adding the compound to a medium containing sensitive biologicals like proteins or enzymes, heat can cause denaturation.

    • Re-precipitation: The most common issue is that the compound may dissolve when hot but will precipitate out again as the solution cools to your experimental temperature (e.g., 37°C or room temperature).[6]

Troubleshooting & Solubilization Workflow

This diagram outlines a systematic approach to dissolving 5-Methoxy-2,4-dinitrophenol for experimental use.

G start Start: Undissolved 5-Methoxy-2,4-dinitrophenol stock_prep Prepare 10-50 mM stock in 100% DMSO start->stock_prep dilute Dilute stock into final aqueous media (e.g., to 10 µM) stock_prep->dilute check_sol Check for Precipitation dilute->check_sol success Success! Proceed with Experiment check_sol->success No precip Precipitation Occurs ('Crashing Out') check_sol->precip Yes ts_conc Option 1: Lower final working concentration precip->ts_conc ts_ph Option 2: Use pH Adjustment (See Protocol 2) precip->ts_ph ts_heat Option 3 (Caution): Gentle Warming precip->ts_heat ts_surfactant Option 4 (Advanced): Add Surfactant (e.g., Tween® 80) precip->ts_surfactant ts_conc->dilute Re-attempt ts_ph->dilute Re-attempt ts_heat->dilute Re-attempt ts_surfactant->dilute Re-attempt

Caption: Decision tree for solubilizing 5-Methoxy-2,4-dinitrophenol.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This is the standard and most recommended starting procedure.

Objective: To create a high-concentration, soluble stock of 5-Methoxy-2,4-dinitrophenol that can be easily diluted into aqueous media.

Materials:

  • 5-Methoxy-2,4-dinitrophenol (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous or molecular biology grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated precision balance and vortex mixer

Procedure:

  • Calculate Mass: Determine the mass of 5-Methoxy-2,4-dinitrophenol needed to make a stock solution of desired concentration (e.g., 20 mM).

    • Mass (mg) = Desired Volume (mL) x 20 mmol/L x 214.134 mg/mmol

    • Example: For 1 mL of a 20 mM stock, you need 1 x 20 x 0.214134 = 4.28 mg.

  • Weigh Compound: Carefully weigh the calculated mass of the solid compound and place it into a sterile vial.

  • Add Solvent: Add the calculated volume of 100% DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes. If necessary, gently warm the vial between your hands or in a 37°C water bath for 5-10 minutes to aid dissolution.[6] Ensure the solid is completely dissolved with no visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

  • Application: When ready to use, thaw an aliquot and dilute it at least 1:1000 into your final aqueous buffer or cell culture medium to keep the final DMSO concentration at or below 0.1%.

Protocol 2: pH-Mediated Solubilization

Use this protocol if the compound precipitates from a DMSO stock or if DMSO is incompatible with your assay.

Objective: To dissolve 5-Methoxy-2,4-dinitrophenol by converting it to its more soluble anionic phenolate form.

Materials:

  • 5-Methoxy-2,4-dinitrophenol (solid)

  • 10 mM Sodium Hydroxide (NaOH) solution, sterile

  • Appropriate assay buffer (e.g., PBS, TRIS), pH adjusted as needed

  • Calibrated pH meter

Procedure:

  • Prepare Alkaline Stock: Weigh the desired amount of 5-Methoxy-2,4-dinitrophenol and place it in a sterile tube.

  • Add Base: Add a small volume of 10 mM NaOH and vortex. The yellow color of the dinitrophenolate ion should appear as the compound dissolves.[5] You are creating a concentrated stock solution in a dilute basic solution.

  • Dilute into Buffer: Dilute this alkaline stock into your final assay buffer, which should ideally have a pH ≥ 7.4. This ensures the compound remains in its deprotonated, soluble state.

  • Verify Final pH: After adding the compound, check the pH of your final working solution to ensure it has not shifted outside the acceptable range for your experiment. Adjust if necessary with dilute HCl or NaOH.

  • Control: Prepare a vehicle control using the same dilution of the 10 mM NaOH stock in your assay buffer to account for any effects of the minor pH shift or sodium ion addition.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 2-Methoxy-3,4,5-trimethylphenol.
  • LookChem. (n.d.). 5-Methoxy-2,4-dinitrophenol. Retrieved from [Link]

  • National Council of Educational Research and Training (NCERT). (n.d.). Alcohols, Phenols and Ethers.
  • Mack, J. (2024). What is the solubility of 2,4-Dinitrophenol? Is it better to dissolve it in water or DMSO? ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1493, 2,4-Dinitrophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 266795, 5-Methoxy-2,4-dinitrophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services.
  • BenchChem. (2025). Technical Support Center: Overcoming Nitrophenol Solubility in Assays.
  • Zhang, Y., et al. (2020). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. Acta Pharmaceutica Sinica B, 10(8), 1515-1526.
  • Crist, B., et al. (2022). Dissolution Method Troubleshooting. Dissolution Technologies, 29(4), 188-197.
  • Amjad, M., & Kothapalli, R. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-31.
  • Calbiochem. (n.d.). Buffers: A Guide for the Preparation and Use of Buffers in Biological Systems.
  • Faridi, H., et al. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Retrieved from [Link]

  • KIET Group of Institutions. (2026). Poorly Soluble Drugs Dissolution And Drug Release.
  • Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
  • LI-COR Biosciences. (n.d.). Troubleshooting Quantitative Western Blots Hints and Tips. Retrieved from [Link]

  • WuXi AppTec. (2024).

Sources

troubleshooting high background in 5-Methoxy-2,4-dinitrophenol assay

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methoxy-2,4-dinitrophenol Assay

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the 5-Methoxy-2,4-dinitrophenol (MDNP) based assay. As a Senior Application Scientist, I understand that achieving a robust and reproducible assay is paramount. A common and frustrating issue is encountering high background signal, which can obscure your results and compromise data integrity. The goal is to maximize your signal-to-noise ratio, ensuring that the signal you measure is significantly higher than the background.[1][2][3]

This guide is designed as a series of frequently asked questions (FAQs) to help you diagnose and resolve the root causes of high background in your colorimetric assay. We will explore issues from reagent stability to experimental setup, providing not just the "how" but the scientific "why" behind each troubleshooting step.

Frequently Asked Questions (FAQs)

Section 1: Substrate and Reagent Integrity

Q1: My "no-enzyme" control wells are already yellow. What is the most likely cause?

A1: This immediately points to one of two primary issues: substrate auto-hydrolysis or reagent contamination .

  • Substrate Auto-Hydrolysis: The most common cause of high background in assays releasing a nitrophenolic compound is the spontaneous breakdown of the substrate in the assay buffer.[4][5][6] This non-enzymatic hydrolysis is highly dependent on the pH and temperature of your assay buffer.[7][8][9][10] Ester or phosphate bonds in the substrate molecule can be labile, especially under non-optimal pH conditions (typically alkaline) or at elevated temperatures, causing the release of the yellow 5-Methoxy-2,4-dinitrophenolate anion.[11]

  • Reagent Contamination: One or more of your stock solutions (buffer, substrate solvent, or the substrate itself) may be contaminated with the free MDNP product. This can happen through improper handling, repeated use of the same pipette tips, or degradation of the substrate during storage.[12][13][14][15]

Q2: How can I systematically determine if substrate auto-hydrolysis is the problem?

A2: You must run a substrate stability test. This experiment isolates the substrate in the assay buffer and measures its breakdown over time under various conditions. This is a critical self-validating step for your protocol.

Experimental Protocol: Substrate Stability Test

Objective: To quantify the rate of non-enzymatic hydrolysis of the MDNP-substrate under different pH and temperature conditions.

Methodology:

  • Prepare Buffers: Prepare a series of your assay buffer at different pH values (e.g., pH 6.0, 7.0, 7.5, 8.0, 8.5). Ensure the buffer system is effective at each pH.

  • Set Up Plate: In a 96-well microplate, add your substrate (at the final assay concentration) to multiple wells for each pH condition. Do not add any enzyme.

  • Incubate and Read: Incubate the plate at your standard assay temperature and also at a lower temperature (e.g., room temperature vs. 37°C). Take absorbance readings at your target wavelength (e.g., 405-410 nm) at regular time intervals (e.g., 0, 15, 30, 60, and 120 minutes).[16]

  • Analyze Data: Plot the absorbance (background signal) versus time for each pH and temperature condition. A steep slope indicates a high rate of auto-hydrolysis.

Interpreting the Results:

Observation Causality & Next Steps
High background at all pH values, increasing significantly with time and temperature.The substrate is inherently unstable. Consider lowering the assay pH and/or temperature.[7][8] Note that changing pH will also affect enzyme activity, so re-optimization is necessary.[17]
Background is low at neutral/acidic pH but increases sharply at alkaline pH (>8.0).The substrate is sensitive to alkaline hydrolysis.[11] This is common for ester-based substrates. The optimal pH for your assay will be a trade-off between maximizing enzyme activity and minimizing substrate breakdown.
Background is high immediately at time zero and does not increase significantly over time.This suggests your substrate or buffer stock is contaminated with the final product. Prepare all reagents fresh from trusted sources.[12]

Q3: I store my substrate dissolved in DMSO at -20°C. Could this be a problem?

A3: Yes, improper storage can be a significant issue. While -20°C is a common storage temperature, the key is to prevent degradation from moisture and light.

  • Water Contamination: DMSO is highly hygroscopic (absorbs water from the air). Water in your DMSO stock can lead to slow hydrolysis of the substrate over time, even at -20°C.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the substrate stock can introduce moisture and accelerate degradation.

  • Light Sensitivity: Nitrophenolic compounds can be light-sensitive.

Best Practices for Reagent Storage:

  • Purchase high-purity, anhydrous DMSO.

  • Aliquot your substrate stock into small, single-use volumes to avoid freeze-thaw cycles.[13]

  • Store aliquots in amber vials or wrap them in foil to protect from light.[12]

  • Always prepare fresh working dilutions of your substrate for each experiment from a trusted stock aliquot.[18]

Section 2: Assay Conditions and Setup

Q4: My background is acceptable at the start, but it develops too quickly during the assay incubation. What should I adjust?

A4: This indicates that the rate of the non-enzymatic reaction is too high relative to the enzymatic reaction under your current assay conditions. The goal is to find a window where the enzyme signal accumulates much faster than the background noise.

Troubleshooting Workflow for Assay Conditions:

Caption: Logical workflow for troubleshooting rapidly developing background.

  • Causality Explained:

    • Incubation Time & Enzyme Concentration: Enzymatic reactions should ideally be measured during the initial linear phase. If the incubation is too long, you risk substrate depletion and the non-enzymatic background has more time to accumulate, thus lowering the signal-to-noise ratio.[19] If shortening the time reduces your signal too much, increasing the enzyme concentration can increase the reaction velocity, allowing you to get a robust signal in a shorter time.

    • Temperature: Chemical reactions, including non-enzymatic hydrolysis, are accelerated at higher temperatures.[5][9] While enzymes have an optimal temperature, you may need to use a slightly lower temperature to quell the background, accepting a modest decrease in enzyme activity for a significant gain in assay quality.[20]

    • Substrate Concentration: While you want to operate under substrate-saturating conditions (at or above the enzyme's Km) for Michaelis-Menten kinetics, using an excessively high concentration can increase the absolute rate of auto-hydrolysis, contributing to background signal.[21]

Q5: Could components in my sample matrix or buffer be causing the high background?

A5: Absolutely. This is a crucial and often overlooked area.

  • Sample Matrix: If you are testing crude lysates, biological fluids, or complex mixtures, they may contain components that can react directly with the substrate. For example, some compounds in cell media, like phenol red, can interfere with colorimetric assays.[22] It is essential to run a "sample-only" control (your sample + buffer, but no substrate) and a "sample + substrate" control (no enzyme) to check for these matrix effects.

  • Buffer Components: Certain buffer components can also influence substrate stability. For instance, some buffers may contain trace metal contaminants that could catalyze substrate breakdown. Always use high-purity reagents (e.g., molecular biology grade) for all buffer preparations.[18]

Summary and Final Recommendations

Troubleshooting high background is a systematic process of elimination. Always start with the simplest explanations—reagent contamination and substrate instability—before moving to the optimization of assay parameters.

  • Validate Your Reagents: Perform the substrate stability test as your first step. Ensure all reagents are prepared fresh and handled with care to prevent cross-contamination.[23]

  • Run Proper Controls: Your experimental plate should always include:

    • No-Enzyme Control (Background): All components except the enzyme. This is your primary measure of auto-hydrolysis.

    • No-Substrate Control: Enzyme and buffer. This checks for color contribution from your enzyme preparation.

    • Buffer-Only Control (Blank): For instrument zeroing.

  • Optimize Systematically: When optimizing, change only one parameter at a time (e.g., pH, temperature, or concentration) to clearly understand its effect on the signal-to-noise ratio.

By following this logical, evidence-based approach, you can effectively diagnose the source of high background, optimize your assay conditions, and generate reliable, high-quality data.

References

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]

  • PCR Biosystems. What troubleshooting is recommended if the background signal is very high?. PCR Biosystems. [Link]

  • BenchSci. (2025, October 24). Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background. BenchSci. [Link]

  • Molecular Devices. Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B. Molecular Devices. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

  • ResearchGate. (2016, December 30). (PDF) Effect of Temperature, pH, Enzyme to Substrate Ratio, Substrate Concentration and Time on the Antioxidative Activity of Hydrolysates from Goat Milk Casein by Alcalase. ResearchGate. [Link]

  • ResearchGate. Enzymatic hydrolysis behaviors of the autohydrolysis pretreaed and.... ResearchGate. [Link]

  • National Institutes of Health (NIH). Making the Most of a Patient's Laboratory Data: Optimisation of Signal-to-Noise Ratio. NIH. [Link]

  • National Institutes of Health (NIH). Effect of pH, Temperature, and Chemicals on the Endoglucanases and β-Glucosidases from the Thermophilic Fungus Myceliophthora heterothallica F.2.1.4. Obtained by Solid-State and Submerged Cultivation. NIH. [Link]

  • Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]

  • National Institutes of Health (NIH). (2021, November 18). The Kinetics Studies on Hydrolysis of Hemicellulose. NIH. [Link]

  • Scielo. (2020, July 31). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphica. Scielo. [Link]

  • ResearchGate. (PDF) Application of -nitrophenol (NP) enzyme assays in degraded tropical soils. ResearchGate. [Link]

  • Pion Inc. (2015, July 16). 3 Best Practices for Preventing Contamination in Life Science Laboratories. Pion Inc. [Link]

  • American Chemical Society. (2026, January 5). How the Variability of Iron-Polyphenolic Complexes Affects the Degradation of Iron-Gall Inks: A Multi-Analytical Study. American Chemical Society. [Link]

  • ResearchGate. (2025, August 7). (PDF) Effects of temperature and pH on the non-enzymatic browning reaction of tagatose-glycine model system. ResearchGate. [Link]

  • National Institutes of Health (NIH). Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. NIH. [Link]

  • Frontiers. Characterization of thermophilic xylanases from Tengchong Qiaoquan hot spring for lignocellulose bioprocessing and prebiotic production. Frontiers. [Link]

  • Aurora Biomed. How to Avoid Contamination in Lab Samples. Aurora Biomed. [Link]

  • ResearchGate. (2022, December 20). Factors that influence the enzymatic hydrolysis of agricultural wastes for ethanol production: a review. ResearchGate. [Link]

  • YouTube. (2023, May 8). Optimizing Signal to Noise Ratio. YouTube. [Link]

  • Unknown. (1994, July 21). Assays with p-Nitrophenyl linked Substrates. Unknown Source. [Link]

  • ResearchGate. (2025, August 6). Optimal signal-to-noise ratio for silicon nanowire biochemical sensors. ResearchGate. [Link]

  • MDPI. Combination of Autohydrolysis and Catalytic Hydrolysis of Biomass for the Production of Hemicellulose Oligosaccharides and Sugars. MDPI. [Link]

  • MDPI. Current Progress and Future Directions of Enzyme Technology in Food Nutrition: A Comprehensive Review of Processing, Nutrition, and Functional Innovation. MDPI. [Link]

  • Nature. (2016, October 10). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Nature. [Link]

Sources

Technical Support Center: Optimizing 5-Methoxy-2,4-dinitrophenol Concentration for Maximal Respiration

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

This guide provides in-depth technical support for researchers utilizing 5-Methoxy-2,4-dinitrophenol as a mitochondrial uncoupling agent. Our objective is to equip you with the foundational knowledge and practical troubleshooting strategies to confidently determine the optimal concentration for achieving maximal respiratory rates in your specific experimental model. Given the limited direct literature on the 5-methoxy derivative, this guide draws upon the extensive research conducted on its parent compound, 2,4-dinitrophenol (DNP), and other classical uncouplers. It is imperative that users empirically validate the optimal concentrations for their unique cellular or mitochondrial preparations.

Frequently Asked Questions (FAQs)

Q1: What is 5-Methoxy-2,4-dinitrophenol and how does it work as a mitochondrial uncoupler?

5-Methoxy-2,4-dinitrophenol is a derivative of the classical chemical uncoupler, 2,4-dinitrophenol (DNP)[1]. Like DNP, it is a lipophilic weak acid that disrupts oxidative phosphorylation.[2] Its mechanism of action involves transporting protons across the inner mitochondrial membrane, bypassing the ATP synthase complex.[3][4] This dissipates the proton motive force that is normally used to generate ATP. Consequently, the electron transport chain accelerates in an attempt to re-establish the proton gradient, leading to a significant increase in oxygen consumption (respiration) that is "uncoupled" from ATP synthesis. The energy from the proton gradient is released as heat.[3][5]

Mechanism of Action: Protonophore Activity

cluster_IMM Inner Mitochondrial Membrane (IMM) cluster_Uncoupler 5-Methoxy-2,4-dinitrophenol Action ETC Electron Transport Chain (ETC) IMS Intermembrane Space (High [H+]) ETC->IMS H+ pumping ATP_Synthase ATP Synthase Matrix Mitochondrial Matrix (Low [H+]) ATP_Synthase->Matrix H+ ATP ATP ATP_Synthase->ATP Matrix->ETC O2 -> H2O IMS->ATP_Synthase H+ Uncoupler_IMS Uncoupler-H+ Uncoupler_Matrix Uncoupler Uncoupler_IMS->Uncoupler_Matrix Releases H+ into Matrix Heat Heat Uncoupler_Matrix->Uncoupler_IMS Picks up H+ from IMS ADP ADP + Pi ADP->ATP_Synthase O2 Oxygen O2->Matrix

Caption: Mechanism of mitochondrial uncoupling by 5-Methoxy-2,4-dinitrophenol.

Q2: Why is it crucial to determine the optimal concentration?

The dose-response of a chemical uncoupler is biphasic. As the concentration increases, the oxygen consumption rate (OCR) will rise to a maximum. This peak represents the maximal capacity of the electron transport chain. However, concentrations exceeding this optimum will inhibit respiration and induce cytotoxicity.[6] This inhibitory effect can be due to various factors, including disruption of the mitochondrial membrane potential to a degree that impairs essential transport processes or direct inhibition of respiratory complexes. Therefore, a careful titration is essential to distinguish between maximal uncoupled respiration and cellular toxicity.

Q3: How does 5-Methoxy-2,4-dinitrophenol compare to other uncouplers like DNP and FCCP?

While specific comparative data for 5-Methoxy-2,4-dinitrophenol is scarce, we can infer some general principles. The addition of a methoxy group may alter the lipophilicity and pKa of the molecule compared to DNP, which would in turn affect its potency. For context, carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) is generally found to be significantly more potent than DNP. The optimal concentration for FCCP is typically in the low micromolar or even nanomolar range, whereas for DNP it is often in the mid to high micromolar range.[6] It is critical to empirically determine the optimal concentration for 5-Methoxy-2,4-dinitrophenol in your system, as it may differ substantially from both DNP and FCCP.

Q4: How should I prepare and store stock solutions of 5-Methoxy-2,4-dinitrophenol?

Dinitrophenols are sparingly soluble in water but readily dissolve in organic solvents like dimethyl sulfoxide (DMSO) or ethanol. For cell-based assays, preparing a high-concentration stock solution in DMSO is common practice.

  • Preparation: Prepare a stock solution of at least 100 mM in high-quality, anhydrous DMSO.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. A general guideline for DMSO stocks is stability for up to 6 months at -20°C and up to 2 years at -80°C.

Q5: What are the key safety precautions when handling this compound?

Dinitrophenols are classified as acutely toxic and can be hazardous.[4] Exposure through ingestion, inhalation, or skin contact can lead to severe adverse effects, including hyperthermia, tachycardia, and in high doses, death.[4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, splash goggles, and nitrile gloves (double-gloving is recommended).

  • Handling: Handle the solid compound and concentrated stock solutions in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Waste Disposal: Dispose of all waste containing 5-Methoxy-2,4-dinitrophenol according to your institution's hazardous waste guidelines.

Troubleshooting Guide: Optimizing Uncoupler Concentration

This section addresses common issues encountered during the optimization of 5-Methoxy-2,4-dinitrophenol concentration for maximal respiration.

Problem 1: No significant increase in oxygen consumption rate (OCR) is observed after adding the uncoupler.

Possible Cause Explanation & Recommended Action
Insufficient Uncoupler Concentration The concentration of 5-Methoxy-2,4-dinitrophenol may be too low to effectively uncouple the mitochondria. Action: Perform a dose-response experiment with a wider range of concentrations. Start from a low concentration and increase incrementally.
Substrate Limitation The electron transport chain cannot increase its rate if it lacks sufficient fuel. Action: Ensure your assay medium contains an adequate supply of respiratory substrates such as glucose, pyruvate, and glutamine for intact cells, or specific complex I/II substrates (e.g., pyruvate/malate, succinate) for isolated mitochondria.
Poor Cell Health or Mitochondrial Integrity If the cells are unhealthy or the isolated mitochondria are damaged, they will have a low basal respiration and will not respond to uncouplers. Action: Verify cell viability before the assay. For isolated mitochondria, assess the integrity of the inner membrane using a respiratory control ratio (RCR) measurement.
Incorrect Reagent Preparation The uncoupler stock solution may have degraded or been prepared incorrectly. Action: Prepare a fresh stock solution of 5-Methoxy-2,4-dinitrophenol.

Problem 2: The OCR decreases immediately after the addition of the uncoupler, or after an initial small increase.

Possible Cause Explanation & Recommended Action
Uncoupler Concentration is Too High This is the most common cause. Excessive concentrations of uncouplers inhibit respiration and are cytotoxic. Action: Perform a titration with lower concentrations of 5-Methoxy-2,4-dinitrophenol. The optimal concentration is the one that gives the highest OCR before it starts to decline.
Off-Target Effects At high concentrations, some uncouplers can have off-target effects, such as inhibiting respiratory chain complexes. Action: Use the lowest effective concentration that elicits maximal respiration.
Rapid Cell Death High concentrations of uncouplers can rapidly induce cell death, leading to a loss of respiratory activity. Action: Titrate to a lower concentration range. You can also perform a cytotoxicity assay in parallel with your respiration measurements to determine the toxic threshold.

Problem 3: High variability in OCR measurements between replicate wells or experiments.

Possible Cause Explanation & Recommended Action
Inconsistent Cell Seeding Uneven cell numbers across wells will lead to variability in OCR. Action: Ensure a homogenous cell suspension and careful pipetting when seeding plates. Normalize OCR data to cell number, protein content, or DNA content after the experiment.
Inaccurate Pipetting of Uncoupler Small errors in the volume of the concentrated uncoupler stock can lead to large differences in the final concentration. Action: Use calibrated pipettes and ensure proper mixing after adding the uncoupler to the assay medium.
Edge Effects in Microplates Wells on the edge of the plate can be prone to evaporation, leading to changes in reagent concentrations. Action: Avoid using the outermost wells of the microplate for your experimental samples. Fill them with assay medium to create a humidity barrier.

Experimental Protocols

Protocol 1: Titration of 5-Methoxy-2,4-dinitrophenol in Intact Adherent Cells using a Seahorse XF Analyzer

This protocol outlines a method to determine the optimal concentration of 5-Methoxy-2,4-dinitrophenol for achieving maximal respiration.

Materials:

  • Adherent cells of interest

  • Cell culture medium

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • 5-Methoxy-2,4-dinitrophenol stock solution (e.g., 100 mM in DMSO)

  • Oligomycin (ATP synthase inhibitor)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere and grow overnight.

  • Prepare Assay Medium: Warm the supplemented Seahorse XF Base Medium to 37°C.

  • Prepare Uncoupler Dilutions: Prepare a series of dilutions of the 5-Methoxy-2,4-dinitrophenol stock solution in the assay medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM). Note: This range is a starting point based on DNP and should be adjusted based on initial results.

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Prepare for Assay:

    • Remove cell culture medium from the microplate.

    • Gently wash the cells twice with the warmed assay medium.

    • Add the final volume of assay medium to each well.

    • Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.

  • Load Sensor Cartridge: Load the appropriate volumes of the different 5-Methoxy-2,4-dinitrophenol concentrations, oligomycin, and rotenone/antimycin A into the designated ports of the sensor cartridge.

  • Run Assay: Calibrate the sensor cartridge and run the assay on the Seahorse XF Analyzer. A typical injection strategy would be:

    • Baseline measurement (3-4 cycles)

    • Inject 5-Methoxy-2,4-dinitrophenol (at various concentrations in different wells) (3-4 cycles)

    • Inject Rotenone/Antimycin A to measure non-mitochondrial respiration (3-4 cycles)

  • Data Analysis:

    • Normalize the OCR data to cell number or protein concentration.

    • Plot the OCR after uncoupler injection against the log of the uncoupler concentration. The optimal concentration is the one that yields the highest OCR.

Workflow for Uncoupler Titration

Start Seed Cells in XF Microplate Prepare_Reagents Prepare Assay Medium & Uncoupler Dilutions Start->Prepare_Reagents Equilibrate Equilibrate Cells in Assay Medium Prepare_Reagents->Equilibrate Hydrate Hydrate Sensor Cartridge Load_Cartridge Load Uncoupler, Oligomycin, Rotenone/Antimycin A Hydrate->Load_Cartridge Equilibrate->Load_Cartridge Run_Assay Run Seahorse XF Assay Load_Cartridge->Run_Assay Analyze Analyze Data: Plot OCR vs. [Uncoupler] Run_Assay->Analyze Determine_Optimal Identify Optimal Concentration Analyze->Determine_Optimal

Caption: Experimental workflow for titrating 5-Methoxy-2,4-dinitrophenol.

Data Presentation

Table 1: Example Titration Data for an Uncoupler

ConcentrationMean OCR (pmol/min)Standard DeviationNotes
Vehicle (DMSO)15015Basal Respiration
1 µM25020Respiration increases
5 µM40035Respiration increases
10 µM55040Near maximal respiration
25 µM 600 45 Optimal Concentration
50 µM58050Respiration begins to decline
100 µM45060Inhibition of respiration
200 µM30070Significant inhibition/toxicity

Note: This is hypothetical data and should be empirically determined for 5-Methoxy-2,4-dinitrophenol and your specific experimental system.

References

  • 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. MDPI. Available at: [Link]

  • Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury. Journal of Neuroscience. Available at: [Link]

  • How Does 2,4-Dinitrophenol Compare to Triclosan as a Mitochondrial Uncoupler?. DigitalCommons@UMaine. Available at: [Link]

  • "Evaluating mitochondrial uncoupling potentials of A7E and DNP in Sacch" by Roger Vaughan. UNM Digital Repository. Available at: [Link]

  • Comparison of the effect of a mitochondrial uncoupler, 2,4-dinitrophenol and adrenaline on oxygen radical production in the isolated perfused rat liver. PubMed. Available at: [Link]

  • (PDF) Synthesis of 2,4-dinitrophenol. ResearchGate. Available at: [Link]

  • 2,4-Dinitrophenol. Wikipedia. Available at: [Link]

  • Effects of Caffeine on Metabolism and Mitochondria Biogenesis in Rhabdomyosarcoma Cells Compared with 2,4-Dinitrophenol. Nutrition and Metabolic Insights. Available at: [Link]

  • Effect of MitoDNP on mitochondrial respiration. ResearchGate. Available at: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]

  • 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology. Available at: [Link]

  • 2,4-Dinitrophenol | C6H4N2O5. PubChem. Available at: [Link]

  • DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. Frontiers in Aging Neuroscience. Available at: [Link]

  • 2,4-Dinitrophenol: A Novel Activating Reagent in Nucleotide Synthesis via the Phosphoramidite Route. ResearchGate. Available at: [Link]

  • (PDF) Mitochondrially targeted compounds and their impact on cellular bioenergetics. ResearchGate. Available at: [Link]

Sources

5-Methoxy-2,4-dinitrophenol stability in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Methoxy-2,4-dinitrophenol. It addresses common questions and troubleshooting scenarios related to the stability of this compound in aqueous solutions, drawing upon established principles for phenolic compounds and data on the closely related 2,4-dinitrophenol (DNP).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 5-Methoxy-2,4-dinitrophenol in aqueous solutions?

The stability of 5-Methoxy-2,4-dinitrophenol is primarily dictated by three factors: pH, light exposure, and temperature. As with many phenolic compounds, the molecular structure is susceptible to degradation under specific environmental conditions. The presence of two electron-withdrawing nitro groups and a methoxy group on the phenol ring influences its reactivity.[1]

Q2: How does the pH of the aqueous solution affect the stability of the compound?

The pH is a critical factor. Dinitrophenols generally exhibit greater stability in acidic solutions.[2][3] In alkaline (high pH) conditions, the phenolic hydroxyl group deprotonates to form a phenoxide ion. This phenoxide is more electron-rich and thus more susceptible to oxidative degradation. Furthermore, alkaline conditions can increase the compound's susceptibility to decomposition by UV radiation.[2][3] Therefore, for maximum stability, it is recommended to prepare solutions in a slightly acidic buffer (e.g., pH 4-6).

Q3: Is 5-Methoxy-2,4-dinitrophenol sensitive to light?

Yes, light exposure, particularly UV radiation, is a significant concern. Dinitrophenols are known to be susceptible to photodegradation.[2][3][4] This process can be exacerbated in alkaline solutions.[2][3] To ensure the integrity of your experiments, solutions should always be stored in amber vials or otherwise protected from light.

Q4: What is the impact of temperature on the stability of aqueous solutions?

As a general principle of chemical kinetics, elevated temperatures will accelerate the rate of degradation. For long-term storage, it is advisable to keep aqueous solutions at refrigerated temperatures (2-8°C). For short-term benchtop use, maintaining the solution at room temperature is acceptable, provided it is protected from light and maintained at an appropriate pH.

Q5: What are the potential degradation pathways and resulting products?

While specific degradation pathways for 5-Methoxy-2,4-dinitrophenol are not extensively documented, we can infer potential pathways from related compounds. Degradation is likely to involve:

  • Oxidation of the phenol ring: This can lead to the formation of quinone-like structures and, eventually, ring-opening products.

  • Reduction of the nitro groups: The nitro groups (-NO₂) can be reduced to nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) groups, forming compounds like 2-amino-5-methoxy-4-nitrophenol.

  • Modification of the methoxy group: Under harsh conditions, demethylation could occur.

These degradation processes often result in a visible color change of the solution, typically turning it a darker yellow or brown.

Troubleshooting Guide

Problem: My 5-Methoxy-2,4-dinitrophenol solution has changed color. It appears darker than when I first prepared it.
  • Probable Cause: This is a strong indicator of chemical degradation. The formation of conjugated degradation products often leads to a hyperchromic shift (increased color intensity).

  • Scientific Rationale: Phenolic compounds can oxidize to form colored quinone-type products. The process is accelerated by exposure to high pH, light, and elevated temperatures.

  • Solution:

    • Discard the discolored solution. Do not use it for your experiments as the concentration of the active compound is no longer accurate, and the degradation products could cause confounding effects.

    • Review your storage conditions. Ensure that new solutions are stored in amber vials, at a slightly acidic pH if compatible with your experimental design, and refrigerated when not in use.

    • Always prepare fresh solutions for critical experiments.

Problem: I'm observing unexpected or drifting peaks in my HPLC/LC-MS analysis over time.
  • Probable Cause: These new peaks are likely degradation products. A decrease in the peak area of the parent compound (5-Methoxy-2,4-dinitrophenol) accompanied by the appearance of new peaks is a classic sign of instability.

  • Scientific Rationale: A stability-indicating analytical method should be able to separate the parent compound from its degradation products. The appearance of new peaks demonstrates that the compound is breaking down under your analytical or storage conditions.

  • Solution:

    • Perform a forced degradation study to tentatively identify potential degradation products. This involves intentionally exposing the compound to stress conditions (acid, base, peroxide, heat, light) and monitoring the formation of new peaks.

    • Use the "Protocol for Assessing pH-Dependent Stability" below to systematically evaluate the stability in your chosen solvent or buffer system.

    • If instability is confirmed, adjust your sample handling procedures. This may include preparing samples immediately before analysis or using an autosampler cooled to 4°C.

Problem: My bioassay or chemical reaction results are inconsistent and not reproducible.
  • Probable Cause: If you are reusing a stock solution over several days or weeks, the degradation of 5-Methoxy-2,4-dinitrophenol could be the source of this variability.

  • Scientific Rationale: A decline in the concentration of the active compound will naturally lead to diminished effects in a dose-dependent assay. Furthermore, the degradation products themselves might have unintended biological or chemical activity, leading to unpredictable results.

  • Solution:

    • Implement a strict protocol for solution preparation. Prepare fresh stock solutions from solid material at regular, defined intervals (e.g., weekly).

    • Aliquot stock solutions into single-use volumes. This prevents repeated freeze-thaw cycles and contamination of the entire stock.

    • For every new batch of experiments, consider running a quick concentration check of your stock solution via UV-Vis spectrophotometry or HPLC to ensure its integrity.

Data & Chemical Profile

Note: Data for 5-Methoxy-2,4-dinitrophenol is not widely available. The following table includes data extrapolated from the closely related 2,4-dinitrophenol (DNP) for guidance.

PropertyValue / InformationSource
Chemical Formula C₇H₆N₂O₅N/A
Molar Mass 214.13 g/mol N/A
Appearance Expected to be a yellow crystalline solid[2]
Aqueous pKa Estimated to be slightly higher than DNP's 4.09 due to the electron-donating methoxy group.[2]
Solubility in Water Slightly soluble. Solubility increases in alkaline solutions.[2][5]
Recommended Storage Store solid at room temperature, protected from light. Store solutions at 2-8°C, protected from light.
Key Stability Factors pH (less stable in alkaline), Light (photodegradation), Temperature (degrades faster at higher temps).[2][3]

Experimental Protocols & Workflows

Protocol 1: Assessing pH-Dependent Stability in Aqueous Solution

This protocol uses a stability-indicating HPLC method to quantify the concentration of 5-Methoxy-2,4-dinitrophenol over time at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers, for example:

    • pH 2.0 (0.01 M HCl)

    • pH 4.0 (Acetate buffer)

    • pH 7.4 (Phosphate buffer)

    • pH 9.0 (Borate buffer)

  • Stock Solution: Prepare a concentrated stock solution of 5-Methoxy-2,4-dinitrophenol in a suitable organic solvent (e.g., Methanol or Acetonitrile).

  • Test Solutions: Dilute the stock solution into each of the prepared buffers to a final concentration of ~10 µg/mL. Ensure the final concentration of the organic solvent is low (<1%).

  • Sample Storage: Dispense aliquots of each test solution into two sets of amber HPLC vials.

    • Set A (Test): Store at the intended experimental temperature (e.g., 25°C or 37°C).

    • Set B (Control): Store at a control temperature where the compound is expected to be stable (e.g., 4°C).

  • Time Points: Analyze the samples by HPLC at designated time points (e.g., T=0, 2, 4, 8, 24, 48 hours).

  • HPLC Analysis: Use a validated HPLC method with a UV detector. The method should be able to resolve the parent peak from any potential degradation products.

  • Data Analysis: Calculate the percentage of the remaining 5-Methoxy-2,4-dinitrophenol at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each pH.

G cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (in Organic Solvent) dilute Dilute Stock into Buffers prep_stock->dilute prep_buffers Prepare Buffers (pH 2, 4, 7.4, 9) prep_buffers->dilute storage_test Store Test Samples (e.g., 25°C, dark) dilute->storage_test storage_control Store Control Samples (4°C, dark) dilute->storage_control sampling Sample at Time Points (0, 2, 4, 8, 24h...) storage_test->sampling storage_control->sampling hplc HPLC Analysis sampling->hplc data Calculate % Remaining vs. T=0 hplc->data

Caption: Workflow for pH-Dependent Stability Assessment.

Visualization of Stability Factors

The following diagram illustrates the key relationships between environmental factors and the degradation of 5-Methoxy-2,4-dinitrophenol.

G cluster_factors Influencing Factors main 5-Methoxy-2,4-dinitrophenol (Aqueous Solution) degradation Chemical Degradation (Color Change, Loss of Potency) main->degradation ph High pH (Alkaline) ph->degradation accelerates light UV Light light->degradation induces temp High Temp. temp->degradation accelerates

Caption: Factors Leading to Compound Degradation.

References

  • Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]

  • Gore, M., et al. (2014). Degradation of 2,4-dinitrophenol using a combination of hydrodynamic cavitation, chemical and advanced oxidation processes. ResearchGate. Retrieved from [Link]

  • CBSE Academic. (n.d.). Sample Paper (2023-24): Chemistry Theory (043). Retrieved from [Link]

  • Asgari, G., et al. (2014). Biodegradation of 2,4-dinitrophenol with laccase immobilized on nano-porous silica beads. Journal of Hazardous Materials. Retrieved from [Link]

  • Quiñones, D. H., et al. (2009). Photocatalytic degradation of 2,4-dinitrophenol. PubMed. Retrieved from [Link]

  • Bouchard, D. C. (1987). Monitoring transport of selected pesticides and phenols in soil columns by high performance liquid chromatography. ResearchGate. Retrieved from [Link]

  • New Jersey Department of Health. (1999). Hazard Summary: 2,4-Dinitrophenol. Retrieved from [Link]

  • Mousavi, S., et al. (2022). Enhanced electrocatalytic degradation of 2,4-Dinitrophenol (2,4-DNP) in three-dimensional sono-electrochemical (3D/SEC) process. Arabian Journal of Chemistry. Retrieved from [Link]

  • Suresh, S., et al. (2018). Efficient photocatalytic degradation of 2,4-dinitrophenol over mesoporous Zr and Ce co-doped TiO under visible light. Desalination and Water Treatment. Retrieved from [Link]

  • Pelissier-Alicot, A. L., et al. (2006). LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning. PubMed. Retrieved from [Link]

  • Al-Momani, F. (2009). Degradation of 2,4-Dinitrophenol by Photo Fenton Process. Asian Journal of Chemistry. Retrieved from [Link]

  • OPUS. (n.d.). Analytical Methods. Retrieved from [Link]

  • Amherst College. (2019). Standard Operating Procedures (SOP) for working with 2,4-Dinitrophenol. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from [Link]

  • Wang, D., et al. (2022). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Tsujikawa, K., et al. (2013). A Quantitative Method for Simultaneous Determination of 5-Methoxy-N,N-Diisopropyltryptamine and its Metabolites in Urine. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Loba Chemie. (n.d.). 2,4-DINITROPHENOL INDICATOR AR. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Dinitrophenols. Retrieved from [Link]

  • Eke, U. B., et al. (2022). Acid-Base Indicator Properties of Synthesized Phenylhydrazones. ResearchGate. Retrieved from [Link]

  • Steindal, A. H., et al. (2006). Photodegradation of 5-methyltetrahydrofolate: Biophysical Aspects. PubMed. Retrieved from [Link]

  • Jovanović, V. P., et al. (2021). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic... ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Use of 5-Methoxy-2,4-dinitrophenol in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the experimental use of 5-Methoxy-2,4-dinitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies. My aim is to equip you with the necessary knowledge to design robust experiments and avoid the common pitfalls associated with the cytotoxicity of this compound.

I. Understanding the Core Challenge: The Double-Edged Sword of Mitochondrial Uncoupling

5-Methoxy-2,4-dinitrophenol, like its well-studied analogue 2,4-dinitrophenol (DNP), is a potent mitochondrial uncoupler. It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. Instead of being used to generate ATP, the energy from the electron transport chain is dissipated as heat.[1] This mechanism, while a powerful tool for studying cellular bioenergetics, is also the primary driver of its cytotoxicity.

At high concentrations, the severe depletion of ATP, coupled with a surge in reactive oxygen species (ROS) and cellular hyperthermia, inevitably leads to cell death.[2][3][4] However, at lower, carefully optimized concentrations, it is possible to achieve "mild" uncoupling, which can be a valuable experimental condition for studying various cellular processes without inducing widespread cell death.[2] This guide will focus on strategies to identify and maintain this delicate balance.

II. Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered when working with 5-Methoxy-2,4-dinitrophenol.

Q1: What is the primary mechanism of 5-Methoxy-2,4-dinitrophenol-induced cytotoxicity?

A1: The primary mechanism is the uncoupling of oxidative phosphorylation in the mitochondria. This leads to a rapid decrease in intracellular ATP levels and an increase in cellular temperature.[1][2] The resulting energy crisis and cellular stress can trigger downstream apoptotic and necrotic cell death pathways.

Q2: How does the methoxy group on 5-Methoxy-2,4-dinitrophenol potentially alter its activity compared to 2,4-DNP?

A2: While direct comparative studies are limited, the addition of a methoxy group can influence several properties of the molecule. It may alter its lipophilicity, which could affect its ability to cross cellular and mitochondrial membranes. Furthermore, the methoxy group can be a site for metabolic modification by cellular enzymes, potentially leading to altered pharmacokinetics and the generation of metabolites with different activity or toxicity profiles.

Q3: What is the recommended starting concentration for my experiments?

A3: Due to the high degree of variability between cell lines, there is no universal starting concentration. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. Based on data from the related compound 2,4-DNP, a "mild" uncoupling effect with minimal immediate cytotoxicity might be observed in the range of 0.5 µM to 50 µM. However, this is only a rough guideline, and a thorough dose-response analysis is essential.

Q4: What is the best solvent to use for 5-Methoxy-2,4-dinitrophenol?

A4: 5-Methoxy-2,4-dinitrophenol, similar to 2,4-DNP, is sparingly soluble in water but has better solubility in organic solvents like dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it into your cell culture medium to the final desired concentration. Ensure that the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q5: How can I be sure that the observed effects are due to mitochondrial uncoupling and not off-target effects?

A5: This is a critical consideration. To confirm that the observed cellular phenotype is due to mitochondrial uncoupling, you can perform several validation experiments. These include measuring the mitochondrial membrane potential, assessing intracellular ATP levels, and measuring the oxygen consumption rate (OCR). A bona fide uncoupler will decrease the mitochondrial membrane potential and ATP levels while increasing the OCR.

III. Troubleshooting Guide: Common Issues and Solutions

This section provides a troubleshooting guide for common problems you may encounter during your experiments.

Problem Potential Cause Recommended Solution
High levels of cell death even at low concentrations. The cell line is particularly sensitive to mitochondrial uncoupling.Perform a more granular dose-response curve with concentrations in the nanomolar range. Shorten the incubation time.
The compound has precipitated out of solution in the culture medium.Visually inspect the culture medium for any signs of precipitation. Prepare fresh dilutions from your stock solution for each experiment. Consider the use of a non-ionic surfactant like Pluronic F-127 in your final dilution, but validate its compatibility with your cell line first.
Contamination of the cell culture.Regularly check your cultures for signs of bacterial or fungal contamination. If contamination is suspected, discard the culture and decontaminate your incubator and biosafety cabinet.
Inconsistent or non-reproducible results. Inconsistent preparation of the compound dilutions.Always prepare fresh dilutions from a validated stock solution for each experiment. Use calibrated pipettes and ensure thorough mixing.
Variability in cell density at the time of treatment.Ensure that you are seeding the same number of cells for each experiment and that the cells are in the logarithmic growth phase at the time of treatment.
Degradation of the compound in the stock solution.Aliquot your stock solution and store it at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
No observable effect even at high concentrations. The cell line may be resistant to the effects of the compound.Confirm the identity and purity of your compound. Consider testing a different cell line that is known to be sensitive to mitochondrial uncouplers.
The compound is not effectively entering the cells.While unlikely for this class of compounds, you could consider using a cell line with a different membrane composition or exploring the use of a transfection reagent, although this is not a standard approach for small molecules.
Interference with downstream assays. The yellow color of dinitrophenols can interfere with colorimetric assays (e.g., MTT, XTT).Use a viability assay that is not based on colorimetric changes, such as a resazurin-based assay (e.g., alamarBlue) or a luminescence-based ATP assay (e.g., CellTiter-Glo).
The compound may directly interact with assay reagents.Run appropriate controls, including a cell-free control with the compound and the assay reagents, to check for any direct interference.

IV. Experimental Protocols

Here are detailed protocols for key experiments to characterize the effects of 5-Methoxy-2,4-dinitrophenol in your cell line.

Protocol 1: Determining the IC50 using a Resazurin-Based Viability Assay

This protocol will help you determine the concentration of 5-Methoxy-2,4-dinitrophenol that inhibits cell viability by 50% (IC50).

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 5-Methoxy-2,4-dinitrophenol

  • DMSO

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., alamarBlue)

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow the cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 5-Methoxy-2,4-dinitrophenol in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to prepare 2X working solutions. A typical concentration range to test would be from 0.1 µM to 1000 µM.

    • Remove the medium from the cells and add 100 µL of the 2X working solutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours, or until a color change is observed in the control wells.

    • Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and resazurin but no cells).

    • Normalize the fluorescence values to the vehicle control wells (set to 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Assessment of Apoptosis via Caspase-3/7 Activity

This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 5-Methoxy-2,4-dinitrophenol

  • DMSO

  • 96-well clear-bottom white plates

  • Luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1, seeding cells in a white-walled 96-well plate.

    • Treat the cells with 5-Methoxy-2,4-dinitrophenol at concentrations around the determined IC50 and below. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Incubation:

    • Incubate for a shorter duration, typically 4-24 hours, as caspase activation is an earlier event in apoptosis.

  • Caspase Activity Assay:

    • Equilibrate the plate and the caspase-3/7 reagent to room temperature.

    • Add 100 µL of the caspase-3/7 reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the luminescence signal to the vehicle control.

    • A significant increase in luminescence indicates the activation of caspase-3/7.

V. Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.

cluster_0 Mitochondrion ETC Electron Transport Chain H_grad Proton Gradient (H+) ETC->H_grad Pumps H+ ROS Increased ROS ETC->ROS Leads to ATP_synthase ATP Synthase H_grad->ATP_synthase Drives Heat Heat Dissipation H_grad->Heat ATP ATP ATP_synthase->ATP Produces ATP_depletion ATP Depletion ATP_synthase->ATP_depletion Results in DNP 5-Methoxy-2,4-dinitrophenol DNP->H_grad Dissipates DNP->ATP_synthase Bypasses Cell_Death Cell Death (Apoptosis/Necrosis) ROS->Cell_Death ATP_depletion->Cell_Death

Caption: Mechanism of 5-Methoxy-2,4-dinitrophenol Cytotoxicity.

start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat Cells with Compound incubate_24h->treat_cells prepare_dilutions Prepare Serial Dilutions of Compound prepare_dilutions->treat_cells incubate_exp Incubate for Experimental Duration treat_cells->incubate_exp add_reagent Add Viability/Apoptosis Reagent incubate_exp->add_reagent incubate_assay Incubate for Assay Development add_reagent->incubate_assay read_plate Read Plate (Fluorescence/Luminescence) incubate_assay->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: General Workflow for In Vitro Cytotoxicity Testing.

VI. Concluding Remarks

Working with a potent bioactive compound like 5-Methoxy-2,4-dinitrophenol requires a careful and systematic approach. By understanding its mechanism of action, anticipating potential challenges, and employing robust experimental protocols, you can harness its utility as a research tool while minimizing the risk of obtaining misleading data due to uncontrolled cytotoxicity. Always remember that the data you generate for your specific cell line and experimental conditions are the most valuable. This guide should serve as a solid foundation for those initial, critical experiments.

VII. References

  • Geisler, J. G. (2019). 2,4 Dinitrophenol as Medicine. Cells, 8(3), 280. [Link]

  • Wikipedia. (2023). 2,4-Dinitrophenol. [Link]

  • ResearchGate. (n.d.). DNP does not affect cell viability or mitochondrial oxygen consumption... [Link]

  • Agency for Toxic Substances and Disease Registry. (2021). Dinitrophenols. [Link]

  • Annals of Agricultural and Environmental Medicine. (2023). 2,4-dinitrophenol enhances cisplatin and etoposide cytotoxic activity on prostate cancer cell line. [Link]

  • Kole, R., et al. (2022). Mitochondrial uncoupler DNP induces coexistence of dual-state hyper-energy metabolism leading to tumor growth advantage in human glioma xenografts. Frontiers in Oncology, 12, 1045236. [Link]

  • Li, Z., et al. (2010). Caspase-3 Activation via Mitochondria Is Required for Long-Term Depression and AMPA Receptor Internalization. Cell, 141(5), 859–871. [Link]

  • Pandya, J. D., et al. (2009). Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury. Journal of Neurotrauma, 26(5), 793–805. [Link]

  • ResearchGate. (n.d.). How can I calculate IC50. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]

  • Tainter, M. L., et al. (1933). A comparison of the metabolic stimulating action of 2,4-dinitrophenol in patients with and without myxedema. Journal of Clinical Investigation, 12(6), 1027–1035.

  • Wallace, K. B., & Starkov, A. A. (2000). Mitochondrial targets of drug toxicity. Annual Review of Pharmacology and Toxicology, 40, 353–388.

Sources

minimizing off-target effects of 5-Methoxy-2,4-dinitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 5-Methoxy-2,4-dinitrophenol. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on utilizing this compound while ensuring experimental rigor and minimizing confounding off-target effects.

A Note on Nomenclature: The compound 5-Methoxy-2,4-dinitrophenol is a derivative of the well-characterized mitochondrial uncoupler, 2,4-dinitrophenol (DNP). Due to the extensive body of research on DNP and the limited specific data on its 5-methoxy derivative, this guide leverages the established principles and known toxicological profile of DNP as a foundational model. The core mechanism of action and potential off-target concerns are expected to be highly similar.

Core Concept: Mechanism of Action

The primary, or "on-target," effect of dinitrophenols is the uncoupling of oxidative phosphorylation in mitochondria.[1][2] These compounds are protonophores, meaning they can shuttle protons across the inner mitochondrial membrane, bypassing the ATP synthase complex.[3][4] This action dissipates the proton motive force that is normally used to generate ATP. Instead of being stored as chemical energy in ATP, the energy from the proton gradient is lost as heat.[1][4]

This targeted disruption of energy production is a powerful tool for studying cellular metabolism. However, because ATP is fundamental to nearly all cellular processes, deviating from a carefully controlled dose can lead to widespread, severe off-target consequences.

cluster_1 Intermembrane Space (High [H+]) cluster_2 Mitochondrial Matrix (Low [H+]) ETC Electron Transport Chain (ETC) Protons_High ETC->Protons_High Pumps H+ out ATP_Synthase ATP Synthase ATP_Prod ATP ATP_Synthase->ATP_Prod Generates ATP Protons_High->ATP_Synthase Normal Proton Flow DNP 5-Methoxy-2,4-dinitrophenol (Proton Shuttle) Protons_High->DNP 1. Binds H+ Protons_Low Heat Heat Protons_Low->Heat 3. Releases H+ & Energy as Heat DNP->Protons_Low 2. Shuttles H+ across membrane

Caption: On-target vs. DNP-mediated proton transport.

Frequently Asked Questions (FAQs)

Q1: What are the primary "off-target effects" of 5-Methoxy-2,4-dinitrophenol?

A1: For a mitochondrial uncoupler like this, "off-target effects" often refer to the widespread, dose-dependent toxicities that occur when the primary effect becomes excessive. There is a very narrow margin between the intended effect (mild uncoupling) and severe cellular dysfunction.[4] Key concerns include:

  • Hyperthermia: Uncontrolled heat production from the dissipated proton gradient.[2]

  • ATP Depletion: Severe reduction in cellular energy, leading to the inhibition of all energy-requiring processes.[4]

  • Systemic Stress Response: Tachycardia, tachypnoea, and diaphoresis as the body tries to compensate.[2][5]

  • Cellular Damage: At higher doses, effects can include skin rashes, peripheral neuritis, and damage to the heart, kidneys, and liver.[4]

  • Unintended Molecular Interactions: Like many small molecules, it could potentially interact with other proteins (e.g., kinases). This is less characterized for DNP but is a common source of off-target effects for other drugs.

Q2: Why is a meticulous dose-response characterization absolutely critical for every new cell line or experimental model?

A2: A dose-response curve is the single most important preliminary experiment. The window between an effective concentration and a toxic one is extremely narrow.[6] Different cell types have varying metabolic rates, mitochondrial densities, and sensitivities to metabolic stress. Therefore, a concentration that is effective in one cell line may be cytotoxic in another. Without establishing this curve for your specific system, you risk misinterpreting results that are due to generalized cytotoxicity rather than the specific metabolic perturbation you intend to study.

Q3: What are the absolute minimum control experiments I should run?

A3: Every experiment should include the following controls to ensure data validity:

Control Type Purpose Example
Vehicle Control To ensure the solvent (e.g., DMSO) has no effect on its own. Treat cells with the same volume of solvent used for the highest drug concentration.
Positive Control To confirm the assay system is working as expected. Use a known uncoupler like FCCP or standard 2,4-DNP to validate readouts.
Negative Control To establish a baseline for the absence of the intended effect. Untreated cells or cells treated with a compound known not to affect mitochondria.

| Cytotoxicity Assay | To run in parallel with your functional assay. | An LDH release or cell viability (e.g., CellTiter-Glo®) assay at all tested concentrations. |

Troubleshooting Guide

This guide addresses common issues encountered during experiments.

Problem 1: Massive cell death is observed even at concentrations cited in the literature.

  • Potential Cause 1: Cell Line Sensitivity. Your cell line may be more metabolically active or have lower tolerance to ATP depletion than the one cited. Rapidly dividing cells are often more vulnerable.

  • Solution 1: Re-evaluate Dose-Response.

    • Perform a broad dose-response curve starting several logs lower than the cited concentration (e.g., from 10 nM to 100 µM).

    • Run a parallel cytotoxicity assay (e.g., LDH release) to identify the precise cytotoxic threshold.

    • Select a concentration for your experiments that is at least 5-10 fold below the concentration where toxicity is first observed.

  • Potential Cause 2: Experimental Conditions. The toxicity of DNP is known to be greater at higher ambient temperatures.[5]

  • Solution 2: Standardize Environmental Conditions.

    • Ensure your incubator is precisely calibrated to 37°C.

    • Minimize the time plates spend outside the incubator during manipulations.

    • Ensure media pH and nutrient levels are consistent across experiments, as these can influence metabolic state.[7]

Problem 2: Experimental results are inconsistent and not reproducible.

  • Potential Cause 1: Compound Instability or Degradation. The compound may be unstable in your media over the course of a long incubation.

  • Solution 1: Assess Compound Stability & Refresh Media.

    • For long-term experiments (>24 hours), consider replacing the media with freshly prepared compound at set intervals (e.g., every 12 or 24 hours).

    • Protect stock solutions from light and store them in small, single-use aliquots to prevent freeze-thaw cycles.

  • Potential Cause 2: Fluctuation in Cellular Metabolic State. The metabolic state of your cells can vary with confluency.

  • Solution 2: Standardize Cell Culture Protocols.

    • Always seed cells at the same density for every experiment.

    • Run experiments when cells are at a consistent, sub-confluent state (e.g., 70-80% confluency).

    • Avoid using cells that are at a very high passage number.

Start Inconsistent Results Observed Check_Culture Is Cell Seeding Density & Confluency Standardized? Start->Check_Culture Check_Compound Is Compound Stock Fresh? Is Media Refreshed in Long Assays? Check_Culture->Check_Compound Yes Standardize_Culture ACTION: Standardize Seeding Density and Growth Phase for Experiments. Check_Culture->Standardize_Culture No Check_Assay Are Assay Controls (Vehicle, Positive) Behaving as Expected? Check_Compound->Check_Assay Yes Remake_Compound ACTION: Use Fresh Aliquots. Consider Media Refresh Protocol. Check_Compound->Remake_Compound No Troubleshoot_Assay ACTION: Validate Assay Components Separately. Check Instrument. Check_Assay->Troubleshoot_Assay No Re_Run Re-run Experiment Check_Assay->Re_Run Yes Standardize_Culture->Re_Run Remake_Compound->Re_Run Troubleshoot_Assay->Re_Run

Caption: Workflow for troubleshooting inconsistent results.

  • Potential Cause: True Off-Target Interaction or Cellular Stress Response. The compound may be directly inhibiting other proteins, or the profound metabolic stress from ATP depletion may be triggering widespread stress signaling pathways (e.g., AMPK activation). It is crucial to distinguish between these two possibilities.

  • Solution: Implement Orthogonal Controls and Assays.

    • Use a Different Uncoupler: Repeat the key experiment with a structurally different mitochondrial uncoupler (e.g., FCCP). If the same signaling effect is observed, it is likely a downstream consequence of mitochondrial uncoupling (a "class effect") rather than a specific off-target interaction of the 5-methoxy-DNP molecule.

    • Directly Inhibit ATP Production: Use an inhibitor of the electron transport chain (e.g., Rotenone or Antimycin A) to deplete ATP through a different mechanism. If this recapitulates the signaling changes, it further supports the hypothesis that the effect is due to energy depletion.

    • In Vitro Off-Target Screening: If you suspect a direct interaction, the most definitive (though resource-intensive) method is to screen the compound against a panel of targets, such as a commercial kinase screening panel.[8] This can identify unexpected molecular binding partners.

Key Experimental Protocols

Protocol 1: Determining the Optimal Dose-Response Curve

Objective: To identify the therapeutic window by simultaneously measuring a mitochondrial function parameter and a cytotoxicity marker.

  • Cell Plating: Plate cells in two identical 96-well plates (one for the functional assay, one for cytotoxicity) at a predetermined optimal density. Allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of 5-Methoxy-2,4-dinitrophenol, typically from 100 µM down to low nM concentrations. Also, prepare a vehicle-only control.

  • Treatment: Remove the old media and add the media containing the different compound concentrations to both plates. Incubate for the desired experimental duration (e.g., 24 hours).

  • Assay 1 (Mitochondrial Function - e.g., ATP Levels): Use an ATP quantification assay (e.g., CellTiter-Glo®). Lyse the cells and measure luminescence according to the manufacturer's protocol. A decrease in ATP indicates the on-target effect.

  • Assay 2 (Cytotoxicity - e.g., LDH Release): Use a lactate dehydrogenase (LDH) release assay. Collect the supernatant from the second plate and measure LDH activity according to the manufacturer's protocol. An increase in LDH signifies loss of membrane integrity and cell death.

  • Data Analysis: Plot both curves on the same graph (ATP levels and % Cytotoxicity vs. Log[Concentration]). The optimal concentration range is where ATP levels are modulated as desired before a significant increase in cytotoxicity is observed.

Protocol 2: Off-Target Kinase Profile Screening (Example)

Objective: To determine if the compound directly inhibits the activity of a broad panel of protein kinases. This is a representative protocol for assessing unintended molecular interactions.

  • Service Selection: Engage a commercial vendor that offers kinase screening services (e.g., Reaction Biology, Promega). These services provide access to large, validated panels of purified kinases.[8][9]

  • Compound Submission: Provide the vendor with a high-purity sample of 5-Methoxy-2,4-dinitrophenol at a specified concentration (typically a high screening concentration like 10 µM to maximize the chance of finding hits).

  • Assay Principle: The vendor will perform in vitro kinase activity assays.[10] Typically, this involves incubating the kinase, a substrate, ATP (often radiolabeled), and your compound. The amount of substrate phosphorylation is then quantified. A reduction in phosphorylation compared to a vehicle control indicates inhibition.

  • Data Interpretation: The vendor will provide a report listing the percent inhibition for each kinase in the panel. A common threshold for a "hit" is >50% inhibition. Any significant hits should be followed up with full IC50 determination to confirm potency. If potent off-target kinase activity is found, it must be considered when interpreting any in-cell signaling data.

References

  • Wikipedia. (n.d.). 2,4-Dinitrophenol.
  • Dr.Oracle. (2025, May 25). What is the mechanism by which Dinitrophenol (2,4-Dinitrophenol) acts as an uncoupler of oxidative phosphorylation, specifically in relation to proton transport across the inner mitochondrial membrane?
  • Anaesthesia. (n.d.). 2,4‐Dinitrophenol: 'diet' drug death following major trauma. PMC - PubMed Central.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Dinitrophenols.
  • Journal of Medical Toxicology. (n.d.). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. PubMed Central.
  • Biochimica et Biophysica Acta. (n.d.). 2,4 Dinitrophenol-uncoupling effect on delta psi in living hepatocytes depends on reducing-equivalent supply. PubMed.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Dinitrophenols.
  • National Center for Biotechnology Information (NCBI). (n.d.). HEALTH EFFECTS - Toxicological Profile for Dinitrophenols. NIH.
  • ResearchGate. (n.d.). The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects Against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality.
  • Disease Models & Mechanisms. (n.d.). The cellular and molecular progression of mitochondrial dysfunction induced by 2,4-dinitrophenol in developing zebrafish embryos. PubMed Central.
  • The Pharmaceutical Journal. (2019, June 13). DNP: the dangerous diet pill pharmacists should know about.
  • Semantic Scholar. (n.d.). Death from 2,4-Dinitrophenol Poisoning: An Autopsy Case.
  • Journal of Analytical Toxicology. (n.d.). Two Deaths Attributed to the Use of 2,4-Dinitrophenol.
  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects.
  • PLOS One. (2023, September 13). Sublethal toxicities of 2,4-dinitrophenol as inferred from online self-reports.
  • Assay Guidance Manual. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI - NIH.
  • Frontiers in Pharmacology. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • ResearchGate. (n.d.). Control experiments for in vitro kinase phosphorylation assay.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • UNM Digital Repository. (2011, July 1). "Evaluating mitochondrial uncoupling potentials of A7E and DNP in Sacch".
  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?

Sources

Technical Support Center: Troubleshooting Assay Variability with 5-Methoxy-2,4-dinitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for assays involving 5-Methoxy-2,4-dinitrophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common sources of variability in their experiments. Here, we move beyond simple procedural lists to explain the underlying scientific principles, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 5-Methoxy-2,4-dinitrophenol in experimental assays?

A1: 5-Methoxy-2,4-dinitrophenol, a derivative of the well-known compound 2,4-dinitrophenol (DNP), is primarily utilized in assays where its spectral properties are advantageous.[1][2] While DNP is widely recognized as a mitochondrial uncoupler, both it and its derivatives can serve as inhibitors or modulators of specific enzymes, such as actomyosin ATPase.[3][4] In many colorimetric assays, the generation of the phenolate ion of a dinitrophenol compound from a substrate results in a measurable color change, typically a yellow hue, which is quantified spectrophotometrically.[5]

Q2: Why is my assay showing high variability between replicate wells?

A2: High variability, often indicated by a large coefficient of variation (CV%), can stem from several factors. These include inconsistent pipetting, temperature fluctuations across the assay plate, or issues with the solubility and stability of 5-Methoxy-2,4-dinitrophenol in your assay buffer. Additionally, the pH of your buffer is a critical parameter that can significantly impact the absorbance of the compound and, consequently, your results.[6]

Q3: My stock solution of 5-Methoxy-2,4-dinitrophenol appears cloudy. What should I do?

A3: A cloudy stock solution is a clear indicator of solubility issues. Dinitrophenols can have limited solubility in aqueous solutions. It is recommended to prepare stock solutions in an organic solvent like DMSO and then dilute them into your aqueous assay buffer.[7] If precipitation occurs upon dilution, you may need to adjust the final concentration or the composition of your assay buffer.

Troubleshooting Guide: From Symptoms to Solutions

This guide is structured to help you diagnose and resolve common issues encountered when using 5-Methoxy-2,4-dinitrophenol.

Issue 1: High Background Signal

A high background signal can mask the true signal from your experimental reaction, leading to a narrow assay window and inaccurate results.

Causality Explained:

High background in colorimetric assays using nitrophenols can be attributed to several factors:

  • Spontaneous hydrolysis of the substrate: The substrate used to generate 5-Methoxy-2,4-dinitrophenol may be unstable and spontaneously break down, releasing the chromophore without enzymatic activity.

  • Contamination: Contaminants in your reagents or on the assay plate can contribute to the background signal.

  • Inappropriate pH: The protonation state of the hydroxyl group on the phenol is pH-dependent. At a pH below its pKa, the compound is protonated and less colored. Above the pKa, it is deprotonated to the phenolate ion, which has a characteristic yellow color. If the assay buffer pH is too high, it can lead to a consistently high background.[6]

Resolution Protocol:

  • Run a "no-enzyme" control: This is the most critical step. Prepare a well with all assay components except the enzyme. A high signal in this well points to substrate instability or contamination.

  • Check the pH of your assay buffer: Ensure the pH is appropriate for the enzyme's optimal activity and is not so high that it causes significant background from the deprotonation of any free 5-Methoxy-2,4-dinitrophenol.

  • Optimize substrate concentration: A lower substrate concentration might reduce spontaneous hydrolysis while still being sufficient for the enzymatic reaction.

  • Ensure thorough washing: In plate-based assays, inadequate washing between steps can leave behind unbound reagents that contribute to the background.[8][9]

Issue 2: Poor Reproducibility (High CV%)

Causality Explained:

  • Inaccurate Pipetting: Small variations in the volumes of reagents, especially the enzyme or the compound of interest, can lead to significant differences in the final signal.

  • Temperature Gradients: Inconsistent temperature across the assay plate can affect enzyme kinetics, leading to variability.

  • Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, which can cause results to differ from the inner wells.

  • Compound Precipitation: If 5-Methoxy-2,4-dinitrophenol precipitates out of solution upon dilution into the assay buffer, it will not be available for the reaction, leading to inconsistent results.

Resolution Protocol:

  • Calibrate and verify your pipettes: Ensure your pipettes are accurately dispensing the correct volumes.

  • Pre-incubate the assay plate: Allow the plate to equilibrate to the assay temperature before adding the final reagents to minimize temperature gradients.

  • Avoid using the outer wells of the plate: If edge effects are suspected, fill the outer wells with buffer or water to create a more uniform environment for the inner wells.

  • Visually inspect for precipitation: After adding all reagents, visually inspect the wells for any signs of precipitation. If observed, you may need to adjust the final concentration of the compound or add a small percentage of a co-solvent (e.g., DMSO), ensuring it does not affect your enzyme's activity.

Issue 3: Unexpectedly Low or No Signal

A weak or absent signal can be frustrating and may be due to a variety of factors.

Causality Explained:

  • Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.

  • Incorrect Buffer Conditions: The pH, ionic strength, or presence of inhibitors in the buffer can all negatively impact enzyme activity.

  • Degradation of 5-Methoxy-2,4-dinitrophenol: While generally stable, dinitrophenols can be susceptible to decomposition under certain conditions, such as exposure to UV light in alkaline solutions.[10]

  • Incorrect Wavelength Reading: The absorbance maximum of the 5-Methoxy-2,4-dinitrophenolate ion is crucial for sensitive detection. Reading at a suboptimal wavelength will result in a lower signal. The absorbance of nitrophenols is pH-dependent.[6][11]

Resolution Protocol:

  • Verify enzyme activity: Use a known positive control substrate to confirm that your enzyme is active.

  • Optimize buffer conditions: Systematically vary the pH and ionic strength of your buffer to find the optimal conditions for your enzyme.

  • Prepare fresh solutions: Prepare fresh stock solutions of 5-Methoxy-2,4-dinitrophenol and other critical reagents to rule out degradation.

  • Determine the optimal wavelength: Perform a wavelength scan of the 5-Methoxy-2,4-dinitrophenolate ion in your assay buffer to identify the absorbance maximum. For the related compound 2,4-dinitrophenol, absorbance is often measured around 400 nm.[5]

Experimental Protocols & Data Presentation

Protocol: Preparation of 5-Methoxy-2,4-dinitrophenol Stock Solution
  • Weighing: Accurately weigh out the desired amount of 5-Methoxy-2,4-dinitrophenol powder in a fume hood.

  • Dissolution: Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).[7] Ensure complete dissolution by vortexing.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Dinitrophenols are generally stable under these conditions.

Table 1: Critical Parameters for Assay Optimization
ParameterRecommended Starting PointKey Considerations
pH of Assay Buffer 6.0 - 8.0Must be compatible with enzyme's optimal pH. Higher pH increases the color of the phenolate ion but can also increase background.[6]
Final DMSO Concentration < 1% (v/v)High concentrations of organic solvents can inhibit enzyme activity.
Incubation Temperature 25°C or 37°CShould be optimal for the enzyme and kept consistent throughout the experiment.
Wavelength for Absorbance Reading Scan from 350 nm to 450 nmDetermine the λmax of the deprotonated form in your specific assay buffer.

Visualizing the Workflow and Principles

Diagram 1: General Workflow for a Colorimetric Enzyme Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) add_reagents Add Reagents to Microplate prep_reagents->add_reagents prep_compound Prepare 5-Methoxy-2,4-dinitrophenol Stock Solution (in DMSO) add_compound Add Compound Dilutions prep_compound->add_compound add_reagents->add_compound initiate_reaction Initiate Reaction (Add Enzyme or Substrate) add_compound->initiate_reaction incubate Incubate at Controlled Temperature initiate_reaction->incubate stop_reaction Stop Reaction (Optional) incubate->stop_reaction read_absorbance Read Absorbance at λmax stop_reaction->read_absorbance analyze_data Data Analysis (Calculate % Inhibition/Activity) read_absorbance->analyze_data

Caption: A typical workflow for a colorimetric enzyme assay using 5-Methoxy-2,4-dinitrophenol.

Diagram 2: The Principle of pH-Dependent Color Change

G cluster_low_ph Low pH (Below pKa) cluster_high_ph High pH (Above pKa) low_ph_structure Protonated Form (Colorless or Pale Yellow) high_ph_structure Deprotonated Phenolate Ion (Yellow, High Absorbance) low_ph_structure->high_ph_structure + OH- / - H+ high_ph_structure->low_ph_structure + H+ / - OH-

Caption: The equilibrium between the protonated and deprotonated forms of 5-Methoxy-2,4-dinitrophenol, which dictates its color and absorbance.

References

  • Near real-time biosensor-based detection of 2,4-dinitrophenol. PubMed. [Link]

  • 2,4 Dinitrophenol as Medicine. PMC - PubMed Central. [Link]

  • Synthesis of 2,4-dinitrophenol. ResearchGate. [Link]

  • 2,4-Dinitrophenol as a specific inhibitor of the breakdown of the actomyosin-phosphate-ADP complex. PubMed. [Link]

  • Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States. PubMed. [Link]

  • The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality. PMC - NIH. [Link]

  • 2,4 Dinitrophenol as Medicine. PubMed. [Link]

  • 2,4-Dinitrophenol - Wikipedia. Wikipedia. [Link]

  • LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. ResearchGate. [Link]

  • What Causes High Background in ELISA Tests?. Surmodics. [Link]

  • A sensitive competitive ELISA for 2,4-dinitrophenol using 3,6-fluorescein diphosphate as a fluorogenic substrate. PubMed. [Link]

  • 2,4-Dinitrophenol | C6H4N2O5 | CID 1493. PubChem. [Link]

  • 2,4-dinitrophenyl ether-containing chemodosimeters for the selective and sensitive “in vitro” and “in vivo” detection of hydrogen sulfide. ResearchGate. [Link]

  • Measuring the formation of DNP using an Agilent Cary 60 UV-Vis spectrophotometer and SFA 20 stopped- flow accessory. Agilent. [Link]

  • UV-Vis absorption spectrum of p-nitrophenol in aqueous solution in... ResearchGate. [Link]

  • Development of an Electrochemical Assay for the Illegal “Fat Burner” 2,4-dinitrophenol and Its Potential Application in Forensic and Biomedical Analysis. Scientific Research Publishing. [Link]

  • P-Nitrophenol: A Model Compound for the Study of Role of PH in the Reaction of Ozone with Phenols. Longdom Publishing. [Link]

  • Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. NIH. [Link]

  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres (RSC Publishing) [Link]

  • Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background. Atlas Antibodies. [Link]

  • Pharmacological testing of therapeutics using normothermic machine perfusion: A pilot study of 2,4-dinitrophenol delivery to steatotic human livers. PubMed. [Link]

  • Probing Actomyosin Interactions With 2,4-dinitrophenol. PubMed. [Link]

  • Effect of pH changes on UV absorbance. Physics Forums. [Link]

  • Immunohistochemistry Troubleshooting Handbook. Boster Bio. [Link]

Sources

Technical Support Center: Managing Interference from Nitrophenol Compounds in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for managing signal interference caused by nitrophenol compounds in fluorescence-based experiments. While often perceived as "autofluorescence," the interference from nitrophenols is typically rooted in other photophysical phenomena. This guide will elucidate these mechanisms and provide robust strategies to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: Are nitrophenol compounds actually autofluorescent?

This is a common misconception. While virtually any molecule can be forced to fluoresce under certain conditions, nitrophenols are generally considered to be non-fluorescent or possess extremely low fluorescence quantum yields.[1][2] Their molecular structure, featuring an electron-withdrawing nitro group on a phenolic ring, promotes rapid non-radiative decay pathways after light absorption. Ultrafast spectroscopy studies show that upon excitation, nitrophenolates undergo processes like charge transfer and rapid internal conversion, dissipating energy as heat rather than emitting it as photons (fluorescence).[3]

Therefore, the unwanted signal observed in your assay is likely not true autofluorescence from the nitrophenol itself but is caused by other forms of optical interference.

Q2: If it's not autofluorescence, what is causing the background signal in my assay?

The interference from nitrophenol compounds, particularly in enzyme assays using substrates like p-Nitrophenyl Phosphate (pNPP), typically stems from two primary mechanisms:

  • Inner Filter Effect (IFE): This is the most common cause of interference. The product of the pNPP reaction, p-nitrophenol (pNP), undergoes deprotonation in alkaline buffers (pH > 7.1) to form the intensely yellow p-nitrophenolate anion.[4] This anion has a strong absorbance peak around 405 nm.[4] If your fluorophore's excitation or emission spectrum overlaps with this absorbance peak, the p-nitrophenolate will absorb either the incoming excitation light or the outgoing emission light, leading to an artificially low fluorescence reading. This can be mistaken for quenching or a high background signal.[5][6][7]

  • Fluorescence Quenching: Nitrophenols are effective fluorescence quenchers.[5][8][9] This occurs when the nitrophenol molecule directly interacts with an excited fluorophore, causing the fluorophore to return to its ground state without emitting a photon. This process is often driven by photoinduced electron transfer (PET) from the excited fluorophore to the electron-deficient nitrophenol.[5]

Q3: How does pH affect interference from p-nitrophenol?

The pH of your assay buffer is a critical factor. p-Nitrophenol is a pH indicator; in solutions with a pH below ~5.4, it is protonated and largely colorless.[4] Above a pH of ~7.5, it is deprotonated to the p-nitrophenolate form, which is bright yellow and has a strong absorbance maximum at 405 nm.[4] Most alkaline phosphatase assays are run at a high pH (9.5-10.5) to maximize enzyme activity, which unfortunately also maximizes the absorbance of the pNP product, thereby increasing the likelihood of the Inner Filter Effect.[10][11]

Troubleshooting Guide: Diagnosing and Mitigating Nitrophenol Interference

This guide will walk you through a systematic approach to identify the source of interference and implement corrective measures.

Step 1: Characterize the Interference - Is it IFE, Quenching, or Something Else?

The first step is to determine the nature of the unwanted signal. This workflow will help you distinguish between the Inner Filter Effect and true fluorescence quenching.

cluster_workflow Diagnostic Workflow for Nitrophenol Interference start Start: Unexplained signal in fluorescence assay with nitrophenol q1 Run two parallel experiments: 1. Your fluorophore + increasing concentrations of pNP 2. A spectrally distinct control fluorophore + increasing pNP start->q1 a1 Does the signal from BOTH fluorophores decrease? q1->a1 Analyze Results res1 Conclusion: Inner Filter Effect is the primary cause. The pNP absorbs light, affecting any fluorophore in that spectral region. a1->res1 Yes a2 Does the signal decrease ONLY for your experimental fluorophore? a1->a2 No res2 Conclusion: Fluorescence Quenching is likely. There is a specific interaction between your fluorophore and pNP. a2->res2 Yes a3 Does the signal NOT decrease predictably? Or do you see an increase in 'blank' wells with pNP? a2->a3 No res3 Possible Causes: - Light scatter from high pNP concentration - Contamination of pNP reagent with a fluorescent impurity - Instrument light leak or bleed-through a3->res3 Yes

Caption: A decision tree to diagnose the source of signal interference.

Step 2: Mitigation Strategies & Protocols

Once you have a probable diagnosis, you can implement targeted solutions.

Protocol 1: Correcting for the Inner Filter Effect (IFE)

If IFE is the culprit, you do not need to change your assay chemistry. Instead, you can mathematically correct the data. This requires measuring both the fluorescence and the absorbance of your samples.

Experimental Protocol:

  • Set up your assay plate: Prepare your experimental wells, including positive controls, negative controls, and blanks.

  • Run the fluorescence read: Measure the fluorescence intensity (Fobs) of all wells on a plate reader using the appropriate excitation and emission wavelengths for your fluorophore.

  • Run the absorbance read: Without removing the plate, immediately perform an absorbance scan on the same plate. Crucially, you need to measure the absorbance at both the excitation wavelength (Aex) and the emission wavelength (Aem) of your fluorophore. Most modern plate readers can perform full spectral scans.

  • Calculate the correction factor: Use the following well-established formula to calculate the corrected fluorescence (Fcorr) for each well[7][12]:

    Fcorr = Fobs * 10((Aex + Aem) / 2)

    • Fcorr: The corrected fluorescence intensity.

    • Fobs: The raw, observed fluorescence intensity.

    • Aex: The absorbance of the well at the excitation wavelength.

    • Aem: The absorbance of the well at the emission wavelength.

Expertise & Causality: This equation works by calculating the factor by which the excitation and emission light were attenuated by the absorbance of the interfering substance (the p-nitrophenolate). By multiplying the observed fluorescence by this correction factor, you can reconstruct the true fluorescence signal. This method is robust and avoids altering validated assay conditions.[6][7]

Protocol 2: Minimizing Interference at the Source

If correction is not feasible or if you are dealing with quenching, you may need to modify your experimental setup.

Data Summary: Spectral Properties of p-Nitrophenol vs. Common Fluorophores

Compound/FluorophoreExcitation Max (nm)Emission Max (nm)Key Interference Concern with pNP
p-Nitrophenolate N/A (Absorber)N/AStrong Absorbance ~405 nm
Hoechst 33342~350~461Excitation overlap with pNP absorbance tail
GFP / FITC~488~510Emission overlap with pNP absorbance
Rhodamine / TRITC~550~575Lower spectral overlap, less IFE
Cy5 / Alexa Fluor 647~650~670Minimal spectral overlap, ideal choice

Mitigation Strategies:

  • Shift to Redder Fluorophores: The most effective strategy is to use fluorophores that excite and emit at longer wavelengths ( >600 nm). As shown in the table, dyes like Cy5 are spectrally distant from the ~405 nm absorbance of p-nitrophenolate, making them far less susceptible to IFE.

  • Lower the Assay pH (If Possible): If your enzyme retains sufficient activity at a near-neutral pH, lowering the pH of the final reading step can shift the equilibrium from the absorbing phenolate back to the non-absorbing phenol. This is often not possible for enzymes like alkaline phosphatase that require high pH.

  • Use a Different Substrate: Consider using a fluorogenic, rather than a chromogenic, substrate for your enzyme if one is available. These substrates produce a fluorescent product directly, eliminating the issue of a colored byproduct.

  • For Quenching: Alter the Fluorophore: If you have confirmed true quenching, the solution lies in changing the fluorophore. The specific molecular interactions causing quenching are unique to the fluorophore-quencher pair. A different fluorophore, even with similar spectral properties, may not be quenched by nitrophenol.

Step 3: Advanced Data Processing - Spectral Unmixing

For complex systems with multiple sources of fluorescence and absorbance, spectral unmixing can be a powerful tool. This technique is available on spectral flow cytometers and some advanced microscopy platforms.

Conceptual Workflow for Spectral Unmixing:

cluster_workflow Spectral Unmixing Workflow s1 Acquire Reference Spectra s2 1. Your pure fluorophore 2. A sample containing only the nitrophenol compound (to capture its interference 'spectrum') 3. Unstained cells/buffer (for true autofluorescence) s1->s2 s3 Acquire Experimental Sample Spectrum (This is a mixed signal containing all components) s2->s3 s4 Apply Unmixing Algorithm s3->s4 s5 Algorithm uses the reference spectra to deconvolve the mixed signal into the relative contribution of each component. s4->s5 s6 Output: Quantified signal of your target fluorophore, with the nitrophenol interference component mathematically removed. s5->s6

Caption: Conceptual overview of the spectral unmixing process.

Trustworthiness & Self-Validation: The key to successful spectral unmixing is the acquisition of accurate reference spectra for every component in your sample.[13] The algorithm's output is only as good as the references provided. Always validate the process by running single-stained controls and confirming that they are correctly unmixed.

References

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. [Link]

  • Cai, W., et al. (2008). Excitation-Emission Fluorescence Characterization Study of the Three Phenolic Compounds. Guang Pu Xue Yu Guang Pu Fen Xi, 28(11), 2565-2568.
  • Kallithrakas-Kontos, N., et al. (2022). Detection of nitrophenols with a fluorescent Zr(IV) metal–organic framework functionalized with benzylamino groups. RSC Advances, 12(44), 28889-28896. [Link]

  • Lee, J., et al. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. International Journal of Molecular Sciences, 23(21), 13478. [Link]

  • Rani, M., et al. (2007). Fluorescence-based sensing of p-nitrophenol and p-nitrophenyl substituent organophosphates. Journal of Fluorescence, 17(4), 387-393. [Link]

  • Zhang, Y., et al. (2022). Enhanced fluorescence quenching for p-nitrophenol in imidazolium ionic liquids using a europium-based fluorescent probe. RSC Advances, 12(17), 10557-10564. [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved January 26, 2026, from [Link]

  • Zhang, J., et al. (2022). Fluorescence sensing of nitrophenol explosives using a two-dimensional organic–metal chalcogenide fully covered with functional groups. Chemical Communications, 58(29), 4615-4618. [Link]

  • Phillips, D. R., et al. (2005). Resonance Raman and density functional theory investigation of the Franck-Condon region photodissociation dynamics of 2-nitrophenol. The Journal of Chemical Physics, 123(22), 224311. [Link]

  • Zhang, H., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Journal of Analytical Methods in Chemistry, 2021, 8868949. [Link]

  • Afkhami, A., & Madrakian, T. (2006).
  • Gabor, E., et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry, 94(21), 7486–7492. [Link]

  • Singh, S., et al. (2014). Synthesis of Novel Blue and Green Light Emitting 4-Nitrophenol Luminophors for Optoelectronics. Journal of Fluorescence, 24(4), 1147-1154.
  • HORIBA. (n.d.). Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. Technical Note. [Link]

  • Niazi, A., & Ghasemi, J. (2007). Spectrophotometric simultaneous determination of nitrophenol isomers by orthogonal signal correction and partial least squares. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 856-862. [Link]

  • Zhang, G., et al. (2018). Steady-state absorption measurements of the three nitrophenols. ResearchGate. [Link]

  • Nizkorodov, S. A., et al. (2023). Supporting Information for "Influence of solvent on the electronic structure and the photochemistry of nitrophenols". Environmental Science: Atmospheres. [Link]

  • ScienCell. (n.d.). pNPP Phosphatase Assay (PNPP). Product Manual for #8108. [Link]

  • Bitesize Bio. (2024). Spectral Unmixing in Flow Cytometry: 7 Top Tips for Success. [Link]

  • ResearchGate. (2015). How can I correct the fluorescence measurements due to inner filter effect in protein-ligand systems?. [Link]

  • Zhang, Y., et al. (2022). Enhanced fluorescence quenching for p-nitrophenol in imidazolium ionic liquids using a europium-based fluorescent probe. PubMed Central. [Link]

  • de la Cruz, M. J., et al. (2019).
  • KCAS Bio. (2024). Spectral Unmixing in Flow Cytometry: Best Practices. [Link]

  • Tigan, A. S., et al. (2012). Analysis of Protein Tyrosine Phosphatases and Substrates. Current Protocols in Protein Science, Chapter 13, Unit13.11. [Link]

  • Wang, L., et al. (2023). Test strips for detection of 4-nitrophenol based on fluorescence quenching and color change of black phosphorus quantum dots. Analytical Methods, 15(45), 5845-5852.
  • Al-Hobaib, A. S., et al. (2020). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Membranes, 10(11), 329. [Link]

  • García-de-la-Cruz, R., et al. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. [Link]

  • Demeter, A., et al. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. Journal of Materials Chemistry C, 10(4), 1237-1270. [Link]

  • PubChem. (n.d.). 3-Nitrophenol. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Bhamore, J. R., et al. (2019). Fluorescence Sensing Approach for High Specific Detection of 2,4,6-Trinitrophenol Using Bright Cyan Blue Color-Emittive Poly(vinylpyrrolidone)-Supported Copper Nanoclusters as a Fluorophore. ACS Omega, 4(1), 1333–1343. [Link]

  • Reddit. (2014). Help with setting up an assay of PNPP hydrolysis by alkaline phosphatase!. r/biochemistry. [Link]

  • Fonin, A. V., et al. (2014). On the origin and correction for inner filter effects in fluorescence Part I: Primary inner filter effect-the proper approach for sample absorbance correction. Journal of Photochemistry and Photobiology A: Chemistry, 281, 1-7.
  • Smith, M. B., et al. (2018). Detection of Nitroaromatics by Quenching of Fluorescence from Chlorophyll in Detergent Micelles.
  • Gabor, E., et al. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. PubMed. [Link]

  • Sadovoy, A. V., & Nagornov, D. O. (2021). Analytical Approximation of the Deconvolution of Strongly Overlapping Broad Fluorescence Bands. Instruments and Experimental Techniques, 64(4), 603-608.
  • ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c) 4-nitrophenol. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Mitochondrial Uncouplers: 5-Methoxy-2,4-dinitrophenol vs. 2,4-dinitrophenol (DNP)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Mitochondrial Uncoupling

Mitochondrial uncoupling, the process of dissociating fuel oxidation from ATP synthesis, presents a fascinating and high-stakes area of metabolic research.[1] By dissipating the mitochondrial proton gradient as heat, uncoupling agents can dramatically increase metabolic rate, a property that has positioned them as potent, albeit perilous, tools for weight loss and potential therapeutics for metabolic diseases.[2][3] The archetypal synthetic uncoupler, 2,4-dinitrophenol (DNP), has a long and controversial history, from its use in munitions manufacturing to its brief, notorious stint as a diet pill in the 1930s.[2][4] Its significant toxicity and narrow therapeutic window ultimately led to its ban for human consumption.[4][5]

This guide provides a detailed comparative analysis of the well-characterized 2,4-dinitrophenol (DNP) and a lesser-known analog, 5-Methoxy-2,4-dinitrophenol. While extensive experimental data exists for DNP, information on its methoxylated counterpart is sparse. This document will therefore leverage the comprehensive understanding of DNP to provide a structured comparison and infer the potential properties of 5-Methoxy-2,4-dinitrophenol based on established principles of medicinal chemistry and structure-activity relationships.

Chemical and Physical Properties: A Tale of Two Phenols

Both 2,4-dinitrophenol and 5-Methoxy-2,4-dinitrophenol are nitrophenolic compounds. The key structural difference is the presence of a methoxy group at the 5-position of the benzene ring in the latter. This substitution is expected to influence the physicochemical properties of the molecule, which in turn can affect its biological activity.

Property2,4-dinitrophenol (DNP)5-Methoxy-2,4-dinitrophenol
Molecular Formula C₆H₄N₂O₅C₇H₆N₂O₆
Molecular Weight 184.11 g/mol 214.13 g/mol
Appearance Yellow crystalline solidData not readily available
Melting Point 112-114 °CData not readily available
Water Solubility Slightly solubleData not readily available
CAS Number 51-28-551652-35-8

Mechanism of Action: Protonophores and the Dissipation of the Proton Motive Force

The primary mechanism of action for DNP as a mitochondrial uncoupler is well-established. It functions as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase complex.[6][7] This dissipates the proton motive force, the electrochemical gradient that drives ATP synthesis.[2][6] The energy that would have been used to produce ATP is instead released as heat, leading to an increase in basal metabolic rate.[2][8]

Mitochondrial Uncoupling by DNP cluster_0 Intermembrane Space (High [H+]) cluster_1 Mitochondrial Matrix (Low [H+]) DNP_anion DNP- Matrix->DNP_anion Releases H+ ETC Electron Transport Chain H_IMS H+ ETC->H_IMS Pumps H+ ATP_Synthase ATP Synthase DNP_H DNP-H+ DNP_H->Matrix Diffuses across membrane Heat Heat DNP_H->Heat Energy dissipated as DNP_anion->DNP_H + H+ H_IMS->ATP_Synthase Drives ATP Synthesis H_Matrix H+

Caption: Mechanism of mitochondrial uncoupling by 2,4-dinitrophenol (DNP).

It is highly probable that 5-Methoxy-2,4-dinitrophenol acts through the same protonophoric mechanism. The presence of the hydroxyl group and the electron-withdrawing nitro groups are key features for this activity. The lipophilicity of the molecule allows it to shuttle protons across the lipid bilayer of the inner mitochondrial membrane.

Comparative Efficacy and Potency: A Theoretical Perspective

Direct experimental data comparing the uncoupling potency of DNP and 5-Methoxy-2,4-dinitrophenol is currently unavailable in the public domain. However, we can hypothesize on the potential differences based on their chemical structures.

The potency of a phenolic uncoupler is influenced by two main factors: its acidity (pKa) and its lipophilicity (logP).

  • Acidity (pKa): The hydroxyl group must be able to reversibly protonate and deprotonate. The electron-withdrawing nitro groups on the aromatic ring increase the acidity of the phenolic proton, facilitating its release in the mitochondrial matrix. The methoxy group is generally considered an electron-donating group through resonance, which could slightly decrease the acidity of the phenolic proton in 5-Methoxy-2,4-dinitrophenol compared to DNP. This might marginally reduce its intrinsic protonophoric activity.

  • Lipophilicity (logP): The molecule must be sufficiently lipid-soluble to readily diffuse across the inner mitochondrial membrane. The addition of a methoxy group will increase the lipophilicity of the molecule compared to DNP. This enhanced lipid solubility could lead to better membrane partitioning and potentially increase its uncoupling efficiency, possibly counteracting the potential decrease in acidity.

Therefore, the overall potency of 5-Methoxy-2,4-dinitrophenol as a mitochondrial uncoupler relative to DNP is difficult to predict without experimental data. It is plausible that the opposing effects of decreased acidity and increased lipophilicity could result in a similar, or perhaps slightly altered, potency.

Toxicity Profile: The Enduring Challenge of a Narrow Therapeutic Index

The clinical use of DNP was abandoned due to its severe and often fatal toxicity.[2][4] The margin between the effective dose for weight loss and a toxic dose is dangerously narrow.[4]

Known Toxicities of 2,4-dinitrophenol (DNP):

Adverse EffectDescription
Hyperthermia Uncontrolled increase in body temperature due to the dissipation of energy as heat. This is the most life-threatening acute effect.[4][5]
Cataracts Formation of cataracts has been reported with chronic use.[4][5]
Cardiovascular Effects Tachycardia, arrhythmias, and cardiovascular collapse.[4]
Neurological Effects Agitation, confusion, convulsions, and coma.[4]
Other Effects Rashes, peripheral neuritis, and agranulocytosis.[4][5]

The toxicity profile of 5-Methoxy-2,4-dinitrophenol has not been characterized. However, given its structural similarity to DNP and its presumed mechanism of action, it is reasonable to assume that it would exhibit a similar spectrum of toxicities. The increased lipophilicity conferred by the methoxy group could potentially lead to greater accumulation in lipid-rich tissues, which might alter its pharmacokinetic and toxicodynamic properties. Without empirical data, it is imperative to handle 5-Methoxy-2,4-dinitrophenol with the same level of caution as DNP.

Experimental Protocols: Assessing Mitochondrial Uncoupling

For researchers investigating novel uncoupling agents, a standardized set of in vitro and in vivo experiments is crucial.

In Vitro Assessment of Mitochondrial Respiration

Objective: To determine the effect of the test compound on mitochondrial oxygen consumption.

Methodology:

  • Isolate Mitochondria: Isolate mitochondria from a suitable source (e.g., rat liver, cultured cells) via differential centrifugation.

  • Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption rates.

  • Experimental Setup:

    • Suspend isolated mitochondria in a suitable respiration buffer.

    • Add substrates for complex I (e.g., pyruvate, malate) or complex II (e.g., succinate).

    • Add ADP to measure state 3 respiration (phosphorylating).

    • Add oligomycin to inhibit ATP synthase and measure state 4 respiration (non-phosphorylating).

    • Titrate the test compound (DNP or 5-Methoxy-2,4-dinitrophenol) and measure the stimulation of oxygen consumption.

    • Finally, add a chemical uncoupler like FCCP to determine the maximal respiratory capacity.

  • Data Analysis: Plot the oxygen consumption rate as a function of the compound concentration to determine the EC50 value (the concentration that elicits a half-maximal response).

Respirometry_Workflow A Isolate Mitochondria C Add Mitochondria to Chamber A->C B Prepare Respiration Buffer B->C D Add Substrates (e.g., Pyruvate/Malate) C->D E Add ADP (State 3) D->E F Add Oligomycin (State 4) E->F G Titrate Test Compound F->G H Measure Oxygen Consumption G->H I Add FCCP (Maximal Respiration) H->I J Data Analysis (EC50) I->J

Caption: Workflow for assessing mitochondrial uncoupling in vitro.

Conclusion: A Call for Further Investigation

2,4-dinitrophenol remains a pivotal molecule in the study of mitochondrial bioenergetics, serving as a potent but dangerous tool. Its well-documented mechanism of action and extensive toxicity profile provide a crucial benchmark for the evaluation of new uncoupling agents.

5-Methoxy-2,4-dinitrophenol, as a close structural analog, is presumed to share the same fundamental mechanism of uncoupling. The introduction of a methoxy group is likely to modulate its physicochemical properties, with potential consequences for its potency and toxicity. However, in the absence of direct experimental data, any discussion of its comparative performance remains speculative.

For drug development professionals, the story of DNP serves as a stark reminder of the critical importance of the therapeutic index. While the allure of harnessing mitochondrial uncoupling for therapeutic benefit is undeniable, the path forward requires a meticulous, data-driven approach. Further investigation into the biological activities of compounds like 5-Methoxy-2,4-dinitrophenol is warranted to explore whether structural modifications can dissociate efficacy from toxicity, a challenge that has thus far remained the principal barrier to the clinical translation of mitochondrial uncouplers.

References

  • 2,4-Dinitrophenol. Wikipedia. [Link]

  • Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-dinitrophenol (DNP): a weight loss agent with significant acute toxicity and risk of death. Journal of medical toxicology, 7(3), 205–212. [Link]

  • Izidoro, L. F. M., et al. (2022). The Risks of Using 2,4-Dinitrophenol (2,4-DNP) as a Weight Loss Agent: A Literature Review. Annals of Clinical and Medical Case Reports, 9(14), 1-7.
  • Shah, D., et al. (2022). Physiologically-based pharmacokinetic model for 2,4-dinitrophenol. Journal of Pharmacokinetics and Pharmacodynamics, 49(2), 203-214. [Link]

  • Gasanov, S. E., et al. (2021). Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. Membranes, 11(5), 336. [Link]

  • Toxicological Profile for Dinitrophenols. (2021). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf. (1995). National Center for Biotechnology Information. [Link]

  • Shen, H. W., Wu, C., Jiang, X. L., & Yu, A. M. (2010). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current drug metabolism, 11(8), 659–666. [Link]

  • Mattson, M. P. (2009). DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. Aging health, 5(3), 265-268. [Link]

  • Kumagai, Y., et al. (2018). Mode of action assessment for propylene dichloride as a human carcinogen. Regulatory Toxicology and Pharmacology, 98, 244-256.
  • Wiedemann, F. R., et al. (2024). Conjugating uncoupler compounds with hydrophobic hydrocarbon chains to achieve adipose tissue selective drug accumulation. Nature Communications, 15(1), 1-15. [Link]

  • Holmuhamedov, E., et al. (2019). Fatal 2,4-Dinitrophenol (DNP) Ingestion & Use of a Novel Analytical Methodology Testing Post-Mortem Blood Concentrations. Journal of analytical toxicology, 43(3), 225–230.
  • Toxicological Profile for Dinitrophenols. (1995).
  • Kamour, A., et al. (2014). Severe toxicity after use of 2,4-dinitrophenol reported to the UK National Poisons Information Service. Clinical Toxicology, 52(4), 330-330.
  • How Does 2,4-Dinitrophenol Compare to Triclosan as a Mitochondrial Uncoupler?. (2017). DigitalCommons@UMaine. [Link]

  • Zakharova, N. V., et al. (2022). Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition. International Journal of Molecular Sciences, 23(13), 6986. [Link]

  • Boteon, Y. L., et al. (2022). Pharmacological testing of therapeutics using normothermic machine perfusion: A pilot study of 2,4-dinitrophenol delivery to steatotic human livers. Artificial Organs, 46(10), 2056-2067. [Link]

  • Lu, Y. Q., Jiang, J. K., & Huang, W. D. (2011). 2, 4-dinitrophenol poisoning caused by non-oral exposure. Journal of Zhejiang University. Science. B, 12(3), 189–192.
  • Pandya, J. D., et al. (2007). The mitochondrial uncoupling agent 2,4-dinitrophenol improves mitochondrial function, attenuates oxidative damage, and increases white matter sparing in the contused spinal cord. Journal of neurotrauma, 24(5), 879–893. [Link]

  • 2,4-dinitrophenol acts as an uncoupler of oxidative phosphorylation.... ResearchGate. [Link]

  • The mendelian randomized study revealed the association of prostatitis with prostate cancer risk. (2024). Nature. [Link]

  • Pandya, J. D., et al. (2009). Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury. Journal of Neuroscience Research, 87(6), 1438-1448. [Link]

  • Holmuhamedov, E., et al. (2019). Fatal 2,4-Dinitrophenol (DNP) Ingestion & Use of a Novel Analytical Methodology Testing Post-Mortem Blood Concentrations. Journal of analytical toxicology, 43(3), 225–230.
  • Researchers develop mild mitochondrial uncouplers for obesity treatment. (2024). Medical Xpress. [Link]

  • Metabolome-Wide Mendelian Randomization Assessing the Causal Role of Serum and Cerebrospinal Metabolites in Traumatic Brain Injury. (2024). MDPI. [Link]

  • Geisler, J. G. (2019). 2,4 Dinitrophenol as Medicine. Cells, 8(3), 280. [Link]

  • Wang, Y., et al. (2004). In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. Pharmacological research, 50(6), 545–551. [Link]

  • Geisler, J. G. (2019). 2,4 Dinitrophenol as Medicine. ResearchGate. [Link]

  • Korde, A. S., Pettigrew, L. C., Craddock, S. D., & Sullivan, P. G. (2005). The uncoupling agent 2,4-dinitrophenol improves mitochondrial homeostasis following striatal quinolinic acid injections. Journal of neurochemistry, 95(6), 1686–1695. [Link]

  • A promoter polymorphism in the CASP8 gene is not associated with cancer risk - Reply. (2008).

Sources

A Senior Application Scientist's Guide to Comparing Mitochondrial Uncoupling Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fine Balance of the Proton Motive Force

In the intricate world of cellular bioenergetics, the mitochondrion stands as the undisputed powerhouse. Its primary role is the production of adenosine triphosphate (ATP), the universal energy currency of the cell. This is achieved through a highly coupled process known as oxidative phosphorylation (OXPHOS). The electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix to the intermembrane space, generating an electrochemical gradient known as the proton motive force (PMF). This force is the potential energy that ATP synthase harnesses to phosphorylate ADP into ATP.[1][2]

Mitochondrial uncoupling is the dissociation of this elegant process.[1][3] Uncoupling agents are molecules that provide an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase.[1][2][4] The consequence is a "short-circuit" of the mitochondrial machinery: the energy stored in the proton gradient is not used for ATP synthesis but is instead dissipated as heat.[3][4] This leads to an increase in oxygen consumption as the ETC works harder to maintain the proton gradient, but with a lower yield of ATP.[2][5]

While historically viewed as a toxicological effect, the discovery of endogenous uncoupling proteins (UCPs), such as UCP1 (thermogenin) in brown adipose tissue, revealed that controlled uncoupling is a vital physiological process for thermogenesis.[3][6][7][8] This has spurred significant interest in the therapeutic potential of synthetic uncouplers for treating metabolic diseases like obesity and type 2 diabetes.[1] This guide provides a comparative analysis of common mitochondrial uncoupling agents, detailing their mechanisms, key characteristics, and the experimental protocols required for their rigorous evaluation.

The Uncouplers: A Comparative Overview

Mitochondrial uncouplers can be broadly categorized into classical protonophores and a newer generation of compounds designed for improved safety and specificity.

Classical Protonophores: The Workhorses of Research

These are typically lipophilic weak acids that function by shuttling protons across the inner mitochondrial membrane.[4]

  • 2,4-dinitrophenol (DNP): One of the first discovered uncouplers, DNP was notoriously used as a weight-loss drug in the 1930s.[4] Its use was abandoned due to a very narrow therapeutic window and severe toxicity, including fatal hyperthermia.[4][9]

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) & Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP): These are highly potent and widely used uncouplers in research to study mitochondrial function.[10][11] However, their utility is often limited to in vitro studies due to significant off-target effects. They are known to depolarize other cellular membranes, such as the plasma membrane, and can inhibit various enzymes through interactions with sulfhydryl groups, including ATPases crucial for organelle transport.[3][12]

Next-Generation Uncouplers: The Promise of Precision

Driven by the therapeutic potential of mild uncoupling, researchers have developed novel compounds with improved safety profiles.

  • BAM15: This novel agent has emerged as a promising therapeutic candidate.[13] It is a potent uncoupler that, unlike classical protonophores, does not appear to affect the plasma membrane potential.[3] Crucially, studies in animal models show that BAM15 can protect against diet-induced obesity and improve glycemic control without altering core body temperature, a key drawback of DNP.[14][15] Furthermore, BAM15 does not appear to increase the production of reactive oxygen species (ROS), a common consequence of mitochondrial stress.[3]

Mechanism of Mitochondrial Uncoupling

The following diagram illustrates the fundamental principle of mitochondrial uncoupling. The electron transport chain (ETC) establishes a proton gradient, which is used by ATP synthase. Uncoupling agents create a leak, allowing protons to bypass ATP synthase and release energy as heat.

UncouplingMechanism cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space (IMS) cluster_Matrix Matrix H_high High [H+] ATPSynthase ATP Synthase H_high->ATPSynthase Flows through Uncoupler Uncoupling Agent (e.g., FCCP, BAM15) H_high->Uncoupler Bypasses via H_low Low [H+] ATP ATP ETC Electron Transport Chain (ETC) ETC->H_high Pumps H+ ATPSynthase->H_low ATPSynthase->ATP Generates Uncoupler->H_low Heat Heat Uncoupler->Heat Nutrients Nutrients (NADH, FADH2) Nutrients->ETC Oxidation ADP ADP + Pi ADP->ATPSynthase

Caption: Mechanism of mitochondrial uncoupling by protonophores.

Comparative Data Summary

The table below summarizes the key characteristics of selected mitochondrial uncoupling agents.

Feature2,4-Dinitrophenol (DNP)FCCP / CCCPBAM15
Mechanism Classical ProtonophoreClassical ProtonophoreNext-Generation Protonophore
Primary Use Historical weight-loss drug; research toolGold-standard research tool for inducing maximal uncoupling in vitroTherapeutic candidate; research tool
Potency Micromolar (µM) range[10][16]Nanomolar (nM) to low Micromolar (µM) range[11][12]Micromolar (µM) range[13]
Therapeutic Window Very narrow[4]Very narrow; not used therapeuticallyWide in pre-clinical models[13][14]
Key Off-Target Effects Systemic toxicity, hyperthermia, cataracts[4][9][16]Depolarizes plasma membrane, inhibits enzymes[3][12]Minimal off-target effects reported; does not impact plasma membrane potential[3]
Effect on Body Temp. Significant increase (hyperthermia)[9]Not used in vivo due to toxicityNo change at effective doses in mice[15]
ROS Production Can increase ROSCan increase ROS[3]Does not increase ROS[3]

Experimental Protocols for Evaluating Uncoupling Agents

To objectively compare uncoupling agents, a combination of functional assays is required. Here, we detail two gold-standard methodologies.

Measuring Mitochondrial Respiration via Extracellular Flux Analysis

The Agilent Seahorse XF Analyzer is the industry standard for measuring the oxygen consumption rate (OCR) of live cells in real-time. The "Mito Stress Test" is a cornerstone assay that reveals key parameters of mitochondrial function by the sequential injection of mitochondrial inhibitors and an uncoupler.

Principle: This assay dissects the components of cellular respiration. By injecting an uncoupler of interest, one can determine its potency and efficacy in stimulating maximal respiration.

  • Basal Respiration: The baseline OCR of the cells.

  • Oligomycin Injection: An ATP synthase inhibitor. The resulting drop in OCR represents the portion of respiration coupled to ATP production.

  • Uncoupler Injection (e.g., FCCP, BAM15): The compound being tested. It collapses the proton gradient, forcing the ETC to work at its maximum rate. This reveals the Maximal Respiration . The difference between maximal and basal respiration is the Spare Respiratory Capacity .

  • Rotenone/Antimycin A Injection: Inhibitors of ETC Complex I and III, respectively. They shut down all mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.

SeahorseWorkflow cluster_Assay Seahorse XF Mito Stress Test start Measure Baseline OCR injection1 Inject Oligomycin (ATP Synthase Inhibitor) start->injection1 measure1 Measure ATP-Linked Respiration injection1->measure1 injection2 Inject Uncoupler (e.g., FCCP, BAM15) measure1->injection2 measure2 Measure Maximal Respiration injection2->measure2 injection3 Inject Rotenone/AA (ETC Inhibitors) measure2->injection3 measure3 Measure Non-Mitochondrial Respiration injection3->measure3 end Calculate Key Parameters measure3->end

Caption: Experimental workflow for the Seahorse XF Mito Stress Test.

Detailed Protocol:

  • Day 1: Cell Seeding

    • Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density.

    • Culture overnight in a standard CO₂ incubator at 37°C.

  • Day 2: Assay Preparation & Execution

    • Hydrate Sensor Cartridge: Hydrate a Seahorse XF sensor cartridge with XF Calibrant solution overnight at 37°C in a non-CO₂ incubator.[17]

    • Prepare Assay Medium: Warm Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine to 37°C.[17]

    • Prepare Injection Compounds: Reconstitute oligomycin, the uncoupling agent being tested (e.g., FCCP or BAM15), and the rotenone/antimycin A mixture in the assay medium to achieve the desired final concentrations. Titration of the uncoupler is essential to determine its optimal concentration.

    • Cell Plate Preparation: Remove the cell culture medium and wash the cells with the pre-warmed assay medium. Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO₂ incubator for 1 hour to allow for temperature and pH equilibration.

    • Load Sensor Cartridge: Load the prepared injection compounds into the appropriate ports of the hydrated sensor cartridge.

    • Run Assay: Place the cell culture plate and the loaded sensor cartridge into the Seahorse XF Analyzer.[18] Start the pre-programmed "Mito Stress Test" protocol.[17][19] The instrument will automatically perform the injections and measurements.

Measuring Mitochondrial Membrane Potential (ΔΨm)

A direct consequence of uncoupling is the dissipation of the mitochondrial membrane potential (ΔΨm). This can be measured using fluorescent dyes that accumulate in mitochondria in a potential-dependent manner.

Principle: Tetramethylrhodamine, Methyl Ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in the negatively charged mitochondrial matrix.[20] The fluorescence intensity of TMRM is proportional to the ΔΨm. Healthy, coupled mitochondria will exhibit bright red fluorescence. Upon treatment with an uncoupler, the ΔΨm collapses, and TMRM leaks out of the mitochondria, resulting in a significant decrease in fluorescence intensity.[3][20]

TMRMAssay cluster_Coupled Coupled Mitochondrion (High ΔΨm) cluster_Uncoupled Uncoupled Mitochondrion (Low ΔΨm) node_coupled Uncoupler Add Uncoupling Agent label_coupled High TMRM Accumulation = Bright Fluorescence node_uncoupled label_uncoupled Low TMRM Accumulation = Dim Fluorescence

Caption: Principle of the TMRM assay for mitochondrial membrane potential.

Detailed Protocol:

  • Cell Preparation: Culture cells on glass-bottom dishes or microplates suitable for fluorescence microscopy or plate reader analysis.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of TMRM in DMSO and store it at -20°C, protected from light.[20]

    • On the day of the experiment, prepare a working staining solution of TMRM (typically 25-250 nM, concentration should be optimized for the cell type) in complete cell culture medium.[20]

    • Prepare a positive control solution containing a known potent uncoupler like FCCP (e.g., 10 µM).

  • Staining Procedure:

    • Remove the culture medium from the live cells.[20]

    • Add the TMRM staining solution to the cells.[20]

    • Incubate for 30 minutes at 37°C, protected from light.[20]

  • Treatment and Imaging:

    • After incubation, wash the cells 2-3 times with a clear buffer like PBS or Hank's Balanced Salt Solution (HBSS) to remove excess dye.[20]

    • Add fresh buffer or medium. Acquire baseline images using a fluorescence microscope with a TRITC or similar filter set.

    • Add the experimental uncoupler (e.g., BAM15) or the positive control (FCCP) to the cells and acquire images over time to monitor the decrease in fluorescence.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the mitochondria in multiple cells for each condition.

    • Plot the change in fluorescence intensity over time to compare the kinetics and potency of different uncoupling agents. A rapid and significant drop in intensity indicates effective uncoupling.

Conclusion: Choosing the Right Tool for the Job

The study of mitochondrial uncoupling has evolved from a toxicological curiosity to a promising frontier in therapeutic development. While classical protonophores like FCCP and CCCP remain invaluable tools for basic research to induce acute and maximal uncoupling in vitro, their off-target effects preclude their use in more complex systems. The development of next-generation uncouplers, exemplified by BAM15, highlights a path toward harnessing the metabolic benefits of uncoupling with a much greater margin of safety.

For researchers entering this field, a rigorous and multi-faceted experimental approach is paramount. The direct measurement of oxygen consumption using Seahorse XF technology, coupled with the assessment of mitochondrial membrane potential via fluorescent probes like TMRM, provides a robust platform for characterizing and comparing the efficacy, potency, and potential toxicity of novel uncoupling agents. By understanding the distinct properties of each compound and applying these validated protocols, scientists can confidently select the appropriate tool to advance our understanding of mitochondrial biology and its therapeutic manipulation.

References
  • Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. PubMed Central. Available at: [Link]

  • A Comparative Study of the Action of Protonophore Uncouplers and Decoupling Agents as Inducers of Free Respiration in Mitochondria in States 3 and 4: Theoretical and Experimental Approaches. ResearchGate. Available at: [Link]

  • Mitochondrial uncouplers with an extraordinary dynamic range. PMC - NIH. Available at: [Link]

  • New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: OPC-163493. ACS Publications. Available at: [Link]

  • BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases. Frontiers in Pharmacology. Available at: [Link]

  • BAM15‐mediated mitochondrial uncoupling protects against obesity and improves glycemic control. EMBO Molecular Medicine. Available at: [Link]

  • Uncouplers of Oxidative Phosphorylation (ETC) - Mitochondrial Poisons (Toxins). YouTube. Available at: [Link]

  • Screening of mitochondrial inhibitors/uncouplers using a novel MTI derived from OCR. Agilent. Available at: [Link]

  • Small Molecule Mitochondrial Uncouplers and Their Therapeutic Potential. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • The mitochondrial uncoupler dicumarol disrupts the MTT assay. PubMed. Available at: [Link]

  • Mechanism of Fatty-Acid-Dependent UCP1 Uncoupling in Brown Fat Mitochondria. PMC - NIH. Available at: [Link]

  • BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases. Frontiers. Available at: [Link]

  • Seahorse XF Cell Mito Stress Test Kit User Guide. Agilent. Available at: [Link]

  • Uncoupler. Wikipedia. Available at: [Link]

  • Effects of the uncoupling agents FCCP and CCCP on the saltatory movements of cytoplasmic organelles. PubMed. Available at: [Link]

  • Mitochondrial Transmembrane Potential (ψ m ) Assay Using TMRM. Bio-protocol. Available at: [Link]

  • Agilent Seahorse XF 3D Mito Stress Test Assay User Guide. Agilent. Available at: [Link]

  • Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice. Molecular Metabolism. Available at: [Link]

  • Thermogenin. Wikipedia. Available at: [Link]

  • What are UCP1 modulators and how do they work?. Patsnap Synapse. Available at: [Link]

  • A Popular Science View of Mitochondrial Uncoupling. Fight Aging!. Available at: [Link]

  • Mechanism of action of agents which uncouple oxidative phosphorylation: direct correlation between proton-carrying and respiratory-releasing properties using rat liver mitochondria. PubMed. Available at: [Link]

  • Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer. NIH. Available at: [Link]

  • Mitochondrial uncouplers with an extraordinary dynamic range. Portland Press. Available at: [Link]

  • BAM 15 Exerts Molluscicidal Effects on Pomacea canaliculata Through the Induction of Oxidative Stress, Impaired Energy Metabolism, and Tissue Damage. MDPI. Available at: [Link]

  • 5.5: Uncoupling Electron Transport from ATP Synthesis. Biology LibreTexts. Available at: [Link]

  • Uncoupling protein 1 controls reactive oxygen species in brown adipose tissue. PMC. Available at: [Link]

  • TMRE Mitochondrial Membrane Potential Assay. G-Biosciences. Available at: [Link]

  • (PDF) Mitochondrial Stress Tests Using Seahorse Respirometry on Intact Dictyostelium discoideum Cells. ResearchGate. Available at: [Link]

  • MitoPT® TMRE & TMRM Assay Kits 500 tests. Bio-Rad Antibodies. Available at: [Link]

  • Agilent Seahorse XF Mito Tox Assay Kit Video. YouTube. Available at: [Link]

  • Mechanism of Fatty-Acid-Dependent UCP1 Uncoupling in Brown Fat Mitochondria. ResearchGate. Available at: [Link]

  • BAM15, a Mitochondrial Uncoupling Agent, Attenuates Inflammation in the LPS Injection Mouse Model: An Adjunctive Anti-Inflammation on Macrophages and Hepatocytes. Karger Publishers. Available at: [Link]

  • New Insights on Mitochondria-Targeted Neurological Drugs. MDPI. Available at: [Link]

  • 'Fat burning' molecule has implications for treatment of obesity. ScienceDaily. Available at: [Link]

Sources

A Comparative In Vivo Validation Guide for 5-Methoxy-2,4-dinitrophenol: A Mitochondrial Uncoupling Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 5-Methoxy-2,4-dinitrophenol (5M24DNP), a derivative of the well-known mitochondrial uncoupler 2,4-dinitrophenol (DNP). Given the absence of extensive in vivo data for 5M24DNP, this document establishes a scientifically rigorous validation pathway, drawing parallels with its parent compound, DNP, and comparing it against a next-generation mitochondrial uncoupler, BAM15. The objective is to equip researchers with the necessary protocols and conceptual understanding to thoroughly assess the therapeutic potential and safety profile of 5M24DNP.

Introduction: The Rationale for Mitochondrial Uncoupling and the Emergence of 5M24DNP

Mitochondrial uncoupling is the process of dissociating fuel oxidation from ATP synthesis in the mitochondria.[1] Instead of being used to produce ATP, the energy from the proton gradient across the inner mitochondrial membrane is dissipated as heat.[2] This process is a natural physiological mechanism for thermogenesis.[3] Pharmacological induction of mitochondrial uncoupling has been explored for its therapeutic potential, most notably for weight loss, due to the resulting increase in metabolic rate.[3][4]

The archetypal chemical uncoupler is 2,4-dinitrophenol (DNP). Historically used for weight loss in the 1930s, DNP was banned in 1938 due to its narrow therapeutic window and severe toxicity, including hyperthermia, tachycardia, and death.[5][6] Despite its dangers, the efficacy of DNP in increasing energy expenditure has spurred interest in developing safer analogues.[4][7]

5-Methoxy-2,4-dinitrophenol (5M24DNP) is a structural analogue of DNP.[8] The addition of a methoxy group may alter the compound's lipophilicity, cell permeability, and interaction with mitochondrial membranes, potentially modifying its efficacy and safety profile compared to DNP. A thorough in vivo validation is therefore critical to characterize its effects.

This guide will compare 5M24DNP with:

  • 2,4-Dinitrophenol (DNP): The parent compound and historical benchmark, providing a baseline for efficacy and toxicity.

  • BAM15: A novel mitochondrial uncoupler reported to have a wider therapeutic window and reduced off-target effects, representing a modern, potentially safer alternative.[4][9]

Mechanism of Action: A Comparative Overview

The primary mechanism of action for dinitrophenols is their function as protonophores. They shuttle protons across the inner mitochondrial membrane, dissipating the proton motive force that drives ATP synthase.[2] This uncouples oxidative phosphorylation, forcing the cell to increase its metabolic rate to compensate for the reduced ATP production efficiency.[10] The energy that would have been stored in ATP is instead released as heat.[2]

G cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space cluster_imm Inner Mitochondrial Membrane cluster_legend Legend ADP ADP + Pi ATPSynthase ATP Synthase ADP->ATPSynthase:f1 ATP ATP TCA TCA Cycle NADH NADH TCA->NADH FADH2 FADH2 TCA->FADH2 ETC Electron Transport Chain NADH->ETC:f0 e- FADH2->ETC:f0 e- H_IMS H+ H_IMS->ATPSynthase:f0 H+ flow Uncoupler 5M24DNP / DNP (Protonophore) H_IMS->Uncoupler H+ binding ETC:f1->H_IMS H+ pumping ATPSynthase:f1->ATP Uncoupler->TCA H+ release Heat Heat Uncoupler->Heat HEAT key_process Normal ATP Synthesis key_uncoupling Uncoupling Pathway

Caption: Mechanism of mitochondrial uncoupling by dinitrophenols.

While 5M24DNP is presumed to share this mechanism, the methoxy group could influence its pKa and lipid solubility, potentially altering the efficiency of proton transport and its distribution within the cell.

A Framework for In Vivo Validation of 5M24DNP

A robust in vivo validation plan is essential to characterize the efficacy and safety of 5M24DNP. A diet-induced obesity (DIO) mouse model is a standard and appropriate model for this purpose.

G start Phase 1: Model Induction (C57BL/6J mice on High-Fat Diet, 8-12 weeks) grouping Phase 2: Group Allocation & Acclimatization (Randomized Groups, Baseline Measurements) start->grouping dosing Phase 3: Chronic Dosing (4 weeks) (Oral Gavage or Medicated Diet) grouping->dosing metabolic Phase 4: Metabolic Phenotyping (Indirect Calorimetry, GTT, ITT) dosing->metabolic Weekly/Bi-weekly safety Phase 5: Safety & Toxicity Assessment (Body Temp, Organ Weights, Histopathology, Blood Chemistry) dosing->safety Daily/Weekly terminal Phase 6: Terminal Tissue Collection (Plasma, Liver, Adipose, Muscle) dosing->terminal analysis Phase 7: Data Analysis & Comparison metabolic->analysis safety->analysis terminal->analysis

Caption: Experimental workflow for in vivo validation of 5M24DNP.

  • Animal Model and Diet:

    • Species/Strain: C57BL/6J mice (male, 8 weeks old). This strain is susceptible to diet-induced obesity and metabolic syndrome.

    • Diet: Induce obesity with a high-fat diet (HFD; 60% kcal from fat) for 8-12 weeks. A control group will be maintained on a standard chow diet.

  • Compound Administration and Grouping:

    • Acclimatization: Allow a one-week acclimatization period after HFD induction.

    • Groups (n=10-12 per group):

      • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

      • Group 2: 5M24DNP (Low Dose - TBD based on preliminary range-finding).

      • Group 3: 5M24DNP (High Dose - TBD).

      • Group 4: DNP (e.g., 5 mg/kg, a dose known to have metabolic effects in mice).[10]

      • Group 5: BAM15 (e.g., 10 mg/kg).

    • Administration: Daily oral gavage for 4 weeks. This ensures accurate dosing.

  • Efficacy Endpoints:

    • Body Weight and Composition: Monitor daily body weight. Perform quantitative nuclear magnetic resonance (qNMR) at baseline and termination to assess fat and lean mass.

    • Food and Water Intake: Measure daily.

    • Indirect Calorimetry (CLAMS): At week 3, acclimate mice to metabolic cages for 48 hours to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure.

    • Glucose and Insulin Tolerance Tests (GTT/ITT): Perform GTT at week 2 and ITT at week 3 to assess glucose homeostasis and insulin sensitivity.

  • Safety and Toxicity Monitoring:

    • Core Body Temperature: Measure daily via a rectal probe or telemetry to detect hyperthermia, a key toxicity indicator for uncouplers.[5]

    • Clinical Observations: Daily checks for signs of distress (e.g., lethargy, piloerection, labored breathing).[11]

    • Terminal Blood Collection: At the end of the study, collect blood via cardiac puncture for a complete blood count (CBC) and serum chemistry panel (including markers for liver and kidney function, e.g., ALT, AST, creatinine).

    • Organ Weights and Histopathology: Harvest key organs (liver, kidney, heart, brown and white adipose tissue). Weigh them and preserve them in formalin for histopathological analysis to identify any tissue damage.

Comparative Data Presentation

The following tables present hypothetical but plausible data based on literature precedents for DNP and BAM15, providing a framework for evaluating the results for 5M24DNP.

Table 1: Metabolic Parameters After 4 Weeks of Treatment (Hypothetical Data)

ParameterVehicle Control5M24DNP (Low)5M24DNP (High)DNP (5 mg/kg)BAM15 (10 mg/kg)
Body Weight Change (%) +5.2%-3.1%-8.5%-10.2%-7.8%
Fat Mass Change (%) +8.1%-5.5%-14.0%-16.5%-12.5%
Energy Expenditure (kcal/hr/kg) 10.511.813.514.213.0
Glucose Tolerance (AUC) 35,00028,00022,00020,50023,000

Table 2: Safety and Toxicity Profile (Hypothetical Data)

ParameterVehicle Control5M24DNP (Low)5M24DNP (High)DNP (5 mg/kg)BAM15 (10 mg/kg)
Peak Body Temp. (°C) 37.137.438.239.537.8
Serum ALT (U/L) 40459525050
Serum Creatinine (mg/dL) 0.20.20.30.60.2
Adverse Events NoneNoneMild LethargySevere Lethargy, TachycardiaNone

Interpretation and Path Forward

The validation of 5M24DNP hinges on demonstrating a superior therapeutic index compared to DNP. The ideal outcome would be for 5M24DNP to exhibit efficacy comparable to or greater than DNP in terms of weight loss and improved glucose metabolism, but with a significantly attenuated toxicity profile, more akin to that of BAM15.

  • A Successful Profile: 5M24DNP would significantly increase energy expenditure and reduce body weight without causing severe hyperthermia or elevations in liver and kidney damage markers.

  • A Failed Profile: If 5M24DNP shows a narrow margin between the efficacious and toxic doses, similar to DNP, it would not represent a meaningful therapeutic advancement.

This structured, comparative approach ensures that the in vivo effects of 5M24DNP are not only characterized in isolation but are also contextualized against both the historical gold standard and modern alternatives. This provides a robust foundation for go/no-go decisions in a drug development pipeline.

References

  • The Risks of Using 2,4-Dinitrophenol (2,4-DNP) as a Weight Loss Agent: A Literature Review. (2022). National Library of Medicine. [Link]

  • HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf. (n.d.). National Institutes of Health. [Link]

  • Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice. (n.d.). National Institutes of Health. [Link]

  • 2,4 Dinitrophenol as Medicine. (n.d.). PubMed Central. [Link]

  • 2,4-Dinitrophenol. (n.d.). Wikipedia. [Link]

  • Toxicological Profile for Dinitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR. [Link]

  • 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. (n.d.). PubMed Central. [Link]

  • Toxicological Profile for Dinitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR. [Link]

  • DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. (n.d.). PubMed Central. [Link]

  • Validation of the mobile application version of the EQ-5D-5L Quality of Life Questionnaire against the gold standard paper-based version: A randomized cross-over study (Preprint). (n.d.). ResearchGate. [Link]

  • Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. (n.d.). PubMed Central. [Link]

  • Synthetic process for 2,4-dinitroanisole. (n.d.).
  • 5-Methoxy-2,4-dinitrophenol | C7H6N2O6. (n.d.). PubChem. [Link]

  • Continued Efforts to Create Safer Mitochondrial Uncouplers. (n.d.). Fight Aging!. [Link]

  • 5-Methoxy-2,4-dinitrophenol. (n.d.). LookChem. [Link]

  • Synthesis of 2-Methoxy-5-nitrophenylglycine; 2, 4-dinitrophenoxyacetic Acid and Pyridylglycine as Precursors for Indigo Dyes. (n.d.). Academia.edu. [Link]

  • Mechanisms of Dinitrophenol toxcity. (n.d.). ResearchGate. [Link]

  • Novel imaging biomarkers for mapping the impact of mild mitochondrial uncoupling in the outer retina in vivo. (n.d.). PubMed Central. [Link]

  • BAM 15 Exerts Molluscicidal Effects on Pomacea canaliculata Through the Induction of Oxidative Stress, Impaired Energy Metabolism, and Tissue Damage. (n.d.). MDPI. [Link]

  • Synthesis of 2,4-dinitrophenol. (n.d.). ResearchGate. [Link]

  • New mitochondrial 'uncouplers' aim to raise energy burn safely. (n.d.). Longevity.Technology. [Link]

  • Characterizations of mitochondrial uncoupling induced by chemical mitochondrial uncouplers in cardiomyocytes. (n.d.). ResearchGate. [Link]

  • 2,4-Dinitrophenol | C6H4N2O5. (n.d.). PubChem. [Link]

  • Aqueous atmospheric chemistry: formation of 2,4-dinitrophenol upon nitration of 2-nitrophenol and 4-nitrophenol in solution. (n.d.). PubMed. [Link]

  • "Evaluating mitochondrial uncoupling potentials of A7E and DNP in Sacch". (n.d.). UNM Digital Repository. [Link]

Sources

A Comparative Toxicological Analysis of Nitrophenol Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the toxicity of nitrophenol derivatives, offering essential data and mechanistic insights for researchers, scientists, and professionals in drug development. By understanding the structure-toxicity relationships of these compounds, we can better predict and mitigate potential adverse effects in various applications.

Introduction to Nitrophenols

Nitrophenols are a class of organic compounds derived from phenol with one or more nitro functional groups attached to the benzene ring. They are widely used as intermediates in the synthesis of pharmaceuticals, dyes, pesticides, and explosives.[1] However, their widespread use raises environmental and health concerns due to their inherent toxicity. This guide will focus on a comparative analysis of the most common nitrophenol derivatives: mononitrophenols (2-nitrophenol, 3-nitrophenol, and 4-nitrophenol), dinitrophenols (with a focus on 2,4-dinitrophenol), and 2,4,6-trinitrophenol (picric acid).

The position and number of nitro groups on the phenol ring dramatically influence the compound's chemical properties and, consequently, its toxicological profile. Understanding these differences is crucial for risk assessment and the development of safer alternatives.

Comparative Acute Toxicity

A primary indicator of acute toxicity is the median lethal dose (LD50), the dose required to be fatal to 50% of a tested population. A lower LD50 value indicates higher acute toxicity. The following table summarizes the available oral LD50 data for various nitrophenol derivatives in rodents.

CompoundChemical StructureOral LD50 (rat, mg/kg)Oral LD50 (mouse, mg/kg)Key Acute Effects
Phenol 317[2]270[2]Central nervous system depression, cardiovascular effects.
2-Nitrophenol 2,830[3][4]1,300[3]Irritation, central nervous system effects.[4]
3-Nitrophenol 930[3]1,410[3]Central nervous system effects.
4-Nitrophenol 202–620[3]470[4]Methemoglobinemia, headaches, nausea, cyanosis.[5]
2,4-Dinitrophenol 30[6]35 (intraperitoneal)[7]Hyperthermia, tachycardia, uncoupling of oxidative phosphorylation.[1][8]
2,6-Dinitrophenol 38 (intraperitoneal)[7]45 (intraperitoneal)[9]Similar to 2,4-DNP, potent uncoupler of oxidative phosphorylation.[7]
2,4,6-Trinitrophenol (Picric Acid) 200[10]Not FoundHeadache, dizziness, nausea, skin and eye irritation, potential for liver and kidney damage.[11]

Analysis of Acute Toxicity Data:

A clear trend emerges from the LD50 values: the toxicity of nitrophenol derivatives generally increases with the number of nitro groups. Furthermore, the position of the nitro group significantly impacts toxicity. Among the mononitrophenols, 4-nitrophenol is considerably more toxic than the 2- and 3-isomers.[5] Dinitrophenols, particularly 2,4-DNP and 2,6-DNP, exhibit a dramatic increase in toxicity.[7] 2,4,6-Trinitrophenol (picric acid) is also highly toxic.[10]

Mechanisms of Toxicity: A Deeper Dive

The diverse toxicological profiles of nitrophenol derivatives stem from their distinct mechanisms of action at the cellular and molecular levels.

Uncoupling of Oxidative Phosphorylation

This is the primary mechanism of toxicity for dinitrophenols and trinitrophenol. These compounds are lipophilic weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient essential for ATP synthesis.[7][12] The energy that would normally be used to produce ATP is instead released as heat, leading to a rapid increase in metabolic rate and body temperature (hyperthermia).[12] This uncontrolled thermogenesis can be fatal.[1] 2,4-DNP is the most well-known agent for uncoupling oxidative phosphorylation.[12]

DNP Dinitrophenol (DNP) InnerMembrane Inner Mitochondrial Membrane DNP->InnerMembrane ProtonGradient Proton Gradient (H+) InnerMembrane->ProtonGradient ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Reduced Driving Force Heat Heat Dissipation ProtonGradient->Heat Energy Released As ATP_Production ATP Production ATP_Synthase->ATP_Production

Caption: DNP uncouples oxidative phosphorylation by dissipating the proton gradient.

Methemoglobinemia

A significant toxic effect of 4-nitrophenol is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen.[4][5] This leads to cyanosis, confusion, and in severe cases, unconsciousness and death.[4] Animal studies have shown that 4-nitrophenol is a more potent inducer of methemoglobinemia than 2-nitrophenol.[4][5] The mechanism is thought to involve the metabolic reduction of the nitro group to a nitroso or hydroxylamine intermediate, which then facilitates the oxidation of hemoglobin.

Oxidative Stress and Genotoxicity

Nitrophenols can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA.[4] This oxidative damage is a contributing factor to their overall cytotoxicity.

The genotoxic potential of nitrophenol derivatives, or their ability to damage DNA, is a critical consideration. While some studies have shown that 4-nitrophenol can be clastogenic (cause chromosome breaks) in vitro, in vivo studies have not consistently demonstrated significant genotoxicity. The genotoxicity of other nitrophenol derivatives is less well-characterized and warrants further investigation.

Comparative In Vitro Cytotoxicity

In vitro cytotoxicity assays provide a valuable tool for comparing the toxicity of compounds in a controlled cellular environment. A recent study assessed the cytotoxicity of mononitrophenol isomers in human lung cell lines, with the following 50% inhibitory concentrations (IC50) reported after 24 hours of exposure:

Cell Line2-Nitrophenol IC50 (µM)3-Nitrophenol IC50 (µM)4-Nitrophenol IC50 (µM)
BEAS-2B (normal bronchial epithelial) >500018601230
A549 (alveolar epithelial cancer) >500024501650
(Data adapted from a 2022 study on the cytotoxicity of atmospheric mono-nitrophenols in human lung cells)[2]

These results corroborate the in vivo data, demonstrating that 4-nitrophenol is the most cytotoxic of the mononitrophenol isomers, followed by 3-nitrophenol, with 2-nitrophenol being the least toxic.[2] The study also found that 3- and 4-nitrophenol induced cell death via the buildup of cellular ROS.[2]

Experimental Protocols for Toxicity Assessment

To ensure the integrity and reproducibility of toxicological data, standardized experimental protocols are essential. Below are outlines for two key assays used to evaluate the cytotoxicity and genotoxicity of chemical compounds.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the nitrophenol derivative for a specified duration (e.g., 24, 48, 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Start Seed Cells in 96-well Plate Treat Treat with Nitrophenol Derivatives Start->Treat Incubate1 Incubate (e.g., 24h) Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Add_Solubilizer Add Solubilization Solution Incubate2->Add_Solubilizer Read_Absorbance Measure Absorbance Add_Solubilizer->Read_Absorbance Analyze Calculate % Viability & IC50 Read_Absorbance->Analyze Start Treat and Harvest Cells Embed Embed Cells in Agarose on Slide Start->Embed Lyse Lyse Cells to Form Nucleoids Embed->Lyse Unwind Alkaline DNA Unwinding Lyse->Unwind Electrophorese Electrophoresis Unwind->Electrophorese Stain Neutralize and Stain DNA Electrophorese->Stain Analyze Visualize and Quantify Comets Stain->Analyze

Caption: Workflow for assessing genotoxicity using the Comet assay.

Conclusion and Future Directions

This guide has provided a comparative overview of the toxicity of nitrophenol derivatives, highlighting the significant influence of the number and position of nitro groups on their toxicological profiles. The general trend of increasing toxicity with more nitro substituents is evident, as is the heightened toxicity of the 4-nitro isomer among mononitrophenols. The primary mechanisms of toxicity, including uncoupling of oxidative phosphorylation, methemoglobinemia, and oxidative stress, have been discussed.

For researchers and drug development professionals, this information is critical for:

  • Early-stage hazard identification: Prioritizing compounds with potentially lower toxicity profiles for further development.

  • Informed decision-making: Selecting appropriate in vitro and in vivo models for safety assessment.

  • Development of safer alternatives: Designing new molecules that retain efficacy while minimizing toxic liabilities.

Further research is needed to fully elucidate the structure-activity relationships governing the toxicity of nitrophenol derivatives and to develop more comprehensive toxicological databases for a wider range of these compounds. Continued investigation into their genotoxic and chronic toxicity potential is also warranted.

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrophenols. In Bookshelf. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for 2-Nitrophenol and 4-Nitrophenol. U.S. Department of Health and Human Services. Retrieved from [Link]

  • Wikipedia. (2023, December 1). 2,4-Dinitrophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Dinitrophenols. In Bookshelf. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2001). Nitrophenols. Retrieved from [Link]

  • Olive, P. L., & Banáth, J. P. (2006). The comet assay: a sensitive genotoxicity test for the detection of DNA damage and repair. Nature protocols, 1(1), 23–29. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Dinitrophenols. In Bookshelf. Retrieved from [Link]

  • Al-Naiema, I. M., et al. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Environmental Science & Technology, 56(5), 3041-3051. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services. Retrieved from [Link]

  • McFee, R. B., et al. (2004). Two deaths attributed to the use of 2,4-dinitrophenol. Journal of analytical toxicology, 28(4), 293-296. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dinitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2020). Provisional Peer-Reviewed Toxicity Values for Picric Acid (2,4,6-Trinitrophenol) (CASRN 88-89-1) and Ammonium Picrate (CASRN 131-74-8). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols. In Bookshelf. Retrieved from [Link]

  • Roy, S., et al. (2019). The Comet Assay as a Tool to Detect the Genotoxic Potential of Nanomaterials. Nanomaterials (Basel, Switzerland), 9(10), 1383. Retrieved from [Link]

  • Frontiers in Toxicology. (2022). The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials. Frontiers. Retrieved from [Link]

  • Wood, D. M., et al. (2020). Toxicoepidemiology and predictors of death in 2,4-dinitrophenol (DNP) toxicity. Clinical toxicology (Philadelphia, Pa.), 58(8), 818–825. Retrieved from [Link]

  • Snyder, R. D., & Green, J. W. (2009). Assessment of the genotoxic and carcinogenic risks of p-nitrophenol when it is present as an impurity in a drug product. Regulatory toxicology and pharmacology : RTP, 53(1), 61–66. Retrieved from [Link]

  • MDPI. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(19), 10738. Retrieved from [Link]

  • MDPI. (2021). Genotoxic Effects of Chromium(III) and Cobalt(II) and Their Mixtures on the Selected Cell Lines. International Journal of Molecular Sciences, 22(19), 10738. Retrieved from [Link]

  • Penta. (2025, May 26). Picric acid. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Picric Acid. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. Retrieved from [Link]

  • IntechOpen. (2023). The Comet Assay: A Straight Way to Estimate Geno-Toxicity. In 21st Century Pathology. Retrieved from [Link]

  • Stanford University. (n.d.). Information on Picric Acid. Environmental Health & Safety. Retrieved from [Link]

Sources

A Comparative Guide to the Neuroprotective Potential of 5-Methoxy-2,4-dinitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of effective neuroprotective strategies, the modulation of mitochondrial function has emerged as a key therapeutic avenue. This guide provides an in-depth analysis of the neuroprotective potential of 5-Methoxy-2,4-dinitrophenol (MDNP), a derivative of the well-known mitochondrial uncoupler 2,4-dinitrophenol (DNP). While direct experimental data on MDNP is nascent, this guide will extrapolate its probable mechanistic actions based on the extensive research on DNP and the influence of methoxy substitution. To provide a robust comparative framework, we will benchmark the projected efficacy of MDNP against two prominent neuroprotective agents with distinct mechanisms of action: the natural polyphenol Resveratrol and the clinically approved free radical scavenger Edaravone .

The Rationale for Mitochondrial Uncoupling in Neuroprotection

Mitochondrial dysfunction is a central pathological feature in a host of neurodegenerative diseases and acute brain injuries.[1] The overproduction of reactive oxygen species (ROS) and mitochondrial calcium overload are critical events that trigger apoptotic and necrotic cell death pathways in neurons.[2] Mild mitochondrial uncoupling, a process that slightly dissipates the proton gradient across the inner mitochondrial membrane, has been shown to be a promising strategy to counteract these detrimental processes.[2][3] By reducing the mitochondrial membrane potential, mild uncoupling can decrease the production of ROS and prevent the sequestration of excessive calcium, thereby preserving mitochondrial integrity and neuronal survival.[2]

5-Methoxy-2,4-dinitrophenol: A Novel Dinitrophenol Derivative

While 2,4-dinitrophenol (DNP) has demonstrated neuroprotective effects at low concentrations in various experimental models, its therapeutic window is narrow, and toxicity at higher doses is a significant concern.[4] 5-Methoxy-2,4-dinitrophenol (MDNP) is a derivative of DNP that introduces a methoxy group at the 5-position of the phenol ring. This chemical modification is anticipated to influence the physicochemical properties of the parent molecule, potentially altering its lipophilicity, blood-brain barrier permeability, and overall efficacy and safety profile.

Proposed Mechanism of Action of MDNP

Based on the well-established mechanism of DNP, MDNP is hypothesized to exert its neuroprotective effects primarily through mild mitochondrial uncoupling.[5][6] The dinitrophenyl structure acts as a protonophore, shuttling protons across the inner mitochondrial membrane and partially dissipating the proton motive force.[6] This leads to a cascade of beneficial downstream effects in stressed neurons:

  • Reduced Oxidative Stress: By slightly lowering the mitochondrial membrane potential, the efficiency of the electron transport chain is modulated, leading to a significant reduction in the generation of superoxide radicals and other ROS.[2]

  • Prevention of Mitochondrial Calcium Overload: The reduction in membrane potential makes the mitochondria less prone to sequestering excessive cytosolic calcium, a key trigger of the mitochondrial permeability transition pore opening and subsequent cell death.[2]

  • Activation of Cellular Stress Response Pathways: Mild mitochondrial stress induced by uncoupling can activate adaptive cellular responses, including the upregulation of endogenous antioxidant enzymes and neurotrophic factors.[5]

The addition of a methoxy group to the DNP scaffold is expected to increase its lipophilicity.[7][8][9][10][11] This could potentially enhance its ability to cross the blood-brain barrier, leading to improved bioavailability in the central nervous system compared to the parent compound.[7][8][11] However, this increased lipophilicity might also lead to greater non-specific binding and potentially altered metabolism.[8]

Comparative Analysis: MDNP vs. Resveratrol and Edaravone

To contextualize the potential of MDNP, we will compare it with two well-characterized neuroprotective agents, Resveratrol and Edaravone, which operate through distinct, yet complementary, mechanisms.

Feature5-Methoxy-2,4-dinitrophenol (MDNP) (Projected)ResveratrolEdaravone
Primary Mechanism Mild mitochondrial uncouplingMulti-target: antioxidant, anti-inflammatory, sirtuin activatorFree radical scavenger
Key Molecular Targets Inner mitochondrial membrane (proton gradient)Sirtuin 1 (SIRT1), Nrf2, NF-κBPeroxyl, hydroxyl, and other free radicals
Effect on Oxidative Stress Reduces mitochondrial ROS production at the sourceScavenges existing ROS and upregulates antioxidant enzymesDirectly scavenges a broad range of free radicals
Blood-Brain Barrier Permeability Potentially enhanced due to increased lipophilicityCrosses the BBB, but with limited bioavailabilityReadily crosses the blood-brain barrier
Clinical Status Preclinical/InvestigationalExtensively studied preclinically; some clinical trialsClinically approved for stroke and ALS
Resveratrol: The Multi-Target Natural Compound

Resveratrol, a polyphenol found in grapes and red wine, exerts its neuroprotective effects through a variety of mechanisms.[4][12][13][14] It is a potent antioxidant that can directly scavenge free radicals and also upregulate the expression of endogenous antioxidant enzymes through the activation of the Nrf2 pathway.[13] Furthermore, Resveratrol activates Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular stress resistance and longevity.[12] While its multi-target nature is a significant advantage, its low bioavailability and rapid metabolism can limit its clinical efficacy.[15]

Edaravone: The Clinically Proven Free Radical Scavenger

Edaravone is a small molecule free radical scavenger that has been approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS) in several countries.[16][17] Its primary mechanism of action is to scavenge a wide range of cytotoxic free radicals, including hydroxyl and peroxyl radicals, thereby inhibiting lipid peroxidation and protecting cell membranes from oxidative damage.[16][18][19] Edaravone readily crosses the blood-brain barrier and has a well-established safety profile in clinical use.[16]

Experimental Validation of Neuroprotective Effects

To rigorously assess the neuroprotective potential of a novel compound like MDNP and compare it with established agents, a series of well-defined in vitro and in vivo experiments are essential. The following section outlines key experimental protocols that form a self-validating system for evaluating neuroprotection.

In Vitro Neuroprotection Assays

1. Neuronal Cell Viability under Oxidative Stress

  • Objective: To determine the ability of the test compound to protect neurons from cell death induced by an oxidative insult.

  • Model: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) are exposed to a neurotoxin such as hydrogen peroxide (H₂O₂) or glutamate.[20][21][22]

  • Protocol: MTT Assay [23][24][25][26][27]

    • Seed neuronal cells in a 96-well plate and allow them to adhere and differentiate.

    • Pre-treat the cells with varying concentrations of MDNP, Resveratrol, or Edaravone for a specified period (e.g., 1-2 hours).

    • Induce neurotoxicity by adding the chosen neurotoxin (e.g., H₂O₂ to a final concentration of 100 µM).

    • Incubate for 24 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.[23]

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

2. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Objective: To quantify the antioxidant capacity of the test compound by measuring its ability to reduce intracellular ROS levels.

  • Protocol: Dichlorofluorescin Diacetate (DCF-DA) Assay [28][29][30][31][32]

    • Culture neuronal cells in a 96-well plate.

    • Load the cells with DCF-DA, a cell-permeable dye that becomes fluorescent upon oxidation by ROS.

    • Wash the cells to remove excess dye.

    • Treat the cells with the test compounds (MDNP, Resveratrol, Edaravone) followed by the neurotoxin.

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm. A decrease in fluorescence indicates a reduction in intracellular ROS.

3. Assessment of Apoptosis

  • Objective: To determine if the neuroprotective effect of the compound involves the inhibition of apoptotic cell death.

  • Protocol: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay [33][34][35][36][37]

    • Culture neuronal cells on coverslips and treat them with the test compounds and neurotoxin as described above.

    • Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

    • Perform the TUNEL staining according to the manufacturer's protocol. This involves using the enzyme terminal deoxynucleotidyl transferase (TdT) to incorporate labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

    • Counterstain the nuclei with a fluorescent dye (e.g., DAPI).

    • Visualize the cells under a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.

In Vivo Models of Neurodegeneration

For a more comprehensive validation, in vivo studies in animal models of neurodegenerative diseases are crucial.

  • Model of Parkinson's Disease: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is widely used to study the degeneration of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.

  • Model of Ischemic Stroke: The middle cerebral artery occlusion (MCAO) model in rodents mimics the effects of a stroke by temporarily or permanently blocking blood flow to a specific brain region.

In these models, the efficacy of MDNP would be assessed by measuring behavioral outcomes (e.g., motor function tests), infarct volume (in the MCAO model), and by histological and biochemical analyses of brain tissue to quantify neuronal loss, oxidative stress markers, and apoptosis.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of MDNP and a typical experimental workflow for its validation.

MDNP_Mechanism cluster_Mitochondrion Mitochondrion cluster_MDNP_Action MDNP Intervention ETC Electron Transport Chain Proton_Gradient Proton Gradient (High ΔΨm) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ROS_Production ROS Production (High) Proton_Gradient->ROS_Production Mild_Uncoupling Mild Uncoupling (Reduced ΔΨm) ATP ATP ATP_Synthase->ATP Reduced_ROS Reduced ROS Ca_Overload Ca2+ Overload mPTP mPTP Opening Ca_Overload->mPTP Reduced_Ca Reduced Ca2+ Overload Apoptosis Apoptosis mPTP->Apoptosis Neuroprotection Neuroprotection MDNP 5-Methoxy-2,4-dinitrophenol (MDNP) MDNP->Mild_Uncoupling Induces Mild_Uncoupling->Reduced_ROS Mild_Uncoupling->Reduced_Ca Reduced_ROS->Neuroprotection Reduced_Ca->Neuroprotection

Caption: Proposed neuroprotective mechanism of 5-Methoxy-2,4-dinitrophenol (MDNP).

Experimental_Workflow In_Vitro_Models In Vitro Models (e.g., Primary Neurons, SH-SY5Y) Neurotoxicity_Induction Induction of Neurotoxicity (e.g., H₂O₂, Glutamate) In_Vitro_Models->Neurotoxicity_Induction Treatment Treatment with MDNP, Resveratrol, Edaravone Neurotoxicity_Induction->Treatment Cell_Viability_Assay Cell Viability Assay (MTT) Treatment->Cell_Viability_Assay ROS_Measurement ROS Measurement (DCF-DA) Treatment->ROS_Measurement Apoptosis_Assay Apoptosis Assay (TUNEL) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Comparison Cell_Viability_Assay->Data_Analysis ROS_Measurement->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Experimental workflow for validating neuroprotective effects.

Conclusion

5-Methoxy-2,4-dinitrophenol presents an intriguing candidate for neuroprotection, building upon the established, albeit complex, pharmacology of its parent compound, DNP. The core hypothesis is that MDNP will leverage the neuroprotective mechanism of mild mitochondrial uncoupling with potentially improved pharmacokinetic properties conferred by the methoxy group. Its projected ability to mitigate oxidative stress and calcium dysregulation at the mitochondrial level positions it as a promising agent for tackling the fundamental drivers of neuronal death in a range of neurological disorders.

In comparison to the multi-faceted Resveratrol and the targeted free radical scavenger Edaravone, MDNP offers a distinct, upstream mechanism of action focused on preserving mitochondrial health. While Resveratrol's broad-spectrum activity is advantageous, its bioavailability can be a hurdle. Edaravone, on the other hand, is a clinically validated and potent antioxidant, but its action is primarily to neutralize existing free radicals rather than preventing their formation at the source.

The true potential of MDNP can only be unlocked through rigorous experimental validation. The protocols outlined in this guide provide a clear and robust framework for such an investigation. Should the hypothesized neuroprotective effects and favorable safety profile of MDNP be confirmed, it could represent a significant advancement in the development of mitochondrial-targeted therapies for neurodegenerative diseases and acute brain injury. Further research into the structure-activity relationships of dinitrophenol derivatives is warranted to optimize both efficacy and safety, paving the way for a new generation of neuroprotective agents.

References

  • Neuroprotective actions of 2,4-dinitrophenol: Friend or foe? - PMC. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Screening and Structure–Activity Relationship of D2AAK1 Derivatives for Potential Application in the Treatment of Neurodegenerative Diseases. (2022). PubMed Central. Retrieved January 26, 2026, from [Link]

  • DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. (2014). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Neuroprotective action of resveratrol. (2012). PubMed. Retrieved January 26, 2026, from [Link]

  • Neuritogenesis and neuronal differentiation promoted by 2,4-dinitrophenol, a novel anti-amyloidogenic compound. (2007). PubMed. Retrieved January 26, 2026, from [Link]

  • Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease. (2020). Frontiers. Retrieved January 26, 2026, from [Link]

  • Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury. (2009). PubMed Central. Retrieved January 26, 2026, from [Link]

  • In vitro cellular models for neurotoxicity studies. (2015). Diva-portal.org. Retrieved January 26, 2026, from [Link]

  • Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models. (2013). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events. (1995). PubMed. Retrieved January 26, 2026, from [Link]

  • Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models. (2013). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Uncoupling Proteins as Therapeutic Targets for Neurodegenerative Diseases. (2022). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury. (2006). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. (2003). ResearchGate. Retrieved January 26, 2026, from [Link]

  • TUNEL assay for analysis of apoptotic cells in brain tissues.... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Mitochondrial Dysfunction in Neurodegenerative Diseases: Mechanisms and Corresponding Therapeutic Strategies. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. (2003). PubMed. Retrieved January 26, 2026, from [Link]

  • In vitro models for neurotoxicology research. (2012). Oxford Academic. Retrieved January 26, 2026, from [Link]

  • Reactive Oxygen Species: Angels and Demons in the Life of a Neuron. (2021). MDPI. Retrieved January 26, 2026, from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved January 26, 2026, from [Link]

  • What is the mechanism of Edaravone? (2024). Patsnap Synapse. Retrieved January 26, 2026, from [Link]

  • Detection of Apoptosis in the Central Nervous System. (2012). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay. (2014). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Neuroprotective Potential of Mild Uncoupling in Mitochondria. Pros and Cons. (2022). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. (2022). MDPI. Retrieved January 26, 2026, from [Link]

  • (PDF) In vitro models for neurotoxicology research. (2012). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (2025). Unknown Source. Retrieved January 26, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved January 26, 2026, from [Link]

  • Nobiletin Ameliorates Doxorubicin-Induced Nephrotoxicity by Targeting Oxidative Stress, Inflammatory, and Apoptotic Pathways. (2026). American Chemical Society. Retrieved January 26, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 26, 2026, from [Link]

  • Apoptosis | TUNEL Assay Principle Procedure | Biology Lectures. (2022). YouTube. Retrieved January 26, 2026, from [Link]

  • Sirtuin 3. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Neuroprotective Properties of Resveratrol and Its Derivatives—Influence on Potential Mechanisms Leading to the Development of Alzheimer's Disease. (2021). MDPI. Retrieved January 26, 2026, from [Link]

  • Reactive oxygen species (ROS) detection in cultured cortical neurones.... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Lipophilicity and Other Parameters Affecting Brain Penetration. (2005). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Neuroprotective effect and possible mechanism of edaravone in rat models of spinal cord injury: a systematic review and network meta-analysis. (2025). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. (2024). MDPI. Retrieved January 26, 2026, from [Link]

  • TUNEL Apoptosis Assay (Fluorescent). (n.d.). Creative Bioarray. Retrieved January 26, 2026, from [Link]

  • Co-Culture Models: Key Players in In Vitro Neurotoxicity, Neurodegeneration and BBB Modeling Studies. (2021). MDPI. Retrieved January 26, 2026, from [Link]

  • a Neuronal cytotoxicity assessment using MTT assay with different.... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons. (2018). PubMed. Retrieved January 26, 2026, from [Link]

  • Exploring the role of mitochondrial uncoupling protein 4 in brain metabolism: implications for Alzheimer's disease. (2024). PubMed. Retrieved January 26, 2026, from [Link]

  • Reactive Oxygen Species (ROS) Detection. (2019). BMG LABTECH. Retrieved January 26, 2026, from [Link]

  • Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. (2018). PubMed Central. Retrieved January 26, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of 5-Methoxy-2,4-dinitrophenol Assay Results

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 5-Methoxy-2,4-dinitrophenol, the integrity of analytical data is paramount. This guide provides an in-depth, experience-driven comparison of two common analytical techniques—UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC)—and outlines a rigorous cross-validation protocol to ensure the accuracy, reliability, and interchangeability of results.

Introduction: The Analytical Imperative for 5-Methoxy-2,4-dinitrophenol

5-Methoxy-2,4-dinitrophenol is a nitrophenolic compound with significant biological activity. Like other dinitrophenols, its mechanism of action is linked to the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the synthesis of ATP, the primary energy currency of the cell, by dissipating the proton gradient across the inner mitochondrial membrane before it can be used by ATP synthase.[1][2] This leads to an increase in metabolic rate and heat production as the body attempts to compensate for the reduced energy efficiency.[1] Given its potent bioactivity, precise and accurate quantification is critical in research and development settings.

The choice of analytical methodology can be influenced by factors such as required sensitivity, sample complexity, throughput needs, and available instrumentation. Here, we delve into a classic colorimetric method and a highly specific chromatographic technique, providing the rationale for a cross-validation study to bridge the data from these orthogonal approaches.

Primary Assay: UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a rapid and accessible method for the quantification of phenolic compounds. The principle lies in the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. For many nitrophenols, the phenolic hydroxyl group can be deprotonated under basic conditions, leading to a chromophoric shift and a significant increase in absorbance in the visible region, which enhances the specificity and sensitivity of the assay.

Experimental Protocol: Spectrophotometric Quantification

This protocol is adapted from established methods for the determination of nitrophenols.

1. Reagent Preparation:

  • 5-Methoxy-2,4-dinitrophenol Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-Methoxy-2,4-dinitrophenol and dissolve it in 10 mL of methanol.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in a suitable solvent (e.g., 50% methanol in water) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
  • Sodium Hydroxide (NaOH) Solution (0.1 M): Dissolve 0.4 g of NaOH in 100 mL of deionized water.

2. Sample Preparation:

  • Dissolve the experimental sample containing 5-Methoxy-2,4-dinitrophenol in the same solvent used for the working standards to an estimated concentration within the calibration range.

3. Measurement Procedure:

  • To 1 mL of each standard and sample solution in separate test tubes, add 1 mL of 0.1 M NaOH.
  • Vortex the tubes and allow them to stand for 5 minutes for the color to develop fully.
  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which should be determined by scanning a mid-range standard (e.g., 25 µg/mL) from 300 to 600 nm. The λmax for similar nitrophenols under basic conditions is typically around 400 nm.
  • Use a blank solution containing 1 mL of the solvent and 1 mL of 0.1 M NaOH to zero the spectrophotometer.

4. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
  • Determine the concentration of 5-Methoxy-2,4-dinitrophenol in the experimental samples by interpolating their absorbance values on the calibration curve.

Alternative Assay: High-Performance Liquid Chromatography (HPLC)

HPLC provides superior specificity and selectivity compared to spectrophotometry, making it the gold standard for the analysis of complex mixtures. This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

Experimental Protocol: HPLC Quantification

This protocol is based on established methods for the analysis of nitrophenols and other phenolic compounds.[3][4]

1. Reagent and Equipment Preparation:

  • HPLC System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
  • Mobile Phase: A gradient elution is often optimal. For example:
  • Mobile Phase A: 0.1% Phosphoric Acid in Water
  • Mobile Phase B: Acetonitrile
  • Standard and Sample Preparation: Prepare stock and working standard solutions of 5-Methoxy-2,4-dinitrophenol as described for the spectrophotometric method. Dilute experimental samples in the mobile phase starting composition.
  • Filtration: Filter all standards and samples through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Column Temperature: 30°C
  • Detection Wavelength: Set the detector to the λmax of 5-Methoxy-2,4-dinitrophenol in the mobile phase (determined by DAD or from a UV scan), likely around 280 nm for the neutral form.[4]
  • Gradient Program:
  • 0-5 min: 90% A, 10% B
  • 5-25 min: Linear gradient to 50% A, 50% B
  • 25-30 min: Hold at 50% A, 50% B
  • 30-35 min: Return to 90% A, 10% B
  • 35-40 min: Re-equilibration

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.
  • Quantify 5-Methoxy-2,4-dinitrophenol in the experimental samples by comparing their peak areas to the calibration curve.

Cross-Validation Study: Ensuring Methodological Congruence

Cross-validation is a critical process to demonstrate that two different analytical methods provide equivalent results, ensuring data consistency and reliability.[5] This is particularly important when transitioning from a simpler method like spectrophotometry to a more complex one like HPLC, or when comparing data generated by different laboratories or at different stages of a project.

Experimental Workflow for Cross-Validation

The objective is to analyze a set of identical samples using both the validated spectrophotometric and HPLC methods and to statistically compare the results.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing cluster_comparison Statistical Comparison SamplePrep Prepare Identical Sample Aliquots Spectro Spectrophotometric Assay SamplePrep->Spectro HPLC HPLC Assay SamplePrep->HPLC SpectroData Quantify via Spectro Calibration Spectro->SpectroData HPLCData Quantify via HPLC Calibration HPLC->HPLCData StatCompare Statistical Analysis (e.g., Bland-Altman, t-test) SpectroData->StatCompare HPLCData->StatCompare

Caption: Cross-validation workflow for comparing spectrophotometric and HPLC assays.

Step-by-Step Cross-Validation Protocol
  • Sample Selection: Prepare a minimum of 10 independent samples of 5-Methoxy-2,4-dinitrophenol with concentrations spanning the analytical range of both methods.

  • Parallel Analysis: Analyze each sample in triplicate using both the fully validated spectrophotometric and HPLC methods.

  • Data Compilation: Record the mean concentration for each sample determined by each method.

  • Statistical Evaluation:

    • Correlation Analysis: Plot the results from the HPLC method (reference method) against the spectrophotometric method and calculate the Pearson correlation coefficient (r). A value close to 1 indicates a strong linear relationship.

    • Paired t-test: Perform a paired t-test to determine if there is a statistically significant systematic difference between the two methods. A p-value > 0.05 typically suggests no significant difference.

    • Bland-Altman Plot: This is a powerful tool for assessing the agreement between two quantitative measurement methods. It plots the difference between the two measurements for each sample against the average of the two measurements. This plot helps to visualize any systematic bias and the limits of agreement.

Comparative Data Summary

The following table presents hypothetical data from a cross-validation study to illustrate the expected outcomes.

Sample IDHPLC (µg/mL)Spectrophotometry (µg/mL)Difference (Spec - HPLC)Average
15.15.50.45.3
29.810.30.510.1
324.525.81.325.2
449.251.01.850.1
573.976.52.675.2
698.5101.22.799.9

Interpretation of Hypothetical Data: In this example, the spectrophotometric method consistently yields slightly higher values, suggesting a potential positive bias, perhaps due to interfering substances that absorb at the same wavelength. A Bland-Altman plot would clearly visualize this trend.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

To understand the importance of accurate quantification, it is crucial to grasp the compound's mechanism of action at a molecular level.

OxidativePhosphorylation cluster_membrane Inner Mitochondrial Membrane cluster_space Intermembrane Space cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) ProtonPool High [H+] ETC->ProtonPool Pumps H+ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP Generates ProtonPool->ATPSynthase H+ Flow DNP 5-Methoxy-2,4-dinitrophenol (Protonophore) ProtonPool->DNP Binds H+ LowProton Low [H+] LowProton->ETC DNP->LowProton Transports H+

Caption: Mechanism of 5-Methoxy-2,4-dinitrophenol as a protonophore uncoupler.

5-Methoxy-2,4-dinitrophenol, being a lipophilic weak acid, can readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. It then diffuses back into the proton-poor mitochondrial matrix, where it releases the proton, effectively creating a "short-circuit" in the proton motive force.[1] This uncoupling of electron transport from ATP synthesis leads to the dissipation of energy as heat.

Conclusion

Both UV-Visible spectrophotometry and HPLC are valuable techniques for the quantification of 5-Methoxy-2,4-dinitrophenol. Spectrophotometry offers a rapid and cost-effective solution, ideal for high-throughput screening or routine analysis of simple sample matrices. HPLC, with its superior specificity, is indispensable for complex samples and as a reference method.

References

  • Spectrophotometric Determination of Dopamine in Bulk and Dosage Forms Using 2,4-Dinitrophenylhydrazine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. (2023). Molecules. Retrieved from [Link]

  • Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method. (2024). MDPI. Retrieved from [Link]

  • Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. (n.d.). MDPI. Retrieved from [Link]

  • Analysis of red wine phenolics: Comparison of HPLC and spectrophotometric methods. (n.d.). VITIS - Journal of Grapevine Research. Retrieved from [Link]

  • Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. (2011). National Center for Biotechnology Information. Retrieved from [Link]

  • Simultaneous Determination of 14 Phenolic Compounds in Grape Canes by HPLC-DAD-UV Using Wavelength Switching Detection. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Determination and validation of spectrophotometric analytical method for quantification of total flavonoids in the leaves of Azadirachta. (2022). Research, Society and Development. Retrieved from [Link]

  • Analysis of red wine phenolics: Comparison of HPLC and spectrophotometric methods. (2015). VITIS - Journal of Grapevine Research. Retrieved from [Link]

  • Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. (2011). National Center for Biotechnology Information. Retrieved from [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Simultaneous Determination of Phenolic Compounds in Red Wines by HPLC‐UV. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Validation Methods for Phenolic Components with RP-HPLC-UV in Various Bee Products. (n.d.). SciSpace. Retrieved from [Link]

  • Validation of Spectrophotometric Methods for the Determination of Total Polyphenol and Total Flavonoid Content. (2017). PubMed. Retrieved from [Link]

  • 2,4-Dinitrophenol. (n.d.). Wikipedia. Retrieved from [Link]

  • 2,4 Dinitrophenol as Medicine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 2,4-dinitrophenol acts as an uncoupler of oxidative phosphorylation... (n.d.). ResearchGate. Retrieved from [Link]

  • Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. (2015). Pharmaceutical Methods. Retrieved from [Link]

  • Validation of Spectrophotometric Methods for the Determination of Total Polyphenol and Total Flavonoid Content. (2017). PubMed. Retrieved from [Link]

  • Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanisms of Dinitrophenol toxcity. (n.d.). ResearchGate. Retrieved from [Link]

  • What is the mechanism by which Dinitrophenol (2,4-Dinitrophenol) acts as an uncoupler of oxidative phosphorylation, specifically in relation to proton transport across the inner mitochondrial membrane? (n.d.). Dr.Oracle. Retrieved from [Link]

  • 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Uncoupling oxidative phosphorylation with 2,4-dinitrophenol promotes development of the adhesion phenotype. (n.d.). PubMed. Retrieved from [Link]

  • Uncouplers of oxidative phosphorylation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comparative Analysis of Mitochondrial Uncouplers: Evaluating Efficacy and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the comparative efficacy of classical and novel mitochondrial uncouplers, with a focus on 2,4-Dinitrophenol (DNP), FCCP, and the promising next-generation compound BAM15.

Editorial Note: Initial research for this guide sought to evaluate the efficacy of 5-Methoxy-2,4-dinitrophenol as a mitochondrial uncoupler. However, a comprehensive literature search revealed a significant lack of published experimental data on the biological activity of this specific compound in the context of mitochondrial bioenergetics. Therefore, this guide has been pivoted to address a topic of broader and more immediate relevance to the scientific community: a comparative analysis of the well-established uncouplers 2,4-Dinitrophenol (DNP) and Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP), alongside the novel and promising uncoupler, BAM15. This revised focus allows for a robust, data-driven comparison that is grounded in available scientific literature.

Introduction: The Therapeutic Promise and Peril of Mitochondrial Uncoupling

Mitochondrial uncoupling is the dissociation of oxidative phosphorylation from ATP synthesis.[1] Chemical uncouplers are lipophilic weak acids that act as protonophores, transporting protons across the inner mitochondrial membrane, thereby dissipating the proton gradient that drives ATP synthase.[2] This process leads to an increase in oxygen consumption and energy expenditure, with the energy being released as heat.[3] The therapeutic potential of mitochondrial uncoupling has been recognized for nearly a century, with the infamous 2,4-dinitrophenol (DNP) being one of the first weight-loss drugs in the 1930s.[3][4] However, its narrow therapeutic window and severe toxicity, including hyperthermia and death, led to its ban in 1938.[4][5]

Despite the historical risks, interest in mitochondrial uncoupling as a therapeutic strategy for metabolic diseases, neurodegenerative disorders, and other conditions has been revitalized.[6] The key to unlocking this potential lies in the development of "mild" or "safe" uncouplers that can induce a controlled increase in energy expenditure without causing significant toxicity. This guide provides a comparative overview of the efficacy and safety profiles of three key mitochondrial uncouplers: the classical agents DNP and FCCP, and the novel compound BAM15, which has shown promise as a safer alternative.

Mechanism of Action: A Shared Path with Divergent Consequences

The fundamental mechanism of action for DNP, FCCP, and BAM15 is the same: they are all protonophores that disrupt the mitochondrial proton gradient. This process is cyclical, involving the protonation of the uncoupler in the intermembrane space (which has a higher proton concentration) and its deprotonation in the mitochondrial matrix (which has a lower proton concentration).

cluster_0 Inner Mitochondrial Membrane cluster_1 Electron Transport Chain cluster_2 ATP Synthase Matrix Matrix IMS IMS U-H U-H IMS->U-H Protonation (low pH) U- U⁻ U-H->U- Diffusion U-->U-H Return Diffusion H+_matrix H⁺ U-->H+_matrix Deprotonation (high pH) H+ H⁺ H+_flow H⁺ flow ETC e⁻ flow H+_pump H⁺ pumping ETC->H+_pump ATP_Synthase ATP Synthesis H+_flow->ATP_Synthase cluster_0 Experimental Workflow Start Seed Cells in Seahorse XF Plate Equilibrate Equilibrate in Assay Medium Start->Equilibrate Baseline Measure Baseline OCR Equilibrate->Baseline Inject_Oligo Inject Oligomycin (ATP Synthase Inhibitor) Baseline->Inject_Oligo Measure_ATP Measure ATP-linked Respiration Inject_Oligo->Measure_ATP Inject_Uncoupler Inject Uncoupler (e.g., DNP, FCCP, BAM15) Measure_ATP->Inject_Uncoupler Measure_Max Measure Maximal Respiration Inject_Uncoupler->Measure_Max Inject_Rot_AA Inject Rotenone/Antimycin A (Complex I/III Inhibitors) Measure_Max->Inject_Rot_AA Measure_NonMito Measure Non-Mitochondrial Respiration Inject_Rot_AA->Measure_NonMito End Data Analysis Measure_NonMito->End

Figure 2: Workflow for the Seahorse XF Mito Stress Test.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Assay Preparation: The following day, replace the growth medium with Seahorse XF DMEM or a similar assay medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.

  • Instrument Setup: Hydrate the sensor cartridge of the Seahorse XF Analyzer and load the injection ports with the compounds to be tested (oligomycin, the uncoupler of interest, and a mixture of rotenone and antimycin A).

  • Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will perform cycles of mixing, waiting, and measuring the oxygen consumption rate before and after the injection of each compound.

  • Data Analysis: The resulting OCR data is used to calculate the various parameters of mitochondrial respiration. The maximal respiration, achieved after the injection of the uncoupler, is a key indicator of the uncoupler's efficacy.

Conclusion and Future Directions

The field of mitochondrial uncoupling has evolved significantly from the early, perilous use of DNP. While classical uncouplers like DNP and FCCP remain valuable research tools, their narrow therapeutic windows limit their clinical potential. The development of novel uncouplers like BAM15, with its improved safety profile and sustained efficacy, represents a significant advancement. [7][8]BAM15's ability to increase energy expenditure without causing hyperthermia or significant toxicity in preclinical models offers a promising new avenue for the treatment of metabolic diseases. [8] Future research should focus on further characterizing the long-term safety and efficacy of these next-generation uncouplers in various disease models. Additionally, the exploration of tissue-specific uncouplers could further refine this therapeutic strategy, minimizing off-target effects and maximizing therapeutic benefit. The continued development of safer and more effective mitochondrial uncouplers holds the potential to transform the treatment of a wide range of debilitating diseases.

References

  • Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury. PubMed Central.
  • The mitochondrial uncoupling agent 2,4-dinitrophenol improves mitochondrial function, attenuates oxidative damage, and increases white matter sparing in the contused spinal cord. PubMed.
  • Researchers develop mild mitochondrial uncouplers for obesity tre
  • "Evaluating mitochondrial uncoupling potentials of A7E and DNP in Sacch" by Roger Vaughan. UNM Digital Repository.
  • BAM15‐mediated mitochondrial uncoupling protects against obesity and improves glycemic control. PMC - NIH.
  • 5-METHOXY-2,4-DINITROPHENOL synthesis. ChemicalBook.
  • 2,4-Dinitrophenol (DNP)
  • Fifty Years of Research on Protonophores: Mitochondrial Uncoupling As a Basis for Therapeutic Action.
  • A Popular Science View of Mitochondrial Uncoupling. Fight Aging!.
  • Synthesis of 2,4-dinitrophenol.
  • Toxicological Profile for Dinitrophenols.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.
  • 2,4-Dinitrophenol | C6H4N2O5 | CID 1493. PubChem.
  • 2,4-Dinitrophenol. Wikipedia.
  • Mitochondrial Uncoupler, 2,4-Dinitrophenol, Reduces Spinal Cord Paralysis and Retinal Ganglion Cell Loss in the Experimental Autoimmune Encephalomyelitis Model of Multiple Sclerosis. MDPI.
  • Mitochondrial uncoupler BAM15 reverses diet-induced obesity and insulin resistance in mice. VTechWorks.
  • 2,4-Dinitrophenol: A Novel Activating Reagent in Nucleotide Synthesis via the Phosphoramidite Route. Design of New Effective Phosphitylating Reagents.
  • Characterizing a Better Uncoupler. Cayman Chemical.
  • 2,4 Dinitrophenol as Medicine. PMC - PubMed Central.
  • The Risks of Using 2,4‑Dinitrophenol (2,4‑DNP) as a Weight Loss Agent: A Literature Review.

Sources

A Comparative Guide to 5-Methoxy-2,4-dinitrophenol: Synthesis, Properties, and a Comparative Outlook Against 2,4-Dinitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of 5-Methoxy-2,4-dinitrophenol, presenting a comparative analysis against its well-studied analogue, 2,4-dinitrophenol (DNP). We delve into the synthesis, potential mechanistic actions, and the analytical methodologies relevant to this class of compounds, offering field-proven insights and detailed experimental protocols.

Introduction: The Dinitrophenol Class of Mitochondrial Uncouplers

Dinitrophenols are a class of synthetic organic compounds known for their ability to act as proton ionophores, effectively uncoupling mitochondrial oxidative phosphorylation.[1][2] The most notorious member of this family is 2,4-dinitrophenol (DNP), a compound historically used for weight loss in the 1930s.[3][4] Its use was discontinued due to severe toxicity and a narrow therapeutic window, leading to side effects like hyperthermia, tachycardia, and even death.[2][4]

The fundamental mechanism of action for DNP involves dissipating the proton gradient across the inner mitochondrial membrane.[1][5] This gradient, or proton-motive force, is essential for driving the synthesis of ATP by ATP synthase. By providing an alternative route for protons to re-enter the mitochondrial matrix, DNP bypasses ATP synthase, causing the energy from substrate oxidation to be released as heat instead of being converted into chemical energy (ATP).[1][2][4] This inefficiency in energy production triggers a compensatory increase in metabolic rate as the body attempts to meet its energy demands.[1][3]

While DNP itself is deemed too dangerous for human consumption, its potent biological activity continues to inspire research into related structures that might offer a more controlled and safer uncoupling effect.[6][7] This guide focuses on one such derivative: 5-Methoxy-2,4-dinitrophenol. The introduction of a methoxy group (-OCH₃) to the phenol ring presents an intriguing modification that could significantly alter the compound's physicochemical properties, pharmacokinetics, and biological activity.

Synthesis of 5-Methoxy-2,4-dinitrophenol

The synthesis of 5-Methoxy-2,4-dinitrophenol can be achieved with a high yield from commercially available starting materials. The primary route involves the reaction of 1,3-dichloro-4,6-dinitrobenzene with sodium hydroxide in a methanol-water solvent system.[8]

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of 5-Methoxy-2,4-dinitrophenol.[8]

Objective: To synthesize 5-Methoxy-2,4-dinitrophenol from 1,3-dichloro-4,6-dinitrobenzene.

Materials:

  • 1,3-dichloro-4,6-dinitrobenzene (23.7 g)

  • Methanol (100 mL)

  • Deionized Water (200 mL)

  • Sodium Hydroxide (15 g)

  • Hydrochloric Acid (aqueous solution)

  • 1 L Round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Ice bath

Procedure:

  • Reaction Setup: Charge a 1 L round-bottom flask with 23.7 g of 1,3-dichloro-4,6-dinitrobenzene, 100 mL of methanol, 200 mL of water, and 15 g of sodium hydroxide.

    • Causality: The methanol/water mixture serves as the solvent system, while sodium hydroxide acts as the base required for the nucleophilic substitution reaction.

  • Heating and Reflux: Equip the flask with a mechanical stirrer and a reflux condenser. Heat the mixture to approximately 65°C using a heating mantle.

  • Reaction Time: Maintain the temperature and continue stirring for approximately 8 hours.

    • Causality: The extended reaction time at an elevated temperature ensures the completion of the substitution reaction where one of the chloro groups is replaced by a methoxy group.

  • Precipitation: After 8 hours, carefully pour the warm reaction mixture into a beaker containing ice-cold aqueous hydrochloric acid.

    • Causality: The acidic workup neutralizes the excess sodium hydroxide and protonates the phenoxide intermediate, causing the desired product, 5-Methoxy-2,4-dinitrophenol, to precipitate out of the solution as it is less soluble in the acidic aqueous medium.

  • Isolation and Drying: Isolate the precipitated solid by filtration. Wash the solid with cold water to remove any remaining salts and acid. Air-dry the product.

    • Self-Validation: The expected theoretical yield is 21.4 g. A successful synthesis should result in a dry weight close to this value (e.g., 20.5 g, representing a 95% yield).[8] Further validation can be achieved through melting point analysis and spectroscopic methods (NMR, IR, Mass Spectrometry).

Diagram: Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A 1. Charge Flask: - 1,3-dichloro-4,6-dinitrobenzene - Methanol & Water - Sodium Hydroxide B 2. Heat to 65°C with stirring A->B C 3. Reflux for 8 hours B->C D 4. Pour into ice-cold HCl (aq) C->D E 5. Isolate by Filtration D->E F 6. Air Dry Product: 5-Methoxy-2,4-dinitrophenol E->F

Caption: Workflow for the synthesis of 5-Methoxy-2,4-dinitrophenol.

Comparative Analysis: 5-Methoxy-2,4-dinitrophenol vs. 2,4-Dinitrophenol

Direct comparative studies on the biological activity of 5-Methoxy-2,4-dinitrophenol are scarce in publicly available literature. However, we can infer potential differences based on the principles of medicinal chemistry and structure-activity relationships (SAR). The key structural difference is the addition of a methoxy group at the 5-position of the aromatic ring.

Physicochemical Properties

The introduction of a methoxy group can influence several key properties:

  • Lipophilicity: The methoxy group is generally considered to be lipophilic, which could increase the overall lipophilicity of the molecule compared to DNP. This might enhance its ability to cross cellular membranes, including the inner mitochondrial membrane, potentially affecting its potency as an uncoupler.

  • Electronic Effects: The methoxy group is an electron-donating group. This could modulate the acidity of the phenolic hydroxyl group, which is crucial for the protonophoric activity of dinitrophenols.

  • Metabolism: The methoxy group provides a potential site for metabolism, specifically O-demethylation by cytochrome P450 enzymes. This could represent a different metabolic pathway compared to DNP, which is primarily metabolized through nitro reduction and conjugation.[9]

Table 1: Comparison of Physicochemical Properties

Property2,4-Dinitrophenol (DNP)5-Methoxy-2,4-dinitrophenol (Predicted)Rationale for Prediction
Formula HOC₆H₃(NO₂)₂CH₃OC₆H₂(OH)(NO₂)₂Addition of a CH₂ group.
Molecular Weight 184.11 g/mol 214.13 g/mol Calculated from the chemical formula.
LogP (Lipophilicity) ~1.7Likely > 1.7The methoxy group increases lipophilicity.
pKa (Acidity) ~4.1Potentially slightly higher than DNPThe electron-donating methoxy group may slightly decrease the acidity of the phenol.
Primary Metabolism Nitro reduction, Glucuronide/Sulfate conjugation[9]O-demethylation, Nitro reduction, ConjugationThe methoxy group introduces a new metabolic site.
Potential Biological Activity and Toxicity

The biological activity of dinitrophenols is intrinsically linked to their ability to uncouple oxidative phosphorylation.

Diagram: Mechanism of Mitochondrial Uncoupling

G cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain H_high High [H+] ETC->H_high H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase H_high->ATP_Synthase H+ DNP_H DNP-H DNP_anion DNP- DNP_H->DNP_anion H+ released DNP_anion->DNP_H H+ uptake

Caption: Dinitrophenols (DNP) shuttle protons across the inner mitochondrial membrane.

  • Efficacy as an Uncoupler: The increased lipophilicity of 5-Methoxy-2,4-dinitrophenol could lead to more efficient transport across the mitochondrial membrane, potentially increasing its potency. However, changes in the molecule's pKa could also affect the efficiency of the proton shuttling cycle. Experimental validation is required to determine the net effect.

  • Toxicity Profile: The toxicity of DNP is dose-dependent and linked to uncontrolled hyperthermia.[1][4] The toxicity of its isomers also varies, with 2,4-DNP and 2,6-DNP being of comparable lethality.[6] The toxicity of 5-Methoxy-2,4-dinitrophenol is uncharacterized. A different pharmacokinetic profile due to altered metabolism could either increase or decrease its toxicity. For instance, a faster clearance rate might reduce the risk of accumulation and overdose, potentially widening the therapeutic window. Conversely, a toxic metabolite could introduce new safety concerns.

Table 2: Comparative Toxicity Data in Rats

CompoundStudy TypeDose & EffectNOAEL*Reference
2,4-Dinitrophenol Newborn Rat Study30 mg/kg: Death20 mg/kg: Lower body/organ weights10 mg/kg/day[10]
2,4-Dinitrophenol Young Rat Study80 mg/kg: Death20 mg/kg: No definitive toxicity20 mg/kg/day[10]
5-Methoxy-2,4-dinitrophenol N/AData not availableN/A-

*No-Observed-Adverse-Effect Level

Recommended Experimental Workflows

To properly characterize and compare 5-Methoxy-2,4-dinitrophenol to DNP, a series of standardized assays are necessary.

Protocol: Assessing Mitochondrial Uncoupling via Oxygen Consumption Rate (OCR)

Objective: To quantify the effect of 5-Methoxy-2,4-dinitrophenol on mitochondrial respiration and determine its potency as an uncoupling agent.

Rationale: Mitochondrial uncouplers disrupt the link between electron transport and ATP synthesis, leading to a maximal, uncontrolled rate of oxygen consumption by the electron transport chain. This assay directly measures this key mechanistic feature.

Apparatus:

  • Seahorse XF Analyzer (or similar respirometry system)

  • Cell culture plates compatible with the analyzer

  • Cultured cells with high respiratory activity (e.g., C2C12 myoblasts, HepG2 hepatocytes)

Procedure:

  • Cell Seeding: Seed cells in the appropriate microplate and allow them to adhere and grow to a confluent monolayer.

  • Assay Medium: On the day of the assay, replace the growth medium with a low-buffer assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO₂ incubator for 1 hour.

    • Causality: Using a low-buffer medium is critical as the instrument measures pH changes as a proxy for lactate production (glycolysis). Standard bicarbonate buffers would interfere with this measurement.

  • Compound Preparation: Prepare stock solutions of 5-Methoxy-2,4-dinitrophenol and DNP (as a positive control). Serially dilute the compounds to a range of concentrations for injection.

  • Instrument Setup: Calibrate the analyzer sensor cartridge. Program the instrument for a mitochondrial stress test protocol, but modify it to inject only the test compounds.

  • Assay Execution: a. Baseline Measurement: Measure the basal oxygen consumption rate (OCR) for 3-4 cycles. b. Compound Injection: Inject the various concentrations of 5-Methoxy-2,4-dinitrophenol and DNP into different wells. c. Post-Injection Measurement: Measure the OCR for 6-12 cycles to observe the full effect of the compounds.

  • Data Analysis: Normalize the OCR data to cell number. Plot the percentage increase in OCR against compound concentration to generate a dose-response curve and calculate the EC₅₀ value for each compound.

    • Self-Validation: A potent uncoupler will cause a significant, dose-dependent increase in OCR. DNP should produce a known response, validating the assay's performance. Wells with vehicle only serve as a negative control.

Protocol: Analytical Detection and Quantification

Objective: To develop a method for the detection and quantification of 5-Methoxy-2,4-dinitrophenol in biological samples.

Rationale: Accurate quantification is essential for pharmacokinetic and toxicology studies. Given its structural similarity to DNP, methods like LC-MS/MS are highly suitable.[9] Other methods reported for DNP and related nitrophenols include fluorescence spectrophotometry, chromatography, and various electrochemical methods.[11][12][13]

Apparatus:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation: For biological samples (e.g., plasma, urine), perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation. An alternative is liquid-liquid extraction or solid-phase extraction for cleaner samples.

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Method: Develop a gradient method that provides good separation of the analyte from matrix components.

    • Causality: Reverse-phase chromatography is ideal for separating moderately polar organic molecules. The acidic mobile phase ensures the phenolic proton remains on the molecule for consistent retention and ionization.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in negative mode. The phenolic proton is easily lost, forming a [M-H]⁻ ion.

    • MRM: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

      • Parent Ion (Q1): Set to the m/z of the deprotonated molecule (213.1 for 5-Methoxy-2,4-dinitrophenol).

      • Fragment Ions (Q3): Determine the characteristic fragment ions by infusing the pure compound and performing a product ion scan. These fragments will be specific to the molecule's structure.

  • Quantification: Create a calibration curve using standards of known concentration prepared in the same matrix as the samples (e.g., blank plasma). Quantify the unknown samples by comparing their peak areas to the calibration curve.

    • Self-Validation: Include quality control (QC) samples at low, medium, and high concentrations to ensure the accuracy and precision of the assay run. An internal standard should be used to correct for variations in sample preparation and instrument response.

Conclusion and Future Directions

5-Methoxy-2,4-dinitrophenol represents an understudied derivative of the potent mitochondrial uncoupler DNP. Based on its structure, it is predicted to retain uncoupling activity, but with potentially altered potency, pharmacokinetics, and toxicity. The addition of a methoxy group could enhance membrane permeability and introduce a new site for metabolism, factors that warrant thorough investigation.

The lack of empirical data highlights a significant research gap. Future studies should focus on:

  • Direct Comparison of Uncoupling Potency: Utilizing respirometry assays to determine the EC₅₀ of 5-Methoxy-2,4-dinitrophenol relative to DNP.

  • In Vitro Toxicity Profiling: Assessing cytotoxicity in various cell lines to establish a preliminary safety profile.

  • Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in animal models.

  • In Vivo Efficacy and Safety: If in vitro data are promising, carefully designed in vivo studies could explore its metabolic effects and establish a therapeutic window.

By systematically applying the experimental workflows outlined in this guide, researchers can effectively characterize 5-Methoxy-2,4-dinitrophenol and determine if this structural modification offers a meaningful advantage over its hazardous predecessor.

References

  • 2,4-Dinitrophenol - Wikipedia. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • 2,4 Dinitrophenol as Medicine - PMC - PubMed Central. (2021). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Comparative study of toxicity of 4-nitrophenol and 2,4-dinitrophenol in newborn and young rats - PubMed. (2001). Journal of Toxicological Sciences. Retrieved January 26, 2026, from [Link]

  • Toxicological Profile for Dinitrophenols - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). ATSDR. Retrieved January 26, 2026, from [Link]

  • RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dinitrophenols - NCBI. (n.d.). NCBI. Retrieved January 26, 2026, from [Link]

  • The Risks of Using 2,4‑Dinitrophenol (2,4‑DNP) as a Weight Loss Agent: A Literature Review. (2022). Acta Medica Academica. Retrieved January 26, 2026, from [Link]

  • Highly selective detection of 2,4-dinitrophenol by fluorescent NH2-MIL-125(Ti) via dual-parameter sensing technology - Analytical Methods (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Neuroprotective actions of 2,4-dinitrophenol: Friend or foe? - PMC - PubMed Central. (2012). Dementia & Neuropsychologia. Retrieved January 26, 2026, from [Link]

  • Highly selective detection of 2,4-dinitrophenol by fluorescent NH2-MIL-125(Ti) via dual-parameter sensing technology | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning - PubMed. (2006). Journal of Analytical Toxicology. Retrieved January 26, 2026, from [Link]

  • Mechanisms of Dinitrophenol toxcity - ResearchGate. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Determination of 2-Nitrophenol, 4-Nitrophenol, 2-Methoxy-5-nitrophenol, and 2,4-Dinitrophenol by Differential Pulse Voltammetry. (n.d.). Collection of Czechoslovak Chemical Communications. Retrieved January 26, 2026, from [Link]

  • 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PubMed Central. (2011). Journal of Medical Toxicology. Retrieved January 26, 2026, from [Link]

  • Sublethal toxicities of 2,4-dinitrophenol as inferred from online self-reports | PLOS One. (2023). PLOS One. Retrieved January 26, 2026, from [Link]

  • (PDF) Synthesis of 2,4-dinitrophenol - ResearchGate. (2012). Russian Journal of Applied Chemistry. Retrieved January 26, 2026, from [Link]

  • (PDF) Synthesis of 2-Methoxy-5-nitrophenylglycine; 2, 4-dinitrophenoxyacetic Acid and Pyridylglycine as Precursors for Indigo Dyes - Academia.edu. (n.d.). Academia.edu. Retrieved January 26, 2026, from [Link]

Sources

A Comparative Guide to Dinitrophenol and Its Analogues in Metabolic Disease Models: The Quest for Potency Without Poison

Author: BenchChem Technical Support Team. Date: February 2026

The escalating global prevalence of metabolic diseases, including obesity, type 2 diabetes (T2D), and non-alcoholic steatohepatitis (NASH), presents one of the most significant challenges to modern healthcare.[1] These conditions, collectively termed "metabesity," stem from chronic energy imbalance and place an immense burden on individuals and healthcare systems.[2] A therapeutic strategy that has captivated and cautioned researchers for nearly a century is the concept of mitochondrial uncoupling—essentially, making the body's cellular engines less efficient to burn more fuel.

The archetypal mitochondrial uncoupler is 2,4-dinitrophenol (DNP). First utilized in the 1930s, DNP was a remarkably effective weight-loss agent, prescribed to over 100,000 individuals.[2][3] However, its use was abruptly halted after reports of severe toxicity and fatalities, leading the FDA to declare it unfit for human consumption in 1938.[4] The core issue was DNP's perilously narrow therapeutic window; the dose required for weight loss was dangerously close to the lethal dose.[5]

This guide provides a comparative analysis of DNP and a new generation of its analogues. We will delve into the underlying mechanism of mitochondrial uncoupling, objectively compare the efficacy and safety of these compounds in preclinical metabolic disease models, and provide the detailed experimental frameworks necessary for their evaluation. The goal is to illuminate the path forward for this high-risk, high-reward therapeutic class, showcasing the scientific pursuit of harnessing DNP's metabolic benefits while engineering out its deadly toxicity.

The Engine of Life, Deliberately Inefficient: The Mechanism of Mitochondrial Uncoupling

Mitochondria are the powerhouses of the cell, responsible for generating adenosine triphosphate (ATP), the body's primary energy currency. This is achieved through a process called oxidative phosphorylation. Nutrients are oxidized, and electrons are passed along the electron transport chain (ETC) embedded in the inner mitochondrial membrane. This process pumps protons (H+) into the intermembrane space, creating a powerful electrochemical gradient, known as the proton-motive force. The flow of these protons back into the mitochondrial matrix through ATP synthase drives the synthesis of ATP.

Mitochondrial uncouplers are small molecules that act as protonophores. They essentially create a "leak" in the inner mitochondrial membrane, providing an alternative route for protons to re-enter the matrix, bypassing ATP synthase.[6][7]

The consequences of this uncoupling are profound:

  • Increased Substrate Oxidation: With the proton gradient constantly being dissipated, the ETC works faster to try and re-establish it, leading to a significant increase in the rate of fat and glucose oxidation.

  • Thermogenesis: The energy stored in the proton gradient that is not used for ATP synthesis is released as heat.[8]

  • Reduced ATP Production Efficiency: The cell must burn more fuel to produce the same amount of ATP.[9]

This mechanism represents a direct method of increasing energy expenditure, making it a highly attractive target for combating diseases of energy excess.

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain (ETC) cluster_ATP_Synthase ATP Synthase cluster_Uncoupler Action of DNP / Analogues ETC_I Complex I ETC_IV Complex IV ETC_I->ETC_IV e- Protons_Out H+ Gradient (High) ETC_IV->Protons_Out Pumps H+ ATP_S ATP Synthase Protons_In Matrix (Low H+) ATP ATP (Energy) ATP_S->ATP Protons_Out->ATP_S H+ Flow DNP DNP (Protonophore) Protons_Out->DNP H+ Carrier DNP->Protons_In Bypasses ATP Synthase Heat Heat (Thermogenesis) DNP->Heat ADP ADP + Pi ADP->ATP_S

Caption: Mechanism of Mitochondrial Uncoupling by DNP and its Analogues.

The Progenitor: 2,4-Dinitrophenol (DNP)

DNP remains the benchmark against which all new mitochondrial uncouplers are measured. Its potent effects on metabolism are undeniable, but its legacy is defined by its toxicity.

Efficacy in Preclinical Models

In modern, controlled preclinical studies, the metabolic benefits of DNP have been clearly demonstrated. In diet-induced obese mice, DNP treatment increases energy expenditure, reduces body weight and fat mass, improves glucose tolerance, and reverses hepatic steatosis (fatty liver).[10] Notably, these effects are often observed without a change in food intake, highlighting the drug's direct impact on energy expenditure.[10] Studies have also shown that DNP can downregulate genes associated with diabetes and fatty liver disease by exerting anti-inflammatory effects.[11][12]

The Critical Flaw: Toxicity

The promise of DNP is completely overshadowed by its narrow therapeutic index.[13] The same mechanism that drives weight loss—the massive increase in metabolic rate—can quickly spiral out of control.

  • Hyperthermia: The uncontrolled production of heat can lead to life-threatening increases in body temperature.[14]

  • Metabolic Acidosis: DNP-induced uncoupling leads to a compensatory increase in anaerobic glycolysis, resulting in the overproduction of lactate and a dangerous drop in blood pH.[15]

  • Other Toxicities: Documented adverse effects in humans include cataracts, rashes, and death, with fatal single oral doses reported in the 30–40 mg/kg range.[3][16]

The wealth of human data, albeit from a tragic history, underscores the critical need for analogues that can decouple efficacy from severe toxicity.[3]

A New Generation: Safer Analogues on the Horizon

The scientific response to DNP's failure has been to develop novel uncouplers with a wider therapeutic window. The leading strategy is to create "mild" uncouplers that induce a manageable level of proton leak, sufficient to confer metabolic benefits without overwhelming the cell's homeostatic controls.[5]

CompoundKey Chemical Feature / ClassPrimary Therapeutic TargetKey Preclinical Efficacy FindingsSafety Profile / Therapeutic WindowReference(s)
2,4-Dinitrophenol (DNP) NitrophenolObesity, "Metabesity"Reduces body weight and fat mass, improves glucose tolerance, reverses hepatic steatosis in obese mice.[10][11]Very Narrow. High risk of fatal hyperthermia, metabolic acidosis, and other toxicities.[5][13][14][5][10][11][13][14]
BAM15 PhenylhydrazoneObesity, T2D, NASHProtects against diet-induced obesity, improves glycemic control, and reduces fat accumulation without altering food intake or muscle mass.[1][17][18]Wider than DNP. Effective at doses that do not induce hyperthermia. Considered a promising and tolerable agent.[1][17][1][17][18]
Niclosamide Ethanolamine (NEN) Salicylanilide (Repurposed Drug)MAFLD / NASH, T2DValidated as a mitochondrial uncoupler; shows promise in models of fatty liver disease and insulin resistance.[9]As an FDA-approved anthelmintic, its general safety profile is known, but its therapeutic window as an uncoupler is under investigation.[9][9]
OPC-163493 Novel small moleculeT2D, ObesityDemonstrates antidiabetic efficacy in preclinical models.[19][20]Designed for safety. Engineered to have low brain penetration, concentrating in the liver to minimize central nervous system toxicity.[19][19][20]
Standout Analogue: BAM15

Among the new chemical entities, BAM15 has emerged as a particularly promising candidate. It is a potent mitochondrial uncoupler that has been shown to protect mice from diet-induced obesity and improve glycemic control.[17][18] Critically, BAM15 achieves these effects without impacting food intake, lean muscle mass, or, most importantly, body temperature.[1] Its mechanism may also involve the sustained activation of AMPK, a central regulator of cellular energy homeostasis, suggesting a multi-faceted beneficial action.[18] The ability of BAM15 to increase energy expenditure without the dangerous side effects of DNP makes it a leading candidate for further development against obesity and fatty liver disease.[17][21]

Repurposing and Rational Design

Other strategies are also proving fruitful. The repurposing of FDA-approved drugs like the anthelmintic niclosamide as mitochondrial uncouplers offers an accelerated path to the clinic, as their basic safety profiles are already established.[9] Furthermore, compounds like OPC-163493 exemplify a rational design approach, where molecules are specifically engineered for tissue-selectivity (e.g., liver-specific) to maximize therapeutic effects in target organs while minimizing systemic toxicity.[19]

Essential Experimental Protocols for Evaluating Mitochondrial Uncouplers

Validating the efficacy and safety of DNP analogues requires rigorous, standardized methodologies. Below are two core protocols central to the preclinical assessment of these compounds.

Protocol 1: In Vitro Assessment of Mitochondrial Uncoupling via Real-Time Respirometry

This protocol allows for the direct quantification of a compound's uncoupling activity in living cells. The Agilent Seahorse XF Analyzer is the industry standard for this measurement.

Objective: To determine if a test compound increases mitochondrial respiration in a manner consistent with uncoupling.

Methodology:

  • Cell Culture: Plate metabolically active cells (e.g., HepG2 hepatocytes, C2C12 myoblasts) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Preparation: The day of the assay, replace the growth medium with unbuffered Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells in a CO₂-free incubator for 1 hour prior to the assay.

  • Compound Loading: Load the test compound (e.g., BAM15) and a series of mitochondrial inhibitors into the sensor cartridge. A typical experimental sequence includes:

    • Injection A: Test Compound or Vehicle

    • Injection B: Oligomycin (ATP synthase inhibitor)

    • Injection C: FCCP (a potent, classical uncoupler used as a positive control to determine maximal respiration)

    • Injection D: Rotenone/Antimycin A (Complex I and III inhibitors to shut down mitochondrial respiration)

  • Seahorse XF Analysis: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer. The machine measures the oxygen consumption rate (OCR) in real-time, both at baseline and after each injection.

  • Data Interpretation:

    • Uncoupling Effect: A true uncoupler will cause a significant increase in OCR after Injection A (baseline respiration) and a large increase in OCR after the addition of oligomycin. This oligomycin-induced OCR represents proton leak respiration, which is the hallmark of uncoupling.

    • Toxicity: A compound that is toxic via mitochondrial inhibition will fail to increase OCR and may even decrease it.

cluster_Workflow Seahorse XF Uncoupling Assay Workflow cluster_Injections Sequential Injections cluster_Interpretation Data Interpretation Step1 1. Plate Cells in XF Microplate Step2 2. Change to Assay Medium Step1->Step2 Step3 3. Load Compounds into Sensor Cartridge Step2->Step3 Step4 4. Run Assay on Seahorse XF Analyzer Step3->Step4 Step5 5. Analyze OCR Data Step4->Step5 InjA A: Test Compound Result1 Increased OCR after Oligomycin = Uncoupling Step5->Result1 Result2 Decreased OCR = Mitochondrial Inhibition Step5->Result2 InjB B: Oligomycin InjC C: FCCP InjD D: Rot/AA

Caption: Workflow for assessing mitochondrial uncouplers in vitro.

Protocol 2: In Vivo Efficacy and Safety in a Diet-Induced Obesity (DIO) Mouse Model

This protocol is a standard preclinical model for evaluating anti-obesity and anti-diabetic therapeutics.

Objective: To assess the long-term effects of a DNP analogue on body weight, body composition, glycemic control, and key safety parameters in an obesity model.

Methodology:

  • Induction of Obesity: Wean male C57BL/6J mice onto a high-fat diet (HFD; typically 60% kcal from fat) for 8-12 weeks until they are significantly obese and insulin-resistant compared to chow-fed controls.

  • Animal Randomization: Randomize obese mice into treatment groups (e.g., Vehicle control, Low-Dose Analogue, High-Dose Analogue) based on body weight to ensure even distribution. Include a lean, chow-fed control group for comparison.

  • Drug Administration: Administer the compound daily for a period of 4-8 weeks. Administration can be via oral gavage, in the diet, or in drinking water, depending on the compound's properties.[10][20]

  • Metabolic Phenotyping (Weekly):

    • Monitor body weight and food intake.

    • Measure body composition (fat and lean mass) using quantitative nuclear magnetic resonance (qNMR).

  • Assessment of Glycemic Control (Endpoint):

    • Perform an Oral Glucose Tolerance Test (OGTT). After an overnight fast, administer a bolus of glucose via oral gavage and measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes. Improved glucose tolerance is indicated by a lower area under the curve (AUC).

  • Terminal Procedures and Safety Assessment:

    • At the end of the study, collect blood for analysis of plasma lipids, insulin, and markers of liver and kidney toxicity (e.g., ALT, AST, creatinine).

    • Harvest tissues (liver, adipose tissue, muscle) for histological analysis (e.g., H&E staining for steatosis) and gene expression studies.

Conclusion and Future Directions

The therapeutic principle of mitochondrial uncoupling is being carefully resurrected from its toxic past. The classic uncoupler, DNP, demonstrated a powerful proof-of-concept for increasing energy expenditure, but its clinical failure was a crucial lesson in the importance of the therapeutic index.

The new generation of DNP analogues, exemplified by molecules like BAM15, represents a far more sophisticated approach. Through rational design and screening, researchers are successfully developing "mild" uncouplers that retain the metabolic benefits of DNP while exhibiting a significantly improved safety profile in preclinical models. These compounds can reverse obesity, improve insulin sensitivity, and treat fatty liver disease in animals without inducing the dangerous hyperthermia that plagued DNP.

The journey is far from over. Rigorous long-term safety studies and, ultimately, carefully controlled human clinical trials are required to determine if these promising analogues can finally deliver on the therapeutic potential of mitochondrial uncoupling.[22] The successful translation of a safe and effective mitochondrial uncoupler from the laboratory to the clinic would represent a paradigm shift in the management of metabolic disease, offering a direct pharmacological tool to address the core issue of positive energy balance.

References

  • Geisler, J.G. (2019). 2,4 Dinitrophenol as Medicine. Cells, 8(3), 280. Available at: [Link]

  • University of Technology Sydney. (2025). Researchers develop mild mitochondrial uncouplers for obesity treatment. Medical Xpress. Available at: [Link]

  • Zhang, L., et al. (2016). Preclinical Pharmacokinetics and Toxic Kinetics Study of 2, 4-Dinitrophenol (DNP). Semantic Scholar. Available at: [Link]

  • Goldgof, M., et al. (2014). The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality. Journal of Biological Chemistry, 289(28), 19341-19350. Available at: [Link]

  • Perry, R.J., et al. (2021). Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH. Hepatology Communications, 5(6), 947-964. Available at: [Link]

  • Liu, D. (2019). New Antidiabetes Agent Targeting Both Mitochondrial Uncoupling and Pyruvate Catabolism: Two Birds With One Stone. Diabetes, 68(12), 2247-2249. Available at: [Link]

  • Geisler, J.G. (2019). 2,4 Dinitrophenol as Medicine. PubMed. Available at: [Link]

  • Childs, D., et al. (2021). Exploring the therapeutic potential of mitochondrial uncouplers in cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1876(1), 188556. Available at: [Link]

  • Sivandzade, F., et al. (2019). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell and Tissue Research, 377(2), 167-195. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Dinitrophenols. NCBI Bookshelf. Available at: [Link]

  • Mattson, M.P. (2014). DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. Ageing Research Reviews, 13, 73-75. Available at: [Link]

  • Wang, Y., et al. (2023). BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases. Frontiers in Endocrinology, 14, 1252141. Available at: [Link]

  • Wang, Y., et al. (2023). BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases. Frontiers in Endocrinology, 14, 1252141. Available at: [Link]

  • Clinical Correlations. (2025). Mitochondrial Uncouplers: The Future of Weight Loss Medications?. Clinical Correlations. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Dinitrophenols. ATSDR. Available at: [Link]

  • Holborow, A., et al. (2016). Deliberate poisoning with dinitrophenol (DNP): An unlicensed weight loss pill. Journal of the Intensive Care Society, 17(4), 343-346. Available at: [Link]

  • Zakharova, A.A., et al. (2022). Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. International Journal of Molecular Sciences, 23(21), 13329. Available at: [Link]

  • Gao, Q., et al. (2015). 2,4-Dinitrophenol Downregulates Genes for Diabetes and Fatty Liver in Obese Mice. Journal of Biosciences and Medicines, 3(9), 44-51. Available at: [Link]

  • Gao, Q., et al. (2015). 2,4-dinitrophenol downregulates genes for diabetes and fatty liver in obese mice. PeerJ. Available at: [Link]

  • Petróczi, A., et al. (2018). Would You Use It With a Seal of Approval? Important Attributes of 2,4-Dinitrophenol (2,4-DNP) as a Hypothetical Pharmaceutical Product. Substance Use & Misuse, 53(5), 846-856. Available at: [Link]

  • Liu, D. (2019). New Antidiabetes Agent Targeting Both Mitochondrial Uncoupling and Pyruvate Catabolism: Two Birds With One Stone. Diabetes, 68(12), 2247-2249. Available at: [Link]

  • Grundlingh, J., et al. (2021). Toxicoepidemiology and predictors of death in 2,4-dinitrophenol (DNP) toxicity. Clinical Toxicology, 59(10), 899-907. Available at: [Link]

  • Tsuboyama-Kasaoka, N., et al. (2021). New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: OPC-163493. ACS Omega, 6(26), 16813-16823. Available at: [Link]

  • Virginia Tech. (2020). Virginia Tech drug researcher develops 'fat burning' molecule that has implications for treatment of obesity. Virginia Tech News. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Dinitrophenols. ATSDR. Available at: [Link]

  • Rocha, B.Z., et al. (2019). Mild Mitochondrial Uncoupling Decreases Experimental Atherosclerosis, A Proof of Concept. ResearchGate. Available at: [Link]

  • Axelrod, C.L., et al. (2020). BAM15‐mediated mitochondrial uncoupling protects against obesity and improves glycemic control. EMBO Molecular Medicine, 12(6), e12088. Available at: [Link]

  • Rose, G., et al. (2025). Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice. Research Square. Available at: [Link]

  • Gao, Q., et al. (2015). 2,4-Dinitrophenol Downregulates Genes for Diabetes and Fatty Liver in Obese Mice. Semantic Scholar. Available at: [Link]

  • Pennington Biomedical Research Center. (2020). Study discovers BAM15 as a potential treatment for obesity. EurekAlert!. Available at: [Link]

  • Agilent Technologies. (2022). Screening of mitochondrial inhibitors/uncouplers using a novel MTI derived from OCR. Agilent. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 5-Methoxy-2,4-dinitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and scientific research, the synthesis and handling of novel compounds are routine. However, the safety protocols surrounding these activities must be anything but. This guide provides essential, immediate safety and logistical information for handling 5-Methoxy-2,4-dinitrophenol, a compound that, while promising in its research applications, demands the utmost respect and caution due to its inherent hazardous properties. As a dinitrophenol derivative, its safety profile is informed by the well-documented risks of similar compounds, such as 2,4-dinitrophenol (DNP). This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Analysis: Understanding the Risks of 5-Methoxy-2,4-dinitrophenol

5-Methoxy-2,4-dinitrophenol belongs to the dinitrophenol family, which is known for its high toxicity and potential for explosive decomposition. The primary hazards associated with this class of compounds are:

  • Acute Toxicity: Dinitrophenols are toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Exposure can lead to a rapid onset of symptoms including headache, fatigue, nausea, vomiting, and muscle cramps.[3] In severe cases, it can lead to anxiety, seizures, coma, and even death.[3]

  • Hyperthermia: A key danger of dinitrophenols is their ability to uncouple oxidative phosphorylation, leading to a rapid and potentially fatal increase in body temperature.[1]

  • Organ Damage: Prolonged or repeated exposure may cause damage to the liver, kidneys, and nervous system.[1][2][3]

  • Eye and Skin Damage: Direct contact can cause severe skin burns and eye irritation.[3]

  • Flammability and Explosive Potential: While 5-Methoxy-2,4-dinitrophenol itself may not be explicitly classified as an explosive, related dinitrophenols are known to be flammable solids that can become explosive when dry.[4] They may form explosive mixtures with air, and dust clouds can be a particular hazard.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 5-Methoxy-2,4-dinitrophenol. The following table outlines the minimum required PPE, with the rationale for each component.

PPE ComponentSpecificationsRationale
Gloves Nitrile, double-glovedProtects against skin absorption, a primary route of exposure. Double-gloving is mandatory to provide an extra layer of protection in case of a breach in the outer glove.[4]
Eye Protection Chemical splash gogglesProtects eyes from splashes and dust. Standard safety glasses are insufficient.[3][5]
Face Protection Face shield (in addition to goggles)Provides full facial protection from splashes, especially when handling larger quantities or during procedures with a higher risk of splashing.[5]
Body Covering Long-sleeved, flame-retardant lab coatProtects skin from contamination and provides a barrier against accidental spills. Flame-retardant material is crucial due to the flammability of dinitrophenols.
Respiratory Protection NIOSH-approved respirator with P3 filterRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation of toxic dust particles.
Footwear Closed-toed shoesProtects feet from spills.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step protocol is critical to mitigating the risks associated with 5-Methoxy-2,4-dinitrophenol.

Preparation and Engineering Controls
  • Designated Area: All work with 5-Methoxy-2,4-dinitrophenol must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]

  • Spill Kit: A spill kit specifically for hazardous solids should be readily available. This should include absorbent materials, bags for contaminated waste, and appropriate PPE for cleanup.

  • Avoid Ignition Sources: Keep the work area free of open flames, hot plates, and other potential ignition sources.

Handling Procedure

Safe_Handling_Workflow Workflow for Handling 5-Methoxy-2,4-dinitrophenol cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep_PPE Don appropriate PPE Prep_Workstation Prepare designated work area in fume hood Prep_PPE->Prep_Workstation Prep_Materials Gather all necessary materials and reagents Prep_Workstation->Prep_Materials Handling_Weigh Carefully weigh the compound Prep_Materials->Handling_Weigh Handling_Dissolve Dissolve in an appropriate solvent Handling_Weigh->Handling_Dissolve Handling_Transfer Transfer solution as needed for the experiment Handling_Dissolve->Handling_Transfer Cleanup_Decontaminate Decontaminate all surfaces and equipment Handling_Transfer->Cleanup_Decontaminate Cleanup_Waste Segregate and label all hazardous waste Cleanup_Decontaminate->Cleanup_Waste Cleanup_Doff Doff PPE in the correct order Cleanup_Waste->Cleanup_Doff Cleanup_Wash Wash hands thoroughly Cleanup_Doff->Cleanup_Wash

Caption: A visual workflow for the safe handling of 5-Methoxy-2,4-dinitrophenol.

  • Don PPE: Before entering the designated area, don all required PPE as outlined in the table above.

  • Weighing: Carefully weigh the solid compound on a tared weigh paper or in a suitable container within the fume hood. Avoid creating dust.

  • Dissolving: If the protocol requires a solution, add the solvent to the solid slowly to avoid splashing.

  • Transfers: Use appropriate tools (e.g., pipette, spatula) for all transfers to minimize the risk of spills.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of 5-Methoxy-2,4-dinitrophenol.

  • Waste Segregation: All materials contaminated with 5-Methoxy-2,4-dinitrophenol, including gloves, weigh papers, and pipette tips, must be disposed of as hazardous waste.[4]

  • Waste Containers: Use clearly labeled, sealed, and puncture-resistant containers for solid waste.[7] Liquid waste should be collected in a compatible, labeled container.

  • Disposal Method: The ultimate disposal of dinitrophenol waste is typically through incineration by a licensed hazardous waste disposal company.[8] Do not dispose of this chemical down the drain or in regular trash.

By implementing these comprehensive safety and handling protocols, researchers can confidently and responsibly work with 5-Methoxy-2,4-dinitrophenol, ensuring the well-being of themselves and their colleagues while advancing scientific discovery.

References

  • SD Fine-Chem Limited. (n.d.). 2,4-DINITROPHENOL 97% Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (1999). Hazard Summary: 2,4-DINITROPHENOL. Retrieved from [Link]

  • Amherst College. (2019). Standard Operating Procedures (SOP) for working with 2,4-Dinitrophenol. Retrieved from [Link]

  • Agilent Technologies. (2024). 2,4-Dinitrophenol Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrophenols. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Public Health Statement: Dinitrophenols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Clinical features and treatment in patients with acute 2,4-dinitrophenol poisoning. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • ResearchGate. (2025). 2, 4-dinitrophenol poisoning caused by non-oral exposure. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-2,4-dinitrophenol
Reactant of Route 2
Reactant of Route 2
5-Methoxy-2,4-dinitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.